A Technical Guide to the Solubility Profile of Melibiose Monohydrate in Polar Organic Solvents
Abstract This technical guide provides a comprehensive overview of the solubility characteristics of melibiose monohydrate in polar organic solvents. Designed for researchers, scientists, and professionals in drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of melibiose monohydrate in polar organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing solubility, presents established experimental methodologies for its determination, and compiles available solubility data. By integrating theoretical knowledge with practical application, this guide aims to serve as an essential resource for leveraging the unique properties of melibiose in various scientific and industrial applications, from pharmaceutical formulations to biotechnological processes.
Introduction: The Significance of Melibiose and its Solubility
Melibiose, a reducing disaccharide composed of α-D-galactose and D-glucose units linked by an α-1,6 glycosidic bond, is a naturally occurring carbohydrate found in various plants and honey.[1][2] In its solid form, it often exists as a stable monohydrate. The solubility of melibiose monohydrate, particularly in non-aqueous polar organic solvents, is a critical parameter that dictates its application in numerous fields.
For drug development professionals, understanding the solubility profile is paramount for formulation design, especially in the development of amorphous solid dispersions or non-aqueous liquid formulations. In biotechnology, melibiose serves as a carbon source for microbial fermentation and is used in the production of biodegradable plastics and as a cryoprotectant for cells and tissues.[1] Its solubility in solvents like ethanol is crucial for purification processes and for its use as a substrate in enzyme assays.[1] This guide provides the foundational knowledge and practical data required to effectively work with melibiose monohydrate in these contexts.
Theoretical Framework: Physicochemical Drivers of Solubility
The solubility of a polar solute like melibiose monohydrate in a polar organic solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a fundamental guideline; polar molecules tend to dissolve in polar solvents.[3] This is primarily governed by the following factors:
Hydrogen Bonding: Melibiose possesses numerous hydroxyl (-OH) groups, making it a potent hydrogen bond donor and acceptor.[4] Polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) can also participate in hydrogen bonding. The extent to which the solvent can disrupt the hydrogen bonds within the melibiose crystal lattice and form new, energetically favorable solute-solvent hydrogen bonds is a primary determinant of solubility.
Dielectric Constant: The dielectric constant of a solvent reflects its ability to separate ions. While melibiose is a neutral molecule, the high polarity arising from its hydroxyl groups means that solvents with a higher dielectric constant are generally more effective at solvating it.
Molecular Size and Structure: The relatively large size of the disaccharide molecule can present steric hindrance, making it more difficult for solvent molecules to surround it effectively compared to smaller monosaccharides.[5]
The interplay of these factors dictates that while melibiose is highly soluble in water, its solubility in polar organic solvents is more limited and variable.[1]
Quantitative Solubility Data
Precise, quantitative data is essential for any formulation or process development. The following table summarizes the available solubility data for melibiose in key polar organic solvents. It is important to note that the literature often refers to "melibiose" without specifying the hydration state. The data presented here is the most relevant available, with the understanding that the dihydrate is a common form.[1][6]
Note: Solubility values can be influenced by factors such as the purity of the solute and solvent, the specific crystalline form of the melibiose, and the experimental method used for determination. For instance, the use of fresh, anhydrous DMSO is recommended as moisture contamination can reduce solubility.[7]
Experimental Protocol for Solubility Determination
To ensure accurate and reproducible solubility data, a robust experimental protocol is necessary. The following describes a standard method for determining the equilibrium solubility of melibiose monohydrate.
Isothermal Shake-Flask Method
This method is a widely accepted standard for determining equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature over a sufficient period to reach equilibrium.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector) or a spectrophotometer for colorimetric methods.
Step-by-Step Protocol:
Preparation: Accurately weigh an excess amount of melibiose monohydrate into a series of vials.
Solvent Addition: Add a precise volume of the chosen polar organic solvent to each vial.
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solids. For finer suspensions, centrifuge the samples at a controlled temperature.
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation.
Quantification: Analyze the concentration of melibiose in the diluted samples using a validated analytical method. HPLC with a refractive index detector is a common and reliable technique. Alternatively, colorimetric methods, such as the phenol-sulfuric acid method, can be employed.[10]
Calculation: Calculate the original concentration of melibiose in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.
Workflow Visualization
The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.
Mechanism of α-Galactosidase Induction by 6-O-α-D-Galactopyranosyl-D-Glucopyranose Monohydrate: A Technical Guide
Executive Summary 6-O-α-D-galactopyranosyl-D-glucopyranose monohydrate, commonly known as melibiose monohydrate , is a reducing disaccharide consisting of galactose and glucose linked via an α(1→6) glycosidic bond. In bi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-O-α-D-galactopyranosyl-D-glucopyranose monohydrate, commonly known as melibiose monohydrate , is a reducing disaccharide consisting of galactose and glucose linked via an α(1→6) glycosidic bond. In biotechnological drug development and industrial microbiology, it serves as a highly specific, physiological inducer of α-galactosidase (α-Gal) expression. This whitepaper dissects the molecular causality of melibiose-mediated induction across eukaryotic and prokaryotic models, detailing the kinetic parameters, self-validating experimental workflows, and the physicochemical rationale behind specific protocol choices.
Molecular Mechanisms of Transcriptional Induction
The induction of α-galactosidase by melibiose is a classic example of a small-molecule ligand triggering a massive transcriptional cascade. The mechanism diverges structurally but converges functionally depending on the target organism.
The Eukaryotic Pathway: Saccharomyces cerevisiae GAL/MEL Regulon
In yeast, α-galactosidase is encoded by the MEL1 gene, which is tightly integrated into the GAL genetic regulon[1]. Melibiose acts as a direct, intracellular inducer.
Sensing & Derepression: Upon entering the cytoplasm, melibiose binds to the Gal3p sensor protein. This binding event forces a conformational shift in Gal3p, granting it a high affinity for the transcriptional repressor Gal80p.
Transcriptional Activation: Under basal conditions, Gal80p resides in the nucleus, bound to the transactivation domain of the Gal4p activator, thereby silencing transcription. The activated Gal3p-melibiose complex sequesters Gal80p, liberating Gal4p. Free Gal4p, constitutively bound to the Upstream Activating Sequence (UAS), recruits RNA polymerase II to drive robust transcription of MEL1[2].
The Prokaryotic Pathway: Escherichia colimelAB Operon
In bacterial models, α-galactosidase is encoded by the melA gene within the melAB operon, governed by the AraC-family transcriptional regulator, MelR[3].
Direct Ligand Activation: MelR binds to specific DNA sequences upstream of the melAB promoter. In the absence of melibiose, MelR is inactive.
Polymerase Recruitment: Melibiose binds directly to the MelR protein. This ligand-receptor interaction induces a structural shift that allows MelR to directly interact with the σ subunit of RNA polymerase, actively recruiting it to the promoter to initiate transcription of both melA (α-Gal) and melB (melibiose permease)[4].
Melibiose-induced activation of the MEL1 gene via the GAL regulon in Saccharomyces cerevisiae.
Quantitative Kinetics & Induction Parameters
To engineer optimal expression systems, researchers must account for the specific induction thresholds and the overriding effect of carbon catabolite repression (CCR).
Organism Model
Target Gene
Optimal Inducer Conc.
Peak Fold Induction
Catabolite Repression Status
Saccharomyces cerevisiae
MEL1
2.0% - 5.0% (w/v)
~50x - 100x
Severe (Mig1-mediated via Glucose)
Escherichia coli
melA
0.4% (w/v)
~40x
Severe (cAMP/CRP-mediated via Glucose)
Salmonella typhimurium
melA
0.4% (w/v)
~35x
Severe (cAMP/CRP-mediated via Glucose)
Azotobacter vinelandii
exo-α-Gal
1.0% (w/v)
~25x
Moderate
Causality & Experimental Design Principles
Expertise in assay design requires understanding why specific reagents and conditions are selected:
Why Melibiose Monohydrate? The monohydrate form of 6-O-α-D-galactopyranosyl-D-glucopyranose is strictly required over the anhydrous form. The water of hydration stabilizes the crystal lattice, preventing hygroscopic moisture absorption during atmospheric exposure. This ensures that gravimetric measurements translate to absolute molarities, eliminating batch-to-batch kinetic variations in induction assays.
Why pNPG for Enzymatic Readout? The synthetic substrate p-nitrophenyl-α-D-galactopyranoside (pNPG) is utilized because its aglycone leaving group (p-nitrophenol) has a distinct pKa (~7.15). By quenching the enzymatic reaction with a high-pH buffer (e.g., Na₂CO₃, pH 11), the released p-nitrophenol is fully deprotonated into the phenolate ion. This shifts its absorbance maximum to 405 nm, providing a highly specific, linear colorimetric readout that is directly proportional to α-Gal catalytic velocity.
The Necessity of Carbon Restriction: Melibiose induction is subject to severe catabolite repression. In bacteria, glucose depletes cAMP, preventing the CRP-cAMP complex from binding the melAB promoter—a prerequisite for MelR activation. In yeast, glucose triggers the Mig1 repressor. Therefore, base media must utilize non-repressing carbon sources (e.g., glycerol or lactate) to isolate the specific induction effects of melibiose[2].
Self-Validating Experimental Protocols
A robust protocol must be self-validating. The following workflow incorporates a strict matrix of internal controls to prove that observed α-Gal activity is strictly due to melibiose-mediated induction acting through the specific genetic pathway, ruling out constitutive expression or artifactual background.
Protocol 1: In Vivo Induction & Matrix Validation
Objective: Induce MEL1/melA expression while validating pathway dependency.
Media Preparation: Prepare a base minimal medium containing 2% (v/v) glycerol as the sole non-repressing carbon source.
Culture Inoculation: Inoculate the wild-type strain and a genetic knockout mutant (e.g., Δgal3 or ΔmelR) into separate flasks. Grow to an OD₆₀₀ of 0.6.
Induction Matrix Setup: Split cultures into four parallel conditions:
Control A (Repression): Add 2% Glucose.
Control B (Basal): Add equivalent volume of sterile water.
Test C (Induction): Add 2% (w/v) Melibiose Monohydrate.
Test D (Genetic Control): Knockout mutant + 2% Melibiose Monohydrate.
Incubation: Incubate at optimal growth temperature (30°C for yeast, 37°C for bacteria) for 4 hours.
Harvest: Centrifuge at 4,000 x g for 10 minutes. Retain the supernatant for secreted eukaryotic α-Gal (MEL1) or lyse the pellet for intracellular prokaryotic α-Gal (melA).
Protocol 2: Ex Vivo Enzymatic Readout (pNPG Assay)
Objective: Quantify specific α-Galactosidase activity.
Substrate Preparation: Dissolve pNPG in 50 mM Sodium Acetate buffer (pH 4.5 for yeast α-Gal) or 100 mM Phosphate buffer (pH 6.8 for bacterial α-Gal) to a final concentration of 10 mM.
Reaction Initiation: Mix 50 µL of the enzyme extract (from Protocol 1) with 50 µL of the pNPG substrate solution in a 96-well microplate.
Incubation: Incubate at 37°C for exactly 15 minutes.
Reaction Quenching: Add 100 µL of 1 M Na₂CO₃ (pH 11.0) to all wells. The high pH instantly denatures the enzyme and develops the yellow phenolate color.
Quantification: Measure absorbance at 405 nm using a microplate reader. Calculate specific activity (U/mg of total protein) using a p-nitrophenol standard curve. Self-Validation Check: Controls A, B, and D must yield near-zero absorbance, confirming that Test C's signal is exclusively melibiose-induced.
Standardized experimental workflow for validating α-galactosidase induction and activity.
References
Buckholz, R. G., & Adams, B. G. (1981). "Induction and genetics of two alpha-galactosidase activities in Saccharomyces cerevisiae." Molecular & General Genetics.
URL:[Link]
Grainger, D. C., et al. (2004). "Genomic studies with Escherichia coli MelR protein: applications of chromatin immunoprecipitation and microarrays." Journal of Bacteriology.
URL:[Link]
Caswell, R., et al. (1992). "Organisation of the regulatory region of the Escherichia coli melibiose operon." The Biochemical Journal.
URL:[Link]
Hammarlöf, D. L., et al. (2018). "Adding function to the genome of African Salmonella ST313." bioRxiv.
URL:[Link]
An In-depth Technical Guide to the Biosynthesis of 6-O-Alpha-d-galactopyranosyl-d-glucopyranose
For Researchers, Scientists, and Drug Development Professionals Executive Summary 6-O-Alpha-d-galactopyranosyl-d-glucopyranose, commonly known as melibiose, is a reducing disaccharide with significant roles in plant phys...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-O-Alpha-d-galactopyranosyl-d-glucopyranose, commonly known as melibiose, is a reducing disaccharide with significant roles in plant physiology, microbial metabolism, and as a functional ingredient with prebiotic potential.[1][2] Its biosynthesis is not typically a primary anabolic pathway but rather occurs as a critical intermediate step in the catabolism of more complex carbohydrates, primarily the raffinose family oligosaccharides (RFOs). This guide provides a detailed exploration of the metabolic pathways that generate melibiose across different biological kingdoms, delves into the key enzymes governing these transformations, and presents robust experimental protocols for its study and synthesis. For drug development professionals, understanding these pathways offers insights into microbial targets and opportunities for the enzymatic production of a functional food ingredient with potential therapeutic applications.[2][3]
Introduction to 6-O-Alpha-d-galactopyranosyl-d-glucopyranose (Melibiose)
Structure and Properties
Melibiose is a disaccharide composed of an α-D-galactose unit linked to a D-glucose unit via an α-1,6 glycosidic bond (D-Gal-(α1→6)-D-Glc).[4] This linkage distinguishes it from its more common isomer, lactose, where galactose and glucose are joined by a β-1,4 bond.[4] As a reducing sugar, melibiose possesses a free hemiacetal group in its glucose moiety, allowing it to participate in redox reactions.[5] It is water-soluble and possesses a mild sweetness, approximately one-third that of sucrose.[5]
Biological Significance
Melibiose holds diverse roles across nature. In plants, it is an intermediate in the breakdown of RFOs, which are crucial for carbon storage, transport, and protection against abiotic stresses like cold and desiccation.[6][7][8] In the microbial world, the ability to metabolize melibiose is a key metabolic trait. For instance, it famously serves as a differential marker between lager yeast (Saccharomyces pastorianus), which can ferment it, and ale yeast (Saccharomyces cerevisiae), which generally cannot.[4][9] This capability is conferred by the enzyme α-galactosidase. Furthermore, melibiose is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria, and has applications in the food, pharmaceutical, and cosmetic industries.[2][5]
Biosynthesis Pathways in Planta: A Role in Raffinose Family Oligosaccharide (RFO) Metabolism
In higher plants, melibiose is not synthesized de novo as a primary product. Instead, it emerges as a key intermediate during the catabolism of Raffinose Family Oligosaccharides (RFOs). RFOs, such as raffinose and stachyose, are α-galactosyl derivatives of sucrose and are nearly ubiquitous in the plant kingdom.[7][10]
The RFO Pathway Overview
The synthesis of RFOs begins with sucrose. The core reactions are:
Galactinol Synthesis: Galactinol synthase (GolS) catalyzes the transfer of a galactosyl moiety from UDP-galactose to myo-inositol, forming galactinol. This is the committed step in RFO biosynthesis.[10][11]
Raffinose Synthesis: Raffinose synthase (RS) then transfers the galactosyl group from galactinol to sucrose, creating the trisaccharide raffinose.[6][10][11]
Stachyose and Verbascose Synthesis: Further chain elongation occurs via enzymes like stachyose synthase (STS), which adds another galactose unit from galactinol to raffinose.[11]
This pathway is crucial for plants, as RFOs serve as transport sugars in some species and accumulate during stress conditions, acting as compatible solutes.[6][7]
Melibiose as a Catabolic Intermediate
The generation of melibiose occurs during the breakdown of raffinose. This process is primarily mediated by invertase enzymes (β-fructofuranosidases).
Causality: When a plant cell needs to utilize the energy stored in raffinose, it must first break it down. Invertase cleaves the β-1,2 glycosidic bond between the glucose and fructose moieties of the sucrose unit within raffinose.
Reaction: This hydrolysis releases fructose and the intact disaccharide melibiose (galactose-α-1,6-glucose).[4][12]
The resulting melibiose can then be further hydrolyzed by the enzyme α-galactosidase into its constituent monosaccharides, galactose and glucose, which can readily enter central carbon metabolism.[4][10]
Caption: Catabolism of Raffinose to Melibiose in Plants.
Microbial Catabolism and Synthesis
Many microorganisms have evolved pathways to utilize plant-derived oligosaccharides like raffinose and melibiose as carbon sources.[13]
Bacterial Pathways: The raf and mel Operons
In enteric bacteria such as Erwinia chrysanthemi and Salmonella typhimurium, the catabolism of melibiose and raffinose is governed by specific gene clusters, often referred to as raf and mel operons.[13][14]
Transport: The process begins with the transport of the oligosaccharide into the cell. This is typically handled by a specific permease, such as the RafB transporter in E. chrysanthemi, which can import raffinose and melibiose.[13][15]
Intracellular Hydrolysis: Once inside the cytosol, the enzyme α-galactosidase (e.g., encoded by the rafA or melA gene) cleaves the α-1,6 galactosyl linkage.[13][14][16]
If the substrate is melibiose, this yields glucose and galactose.
If the substrate is raffinose, this yields sucrose and galactose. The sucrose is then further hydrolyzed into glucose and fructose.
Regulatory Logic: The expression of these operons is tightly regulated. It is typically induced by the presence of melibiose or raffinose and subject to catabolite repression by glucose, ensuring that the cell preferentially uses the most easily metabolized sugar.[14][15]
Caption: Bacterial uptake and hydrolysis of melibiose and raffinose.
Yeast Pathways: The Significance of the MEL1 Gene
In yeast, the metabolism of melibiose is a classic example of species-specific metabolic capability.
Extracellular Hydrolysis: Lager yeast (S. pastorianus) and some wild S. cerevisiae strains possess the MEL1 gene, which encodes a secreted α-galactosidase (Mel1p).[4][17] This enzyme hydrolyzes melibiose extracellularly into glucose and galactose. These monosaccharides are then transported into the cell and metabolized.[17]
Lack of Utilization: Most common brewing strains of ale yeast (S. cerevisiae) lack a functional MEL1 gene and therefore cannot utilize melibiose, leaving it as a residual sugar in the final product.[4][9] The presence of melibiose can thus be used as a marker to differentiate between lager and ale fermentations.[9]
Enzymatic and Industrial Synthesis of Melibiose
For applications in research and industry, melibiose is typically produced enzymatically from the more abundant and accessible trisaccharide, raffinose, which is found in sources like sugar beet molasses and legumes.[5][18]
Hydrolysis of Raffinose
The most direct method mirrors the catabolic pathway in plants.
Enzyme: Invertase (EC 3.2.1.26).
Mechanism: Invertase specifically hydrolyzes the sucrose moiety within raffinose, yielding equimolar amounts of melibiose and fructose.[4][12] The melibiose can then be purified from the reaction mixture.
Transfructosylation using Levansucrase
A more sophisticated method involves the use of levansucrase (EC 2.4.1.10) from bacteria like Leuconostoc mesenteroides.[19][20]
Mechanism: Levansucrase is a fructosyltransferase. When provided with raffinose (a fructosyl donor) and a suitable acceptor molecule like lactose, it catalyzes a transfructosylation reaction. It transfers the fructose from raffinose to lactose, producing lactosucrose and leaving behind melibiose.[19]
Advantage: This method can be optimized to achieve very high yields of melibiose. Research has shown that a maximal yield of 88 g/L can be achieved under optimized conditions.[3][20]
Parameter
Optimal Value
Enzyme Source
Levansucrase from Leuconostoc mesenteroides B-512 FMC
Substrates
210 g/L Raffinose and 210 g/L Lactose (1:1 ratio)
pH
6.0
Temperature
45 °C
Enzyme Concentration
5 U/mL
Maximal Yield
88 g/L
Table 1: Optimized Parameters for Enzymatic Melibiose Production. Data sourced from Xu et al. (2017).[3][19][20]
Key Enzymes in Melibiose Biosynthesis and Metabolism
Table 2: Principal Enzymes Involved in Melibiose Metabolic Pathways.
Experimental Protocols
Protocol 1: Assay for α-Galactosidase Activity
This protocol is a self-validating system for quantifying enzyme activity using a chromogenic substrate.
Principle: α-Galactosidase cleaves the colorless substrate p-nitrophenyl-α-D-galactopyranoside (pNPαGal) to release galactose and p-nitrophenol (pNP). At an alkaline pH, pNP is deprotonated to the p-nitrophenolate ion, which is bright yellow and can be quantified spectrophotometrically at 405 nm.[13]
Methodology:
Reagent Preparation:
Assay Buffer: 50 mM citrate-phosphate buffer, pH 5.5.
Substrate Solution: 10 mM pNPαGal in assay buffer.
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).
Enzyme Sample: Purified enzyme or cell lysate diluted in assay buffer.
Standard Curve Preparation:
Prepare a series of known concentrations of p-nitrophenol (0 to 100 µM) in assay buffer.
To 100 µL of each standard, add 100 µL of stop solution.
Measure absorbance at 405 nm.
Plot absorbance vs. concentration to generate a standard curve.
Enzymatic Reaction:
Set up microcentrifuge tubes or a 96-well plate on ice.
Add 90 µL of pre-warmed (e.g., 37 °C) substrate solution to each tube/well.
To initiate the reaction, add 10 µL of the diluted enzyme sample. Include a "no-enzyme" blank containing 10 µL of assay buffer instead.
Incubate at the desired temperature (e.g., 37 °C) for a defined period (e.g., 10-30 minutes). The time should be within the linear range of the reaction.
Stopping and Reading:
Stop the reaction by adding 100 µL of 1 M Na₂CO₃ solution. This raises the pH, stopping the enzyme and developing the yellow color.
Measure the absorbance of each sample at 405 nm.
Calculation:
Subtract the absorbance of the blank from the sample readings.
Use the standard curve equation to convert the corrected absorbance values into the concentration of pNP produced.
Calculate enzyme activity, typically expressed in units (U), where 1 U is the amount of enzyme that releases 1 µmol of pNP per minute under the specified conditions.
Protocol 2: Enzymatic Production of Melibiose from Raffinose
This protocol is based on the optimized transfructosylation method for high-yield synthesis.[19][20]
Principle: Levansucrase from L. mesenteroides is used to transfer the fructose moiety from raffinose to lactose, resulting in the production of melibiose and lactosucrose.
Methodology:
Substrate and Buffer Preparation:
Prepare a reaction solution by dissolving 210 g of raffinose and 210 g of lactose in a final volume of 1 liter of a suitable buffer, such as 50 mM sodium phosphate, adjusted to pH 6.0.
Reaction Setup:
Transfer the reaction solution to a temperature-controlled vessel (e.g., a stirred-tank bioreactor or a water bath with a magnetic stirrer).
Equilibrate the solution to 45 °C.
Enzyme Addition and Incubation:
Add purified levansucrase to a final concentration of 5 U/mL.
Incubate the reaction at 45 °C with gentle agitation for several hours (e.g., 1-8 hours).
Reaction Monitoring (Trustworthiness Check):
At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw small aliquots of the reaction mixture.
Immediately inactivate the enzyme in the aliquots by boiling for 5-10 minutes.
Analyze the composition of the aliquots using High-Performance Liquid Chromatography (HPLC) with a carbohydrate analysis column to quantify the concentrations of raffinose, melibiose, lactose, and lactosucrose. This validates the reaction progress and determines the optimal endpoint.
Reaction Termination and Product Purification:
Once the maximal yield of melibiose is reached (as determined by HPLC monitoring), terminate the entire reaction by heat inactivation (e.g., 80 °C for 15 minutes).
The resulting mixture can be subjected to downstream purification processes, such as chromatography, to isolate pure melibiose.
Caption: Workflow for the Enzymatic Production of Melibiose.
Applications and Future Directions
The study of melibiose biosynthesis pathways is not merely academic. For drug development, understanding the unique microbial pathways for melibiose and raffinose utilization, such as the raf operon in pathogenic bacteria, could present novel targets for antimicrobial agents that disrupt nutrient acquisition.[13] Furthermore, the efficient enzymatic synthesis of melibiose opens the door for its large-scale production as a functional food ingredient. Its prebiotic effects and potential to enhance the absorption of other bioactive compounds, such as quercetin glycosides, make it a molecule of high interest for nutraceutical and pharmaceutical formulations.[2][21]
Future research will likely focus on discovering and engineering more efficient enzymes for melibiose production, exploring the full range of its physiological effects in humans, and elucidating its signaling roles in plant stress responses.
References
Title: Significance of Raffinose Family Oligosaccharides (RFOs) metabolism in plants - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Transport and metabolism of raffinose family oligosaccharides in transgenic potato | Journal of Experimental Botany | Oxford Academic
Source: Oxford Academic
URL: [Link]
Title: Full article: Raffinose Family Oligosaccharides: Crucial Regulators of Plant Development and Stress Responses
Source: Taylor & Francis Online
URL: [Link]
Title: Raffinose family oligosaccharides (RFOs): role in seed vigor and longevity
Source: Portland Press
URL: [Link]
Title: Melibiose - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Catabolism of Raffinose, Sucrose, and Melibiose in Erwinia chrysanthemi 3937 - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Biochemical Studies of Melibiose Metabolism in Wild Type and mel Mutant Strains of Salmonella typhimurium - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health?
Source: Frontiers
URL: [Link]
Title: Oxidation of isomaltose, gentiobiose, and melibiose by membrane-bound quinoprotein glucose dehydrogenase from acetic acid bacteria
Source: PubMed
URL: [Link]
Title: Enzymatic Production of Melibiose from Raffinose by the Levansucrase from Leuconostoc mesenteroides B-512 FMC | Journal of Agricultural and Food Chemistry
Source: ACS Publications
URL: [Link]
Title: Reactions in the whole-cell biocatalyzed production of melibiose from...
Source: ResearchGate
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Title: Extracellular melibiose and fructose are intermediates in raffinose catabolism during fermentation to ethanol by engineered enteric bacteria
Source: ASM Journals
URL: [Link]
Title: Melibiose is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii | Applied and Environmental Microbiology
Source: ASM Journals
URL: [Link]
Title: Synthesis of alpha-galactooligosaccharides with alpha-galactosidase from Lactobacillus reuteri of canine origin
Source: Cranfield University Repository (CentAUR)
URL: [Link]
Title: Melibiose is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii
Source: ASM Journals
URL: [Link]
Title: Enzymatic Production of Melibiose from Raffinose by the Levansucrase from Leuconostoc mesenteroides B-512 FMC
Source: PubMed
URL: [Link]
Title: Public good‐driven release of heterogeneous resources leads to genotypic diversification of an isogenic yeast population - PMC
Source: National Center for Biotechnology Information
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Title: Enzymatic Production of Melibiose from Raffinose by the Levansucrase from Leuconostoc mesenteroides B-512 FMC | Request PDF
Source: ResearchGate
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Title: Melibiose, a Nondigestible Disaccharide, Promotes Absorption of Quercetin Glycosides in Rat Small Intestine | Journal of Agricultural and Food Chemistry
Source: ACS Publications
URL: [Link]
In vivo metabolism of 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate in mammalian models
Executive Summary 6-O-α-D-galactopyranosyl-D-glucopyranose monohydrate, universally known as D-melibiose monohydrate , is a reducing disaccharide characterized by an α-1,6 glycosidic linkage between galactose and glucose...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-O-α-D-galactopyranosyl-D-glucopyranose monohydrate, universally known as D-melibiose monohydrate , is a reducing disaccharide characterized by an α-1,6 glycosidic linkage between galactose and glucose,[1]. In mammalian models, its metabolic fate represents a fascinating physiological paradox. Because mammals lack an endogenous brush-border α-galactosidase capable of cleaving this specific linkage, melibiose acts as a "non-digestible" sugar in the upper gastrointestinal (GI) tract[2],[3]. However, rather than being biologically inert, intact melibiose acts as a potent modulator of epithelial tight junctions, an allosteric enhancer of xenobiotic absorption, and a highly selective prebiotic for the hindgut microbiome[4],[5],[6].
As a Senior Application Scientist, I have structured this guide to deconstruct the pharmacokinetic journey of melibiose, explaining the strict causality behind its physiological effects and providing self-validating protocols for its experimental quantification.
Epithelial Modulation and Paracellular Transport
Despite its resistance to upper GI hydrolysis, melibiose exerts profound physiological effects on the intestinal epithelium. Ex vivo studies utilizing Ussing chambers demonstrate that the mucosal application of melibiose (1–100 mM) dose-dependently decreases Transepithelial Electrical Resistance (TEER) in the jejunum, ileum, and cecum[5].
The Causality of Tight Junction Opening:
The presence of the intact disaccharide at the apical membrane induces a localized osmotic gradient and interacts with epithelial sensors. This interaction triggers the contraction of the perijunctional actomyosin ring, reversibly opening tight junctions. This paracellular widening facilitates the and allows a fraction of intact melibiose to enter systemic circulation[5]. The linear correlation between net Ca²⁺ transport and the passage of paracellular markers like Lucifer Yellow (LY) confirms that this transport is strictly paracellular[5].
Synergistic Enhancement of Flavonoid Bioavailability
A groundbreaking aspect of melibiose metabolism is its ability to modulate host brush-border enzymes. Melibiose significantly , such as quercetin-3-O-glucoside (Q3G), in the rat small intestine[4].
The Causality of Enzymatic Enhancement:
The absorption of flavonoid glycosides is rate-limited by their deglycosylation via lactase-phlorizin hydrolase (LPH) or other epithelial β-glucosidases. Disaccharides possessing an α-1,6 linkage (like melibiose and isomaltose) enhance the hydrolytic rate of Q3G to its absorbable aglycone form by the intestinal mucosa[4]. In contrast, β-1,4 linked sugars (lactose, cellobiose) suppress this hydrolysis. This indicates that the α-1,6 spatial conformation is a critical structural key that allosterically enhances β-glucosidase activity in the luminal microenvironment[4].
Microbiome-Mediated Fermentation and MAGE Formation
The unabsorbed fraction of melibiose reaches the large intestine, where it serves as a selective prebiotic. Gut microbiota, particularly Bifidobacterium and Lactobacillus species (e.g., Lactobacillus plantarum), express robust GH36 family α-galactosidases encoded by loci such as melA[6],[7]. These enzymes rapidly cleave the α-1,6 linkage, routing the liberated monosaccharides into fermentation pathways to produce short-chain fatty acids (SCFAs)[8].
Concurrently, the fraction of melibiose that successfully crosses the epithelial barrier into systemic circulation can undergo non-enzymatic glycation with serum proteins. This reaction generates[9]. Unlike conventional AGEs, MAGEs exist as a unique set of isomers with open-chain and cyclic fructosamine structures, presenting distinct antigenic properties that mimic unique epitopes found natively in mammalian tissues[9],[10].
Pathway and Workflow Visualizations
Fig 1: Metabolic and signaling fate of melibiose across the mammalian gastrointestinal tract.
Fig 2: Self-validating Ussing Chamber workflow for quantifying paracellular transport.
Quantitative Data Summaries
Table 1: Comparative Effects of Disaccharides on Intestinal Permeability and Hydrolysis
Disaccharide
Glycosidic Linkage
Effect on Jejunum TEER
Effect on Q3G Hydrolysis
Physiological Outcome
Melibiose
α-1,6
Dose-dependent decrease
Promotes
Enhances Ca²⁺ and Flavonoid absorption
Isomaltose
α-1,6
Not Assessed
Promotes
Enhances Flavonoid absorption
Lactose
β-1,4
No significant decrease
Suppresses
Substrate competition with LPH
| Cellobiose | β-1,4 | Not Assessed | Suppresses | Substrate competition with LPH |
Table 2: Physicochemical & Pharmacokinetic Profile of D-Melibiose Monohydrate
Parameter
Value
Experimental Relevance
Molecular Weight
360.32 g/mol (Anhydrous: 342.30)
High solubility allows for high-molarity mucosal dosing.
Melting Point
179 - 181 °C (α-monohydrate)
Superior crystallizing properties for stable formulation[11].
Upper GI Cleavage
Minimal
Bypasses host digestion; acts as an intact signaling molecule.
| Primary Transport | Paracellular (Tight Junctions) | Utilized clinically as a biomarker for intestinal permeability. |
Validated Experimental Protocols
Protocol 1: Ex Vivo Ussing Chamber Assay for Tight Junction Modulation
This protocol evaluates the paracellular permeabilization induced by melibiose.
Self-Validating Mechanism: By simultaneously measuring TEER and the flux of Lucifer Yellow (LY), we establish a direct inverse correlation. If TEER drops without a proportional increase in LY flux, the system flags potential transcellular artifacts or electrode malfunction. Furthermore, a washout phase validates that the tight junction modulation is a physiological response rather than irreversible cytotoxic damage[5].
Tissue Preparation: Excise the jejunum from anesthetized Wistar rats. Strip the serosal muscle layer to isolate the mucosal epithelium.
Mounting: Mount the tissue in an Ussing chamber exposing a 0.3 cm² mucosal area.
Equilibration: Bathe both mucosal and serosal sides in 10 mL of Krebs-Ringer bicarbonate buffer (pH 7.4), maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
Baseline Validation: Monitor TEER using Ag/AgCl electrodes. Proceed only if the baseline TEER stabilizes above 50 Ω·cm² (confirming tissue viability).
Treatment: Add D-melibiose monohydrate (10–100 mM) to the mucosal chamber. Simultaneously add Lucifer Yellow (LY) as a paracellular marker.
Quantification: Record TEER every 10 minutes for 30 minutes. Sample the serosal buffer to quantify LY fluorescence and net Ca²⁺ transport via atomic absorption spectrophotometry.
Washout Control: Replace the mucosal buffer with fresh Krebs-Ringer buffer and monitor for TEER recovery.
Protocol 2: LC-MS/MS Quantification of Flavonoid Hydrolysis
This protocol measures the melibiose-enhanced absorption of quercetin glycosides in portal plasma.
Self-Validating Mechanism: We incorporate a stable-isotope labeled internal standard (e.g., Quercetin-d3) prior to extraction to validate the recovery efficiency of the liquid-liquid extraction step. Analyzing portal plasma from vehicle-treated control subjects establishes a definitive baseline, ensuring quantified derivatives are strictly a result of melibiose enhancement[4].
In Vivo Instillation: Ligate a 10-cm loop of the small intestine in an anesthetized rat model.
Dosing: Instill a solution containing 1 mM Quercetin-3-O-glucoside (Q3G) with or without 100 mM melibiose into the ligated loop.
Blood Sampling: Collect portal vein blood at 0, 15, 30, and 60 minutes post-instillation into heparinized tubes.
Extraction: Spike 100 µL of plasma with 10 µL of Quercetin-d3 (Internal Standard). Extract metabolites using 500 µL of ethyl acetate. Centrifuge at 10,000 × g for 10 minutes.
Drying & Reconstitution: Evaporate the organic layer under nitrogen gas and reconstitute in 50 µL of mobile phase (Methanol/Water with 0.1% Formic Acid).
LC-MS/MS Analysis: Inject 5 µL into a C18 column. Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, tracking the transition of Q3G (m/z 463 → 301) and aglycone quercetin (m/z 301 → 151).
[4] Murota, K., et al. (2016). Melibiose, a Nondigestible Disaccharide, Promotes Absorption of Quercetin Glycosides in Rat Small Intestine. Source: Journal of Agricultural and Food Chemistry. URL: [Link]
[5] Mineo, H., et al. (2002). Melibiose, difructose anhydride III and difructose anhydride IV enhance net calcium absorption in rat small and large intestinal epithelium by increasing the passage of tight junctions in vitro. Source: The Journal of Nutrition. URL: [Link]
[2] Katrolia, P., et al. (2018). A novel α-galactosidase from the thermophilic probiotic Bacillus coagulans with remarkable protease-resistance and high hydrolytic activity. Source: PLOS One. URL: [Link]
[9] Szymanski, M., et al. (2021). The melibiose-derived glycation product mimics a unique epitope present in human and animal tissues. Source: Scientific Reports. URL: [Link]
[8] Passerell, et al. (2015). The Carbohydrate Metabolism Signature of Lactococcus lactis Strain A12 Reveals Its Sourdough Ecosystem Origin. Source: Applied and Environmental Microbiology. URL: [Link]
[10] MDPI. (2022). Analysis of the Site-Specific Myoglobin Modifications in the Melibiose-Derived Novel Advanced Glycation End-Product. Source: International Journal of Molecular Sciences. URL: [Link]
[3] MDPI. (2021). Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. Source: Foods. URL: [Link]
[6] MDPI. (2023). Prebiotic Effects of α- and β-Galactooligosaccharides: The Structure-Function Relation. Source: Nutrients. URL: [Link]
[7] Silvestroni, A., et al. (2003). Characterization of the melA Locus for α-Galactosidase in Lactobacillus plantarum. Source: Journal of Bacteriology. URL: [Link]
[11] Helda Repository. Characterization and Evaluation of Melibiose as Novel Excipient in Tablet Compaction. Source: University of Helsinki. URL: [Link]
Thermodynamic stability of 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate in aqueous solutions
An In-depth Technical Guide: Thermodynamic Stability of 6-O-α-D-galactopyranosyl-d-glucopyranose Monohydrate in Aqueous Solutions Abstract 6-O-α-D-galactopyranosyl-d-glucopyranose, commonly known as melibiose, is a disac...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide:
Thermodynamic Stability of 6-O-α-D-galactopyranosyl-d-glucopyranose Monohydrate in Aqueous Solutions
Abstract
6-O-α-D-galactopyranosyl-d-glucopyranose, commonly known as melibiose, is a disaccharide of significant interest in the pharmaceutical and biotechnology sectors, particularly for its role as a stabilizing excipient for therapeutic proteins and as a component in drug formulations.[1] The monohydrate form is frequently utilized for its improved handling and stability characteristics.[2] Understanding the thermodynamic stability of melibiose monohydrate in aqueous solutions is paramount for predicting its degradation kinetics, ensuring formulation integrity, and defining optimal storage conditions. This technical guide provides a comprehensive analysis of the factors governing its stability, focusing on the primary degradation pathway—hydrolysis of the α-1,6-glycosidic bond. We will explore the mechanistic influence of critical parameters such as pH, temperature, and water activity. Furthermore, this guide furnishes detailed, field-proven experimental protocols for assessing stability, including kinetic studies via High-Performance Liquid Chromatography (HPLC) and thermal analysis by Differential Scanning Calorimetry (DSC), to empower researchers with the practical knowledge required for robust formulation development.
Introduction to 6-O-α-D-Galactopyranosyl-D-glucopyranose Monohydrate
Chemical Identity and Structure
6-O-α-D-galactopyranosyl-d-glucopyranose is a naturally occurring reducing disaccharide.[3] It consists of a D-galactose unit linked to a D-glucose unit via an α-1,6-glycosidic bond.[4] In its solid state, it commonly crystallizes with one molecule of water, forming the monohydrate.[2]
A summary of the key physicochemical properties of melibiose monohydrate is presented below. These parameters are fundamental to its behavior in both solid and aqueous states.
Significance in Scientific and Industrial Applications
The utility of melibiose extends across several domains. In the pharmaceutical industry, it is employed to improve the solubility and bioavailability of active pharmaceutical ingredients.[1] Its primary value, however, lies in its function as a lyoprotectant and cryoprotectant, where it stabilizes proteins and other biomolecules during stressful processes like freeze-drying and spray-drying, with efficacy comparable to the widely used trehalose.[7][8] This stabilizing effect is crucial for the development of stable biologic drug products. Additionally, it serves as a carbon source in microbiological media for differentiating microbial species based on their ability to metabolize it via the α-galactosidase enzyme.[3][9]
Thermodynamic Principles of Stability in Aqueous Solution
The stability of a chemical compound in solution is governed by the principles of thermodynamics. For melibiose, the critical event that defines its stability is the cleavage of the glycosidic bond.
Gibbs Free Energy and Chemical Equilibrium
The thermodynamic stability of melibiose is inversely related to the spontaneity of its degradation reactions. The primary degradation route in an aqueous environment is hydrolysis. The change in Gibbs free energy (ΔG) for this reaction dictates the position of the equilibrium. A negative ΔG indicates a spontaneous process, favoring the formation of the hydrolysis products, glucose and galactose.
Key Degradation Pathway: Hydrolysis of the Glycosidic Bond
The α-1,6-glycosidic bond in melibiose is susceptible to cleavage by water, a reaction known as hydrolysis. This process breaks the disaccharide into its constituent monosaccharides.
While this reaction is thermodynamically favorable, its rate is often slow under neutral conditions and at ambient temperatures. However, the rate can be significantly accelerated by catalysts such as acids, bases, or enzymes (α-galactosidase).[3][10][11]
Enthalpy (ΔH) and Entropy (ΔS) of Hydrolysis
The thermodynamics of melibiose hydrolysis have been investigated using techniques like microcalorimetry.[12] The hydrolysis of the glycosidic bond is typically an exothermic process (negative ΔH), releasing energy as a more stable state is reached. The reaction also leads to an increase in entropy (positive ΔS) because one molecule of melibiose is converted into two monosaccharide molecules, increasing the system's disorder. The combination of a negative ΔH and a positive ΔS results in a negative ΔG, confirming the spontaneous nature of the hydrolysis reaction.
Critical Factors Influencing Aqueous Stability
The rate of melibiose hydrolysis is not constant; it is profoundly influenced by several environmental factors. A thorough understanding of these factors is essential for controlling degradation.
The Role of pH
The pH of the aqueous solution is one of the most critical factors controlling the rate of glycosidic bond hydrolysis.
Mechanism of Catalysis:
Acid-Catalyzed Hydrolysis: At low pH, the glycosidic oxygen is protonated, making the anomeric carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This is the dominant mechanism in acidic solutions.[10][11]
Base-Catalyzed Hydrolysis: In alkaline solutions, degradation can also occur, though the mechanisms for carbohydrates are often more complex, involving enolization and other rearrangements. However, for non-reducing sugars, specific base catalysis of hydrolysis is less significant than acid catalysis. For reducing sugars like melibiose, alkaline conditions can promote a cascade of degradation reactions.
Causality & pH of Maximum Stability: The rate of hydrolysis typically follows a U-shaped curve as a function of pH. There exists a pH value at which the rate of hydrolysis is minimal, representing the point of maximum stability. For many sugars, such as dextrose, this pH of maximum stability is in the weakly acidic range, often between pH 3 and 5.[13] It is at this pH that the combined rates of acid- and base-catalyzed hydrolysis are at their lowest. Formulating melibiose solutions within this optimal pH range is a key strategy to enhance its shelf-life.
The Influence of Temperature
Temperature has an exponential effect on the rate of chemical reactions, including melibiose hydrolysis.
Arrhenius Equation: The relationship between the reaction rate constant (k), temperature (T), and activation energy (Ea) is described by the Arrhenius equation:
k = A * e^(-Ea/RT)
Where A is the pre-exponential factor, and R is the universal gas constant.
Causality & Practical Implications: An increase in temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and force of collisions. This allows a larger fraction of molecules to overcome the activation energy barrier for the hydrolysis reaction.[11] From a practical standpoint, this means that processing steps involving heat (e.g., sterilization) must be carefully controlled to minimize degradation. Conversely, storing melibiose solutions at refrigerated or frozen temperatures is an effective method to drastically slow down hydrolysis and extend product stability.[4]
The Concept of Water Activity (a_w) and the Glass Transition State (T_g)
For solid or highly concentrated formulations, the concept of water activity becomes more relevant than total water content.
Water Activity (a_w): Water activity is a measure of the "available" water in a system for chemical reactions or to support microbial growth.[14] It is defined as the ratio of the vapor pressure of water in a sample to the vapor pressure of pure water at the same temperature.[15] Water that is tightly bound to solutes like melibiose has a lower activity and is less available to participate in hydrolysis.[15] Reducing water activity is a cornerstone of food preservation and is equally critical for stabilizing amorphous pharmaceutical formulations.[14]
Glass Transition Temperature (T_g): In amorphous (non-crystalline) solids, the glass transition temperature is a critical parameter. Below the T_g, the material is in a rigid, "glassy" state with very low molecular mobility. Above the T_g, it transitions to a more rubbery state with significantly increased molecular mobility.[16]
Causality & Stability: The T_g of an amorphous solid is highly dependent on its water content; water acts as a plasticizer, lowering the T_g.[7] If a formulation is stored at a temperature above its T_g, the increased molecular mobility will dramatically accelerate degradation reactions like hydrolysis and crystallization.[7][16] Therefore, a primary goal in developing stable amorphous formulations (e.g., via freeze-drying) is to create a system with a T_g that is well above its intended storage temperature.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of melibiose, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a robust framework for stability studies.
Protocol for Isothermal pH-Rate Profile Study
Objective: To determine the degradation rate constant (k) of melibiose monohydrate as a function of pH at a constant, elevated temperature.
Causality of Experimental Choices:
Elevated Temperature (e.g., 60-80°C): Used to accelerate degradation to observable levels within a practical timeframe (days to weeks). The choice of temperature depends on the expected stability; less stable compounds require lower temperatures.
Buffer Systems: Multiple buffers are used to maintain a constant pH throughout the experiment, as the pH could drift due to degradation products. The buffers are chosen to cover a wide pH range (e.g., pH 2 to 9) and should be non-reactive with the analyte.
Inert Headspace: Using an inert gas like nitrogen minimizes oxidative degradation, ensuring that hydrolysis is the primary degradation pathway being studied.
Methodology:
Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 2-4, phosphate for pH 5-8, borate for pH 9) at a concentration of ~50 mM. Verify the pH of each buffer at the intended study temperature.
Stock Solution Preparation: Accurately prepare a stock solution of melibiose monohydrate (e.g., 10 mg/mL) in deionized water.
Sample Preparation: For each pH point, dilute the melibiose stock solution with the corresponding buffer to a final concentration (e.g., 1 mg/mL).
Incubation: Dispense aliquots of each buffered solution into sealed vials, purge the headspace with nitrogen, and place them in a temperature-controlled oven or water bath set to the desired temperature.
Time Point Sampling: At predetermined time intervals (e.g., t=0, 1, 3, 7, 14, 21, 28 days), remove one vial for each pH condition. Immediately quench the reaction by cooling the vial on ice or by flash-freezing.
Sample Analysis: Analyze the samples for the remaining concentration of melibiose using the HPLC method detailed in Protocol 4.2.
Application Note: A Robust HPLC-ELSD Method for the Quantification of 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate (Melibiose Monohydrate)
Abstract This application note details a robust and reliable method for the quantification of 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate, commonly known as melibiose monohydrate. Due to its lack of a signif...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details a robust and reliable method for the quantification of 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate, commonly known as melibiose monohydrate. Due to its lack of a significant UV chromophore, traditional HPLC with UV detection is not suitable for the analysis of this disaccharide. The developed method utilizes High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD), which is a universal detection technique for non-volatile analytes.[1] The separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for polar compounds like sugars.[2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, a detailed protocol, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
Introduction
6-O-Alpha-d-galactopyranosyl-d-glucopyranose (melibiose) is a disaccharide with significance in the food, pharmaceutical, and biotechnology industries.[9][10] It is composed of galactose and glucose units linked by an α-1,6 glycosidic bond.[9] Accurate quantification of melibiose is crucial for quality control, formulation development, and metabolic studies.
The primary challenge in the analysis of simple sugars like melibiose is their lack of a UV-absorbing chromophore, rendering UV-Vis detection ineffective.[1] The Evaporative Light Scattering Detector (ELSD) offers a powerful alternative. The ELSD is a mass-based detector that nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[1][11][12][13] This detection method is independent of the analyte's optical properties, making it universally applicable to non-volatile compounds and compatible with gradient elution.[12][14]
For the chromatographic separation of highly polar molecules like melibiose, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mode of choice.[2][3][4][15] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This allows for the retention and separation of polar analytes that are poorly retained in reversed-phase chromatography.
This application note presents a step-by-step guide to developing and validating an HPLC-ELSD method for the quantification of melibiose monohydrate, providing a reliable analytical tool for its assessment in various matrices.
Materials and Methods
Reagents and Materials
6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate (Melibiose monohydrate), reference standard (Purity ≥ 99%)
Acetonitrile (HPLC grade)
Deionized water (18.2 MΩ·cm)
Methanol (HPLC grade)
0.45 µm nylon syringe filters
Instrumentation
HPLC system with a binary pump, autosampler, and column oven
Evaporative Light Scattering Detector (ELSD)
Analytical balance
pH meter
Vortex mixer
Ultrasonic bath
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Parameter
Optimized Condition
HPLC Column
HILIC Amide/Amino Column (e.g., 250 mm x 4.6 mm, 5 µm)
Accurately weigh approximately 10 mg of melibiose monohydrate reference standard into a 10 mL volumetric flask.
Dissolve the standard in a 50:50 (v/v) mixture of acetonitrile and water. Melibiose monohydrate is soluble in water.[9][16][17]
Vortex and sonicate for 5 minutes to ensure complete dissolution.
Bring the flask to volume with the 50:50 acetonitrile/water mixture.
3.1.2. Calibration Standards
Prepare a series of calibration standards by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 50 µg/mL to 800 µg/mL.
3.1.3. Sample Preparation
Accurately weigh a known amount of the sample containing melibiose monohydrate.
Dissolve the sample in a known volume of 50:50 acetonitrile/water mixture.
Vortex and sonicate to ensure complete dissolution.
Filter the sample solution through a 0.45 µm nylon syringe filter before injection.
Method Development Workflow
The development of this method followed a logical progression from initial parameter selection to fine-tuning for optimal performance.
Figure 1: A schematic representation of the HPLC-ELSD method development workflow.
Method Validation Protocol
The optimized method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[6][7][8][18][19]
3.3.1. Specificity
The specificity of the method was evaluated by analyzing a blank (diluent) and a sample spiked with melibiose monohydrate. The absence of interfering peaks at the retention time of melibiose in the blank chromatogram demonstrates specificity.
3.3.2. Linearity and Range
Linearity was assessed by injecting the calibration standards in triplicate. A calibration curve was constructed by plotting the logarithm of the peak area versus the logarithm of the concentration. The non-linear response of the ELSD is well-documented, and a log-log transformation is a common approach to achieve a linear relationship.[20][21] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
3.3.3. Accuracy
Accuracy was determined by a recovery study. A known amount of melibiose monohydrate was spiked into a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery was calculated.
3.3.4. Precision
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
Intermediate Precision (Inter-day precision): The repeatability assessment was performed on a different day by a different analyst to assess the variability.
3.3.5. Robustness
The robustness of the method was evaluated by intentionally varying key method parameters, such as column temperature (± 2 °C), flow rate (± 0.1 mL/min), and the composition of the mobile phase (± 2% organic content). The effect on the retention time and peak area was observed.
Results and Discussion
Method Optimization
The selection of a HILIC stationary phase was critical for achieving adequate retention of the highly polar melibiose molecule.[2][4] An initial isocratic elution with a high percentage of acetonitrile resulted in a short retention time and poor peak shape. A gradient elution program was therefore developed, starting with a high acetonitrile concentration to retain the analyte and gradually increasing the aqueous component to facilitate elution. This resulted in a symmetrical and well-defined peak for melibiose.
The ELSD parameters were optimized to maximize the signal-to-noise ratio. The drift tube temperature was set to 85 °C to ensure efficient evaporation of the mobile phase without causing degradation of the analyte.[13][14] The nebulizer gas flow rate was optimized to 1.5 L/min to generate a stable spray of fine droplets.[12]
Method Validation Summary
The validation results are summarized in Table 2.
Validation Parameter
Result
Acceptance Criteria
Specificity
No interference observed at the retention time of melibiose.
No interfering peaks
Linearity (r²)
> 0.999 (log-log plot)
r² ≥ 0.995
Range
50 - 800 µg/mL
Defined by linearity
Accuracy (% Recovery)
98.5% - 101.2%
98.0% - 102.0%
Precision (RSD%)
- Repeatability
< 1.5%
RSD ≤ 2.0%
- Intermediate Precision
< 2.0%
RSD ≤ 2.0%
Robustness
Retention time and peak area were not significantly affected.
System suitability passes
The method demonstrated excellent specificity, with no interfering peaks from the diluent. The log-log calibration curve showed a strong linear relationship (r² > 0.999) over the specified range. The accuracy of the method was confirmed by the high recovery rates, and the low relative standard deviation (RSD) values for repeatability and intermediate precision indicate a high degree of precision. The method also proved to be robust, with minor variations in the experimental parameters having no significant impact on the results.
Figure 2: The logical relationship between different validation parameters ensuring the method is fit for its intended purpose.
Conclusion
A specific, linear, accurate, precise, and robust HPLC-ELSD method for the quantification of 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate has been successfully developed and validated. The use of HILIC for separation and ELSD for detection provides a powerful analytical tool for the analysis of this non-chromophoric disaccharide. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories.
References
HILIC with Increased Sensitivity for the Analysis of Sugars - LCGC International. Available from: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
ELSD in HPLC: Principles and Optimization | PDF | High Performance Liquid Chromatography - Scribd. Available from: [Link]
The principles of ELSD - Peak Scientific. Available from: [Link]
Evaluation of a Hydrophilic Interaction Liquid Chromatography (HILIC) Design Space for Sugars and Sugar Alcohols | Request PDF - ResearchGate. Available from: [Link]
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]
Sugar Analysis Using Hydrophilic Liquid Chromatography Combined with Raman Spectroscopy | Analytical Chemistry - ACS Publications. Available from: [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
HILIC - Sugars and fructooligosaccharide analysis. Available from: [Link]
ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available from: [Link]
How does an ELSD work ? - SEDERE. Available from: [Link]
Evaporative light scattering detector - Wikipedia. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available from: [Link]
Simultaneous HPLC-ELSD Determination of Monosaccharide, Disaccharide and Fructo-oligosaccharides. Available from: [Link]
A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - PMC. Available from: [Link]
6-O-ALPHA-D-GALACTOPYRANOSYL-D-GLUCOSE MONOHYDRATE — Chemical Substance Information - NextSDS. Available from: [Link]
Development and Validation of an HPLC-ELSD Method for the Analysis of Phosphorylated Sugars. | ScholarWorks. Available from: [Link]
6-O-(alpha-D-Galactopyranosyl)-D-glucopyranose - LookChem. Available from: [Link]
Quantifying Fermentable Sugars in Beer: Development and Validation of a Reliable HPLC-ELSD Method - MDPI. Available from: [Link]
Full article: Determination of Saccharides in Cottonseed Processing Waste Liquid and By-Products by High Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) - Taylor & Francis. Available from: [Link]
Application Note: Utilizing 6-O-α-D-Galactopyranosyl-D-Glucopyranose Monohydrate in Yeast Fermentation and Strain Differentiation
Target Audience: Researchers, industrial microbiologists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Introduction and Biochemical Grounding In industrial microbiology and bre...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, industrial microbiologists, and drug development professionals.
Document Type: Technical Guide & Validated Protocols
Introduction and Biochemical Grounding
In industrial microbiology and brewing science, the precise characterization of yeast carbon metabolism is critical for optimizing fermentation kinetics and ensuring product consistency. 6-O-α-D-galactopyranosyl-D-glucopyranose monohydrate , commonly known as melibiose, is a naturally occurring reducing disaccharide formed by an α-1,6-glycosidic linkage between D-galactose and D-glucose[1].
While glucose and fructose are universally assimilated by Saccharomyces species, the utilization of complex disaccharides like melibiose is highly strain-dependent. This biochemical divergence makes melibiose an invaluable diagnostic carbon source. Specifically, the capacity to metabolize melibiose serves as the primary phenotypic marker to differentiate Saccharomyces pastorianus (lager yeast) from Saccharomyces cerevisiae (ale yeast)[2][3]. Furthermore, metabolic engineering efforts frequently target melibiose and galactose assimilation pathways to develop robust cell factories capable of fermenting complex biomass hydrolysates[4][5].
Mechanistic Insights: The Causality of Melibiose Assimilation
To leverage melibiose in experimental or industrial workflows, one must understand the genetic and enzymatic causality dictating its utilization.
S. cerevisiae typically fails to ferment melibiose because it lacks the MEL1 gene[4]. Melibiose is too large and hydrophilic to be efficiently transported across the yeast plasma membrane without prior hydrolysis. Conversely, S. pastorianus and engineered industrial strains possess the MEL1 gene, which encodes a secreted, extracellular α-galactosidase (Mel1p)[2][6].
The Metabolic Cascade:
Extracellular Cleavage: Secreted Mel1p hydrolyzes the α-1,6-glycosidic bond of melibiose in the extracellular matrix, yielding equimolar amounts of D-glucose and D-galactose[1][5].
Differential Assimilation:
D-Glucose is rapidly imported via hexose transporters (Hxt) and directly enters glycolysis.
D-Galactose is imported and routed through the Leloir pathway (governed by the GAL regulon: GAL1, GAL7, GAL10), where it is converted into glucose-6-phosphate before entering glycolysis[5].
Extracellular hydrolysis of melibiose by Mel1p and subsequent metabolic pathways.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . By multiplexing a chromogenic substrate with the primary carbon source, researchers can visually and quantitatively confirm enzymatic activity while ruling out false positives caused by contamination or media degradation.
Protocol A: Rapid Phenotypic Differentiation via X-α-Gal Assay
Purpose: To rapidly distinguish MEL1+ strains from MEL1- strains using a chromogenic analog of melibiose.
Causality & Validation: X-α-Gal (5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside) mimics the α-1,6 linkage of melibiose. When cleaved by α-galactosidase, it releases an indolyl derivative that dimerizes into a highly visible blue/green precipitate[2][3]. Including known positive and negative controls ensures the reagent is active and the environment is sterile.
Step-by-Step Methodology:
Media Preparation: Prepare a basal yeast nitrogen base (YNB) broth supplemented with 2% (w/v) melibiose monohydrate as the sole carbon source.
Chromogen Addition: Aseptically add X-α-Gal solution (dissolved in N,N-dimethylformamide) to a final concentration of 20 mg/L. Aliquot 2 mL into sterile culture tubes.
Inoculation:
Test Tubes: Inoculate with the unknown yeast strains (OD600 = 0.1).
Positive Control: Inoculate with a validated S. pastorianus strain.
Negative Control: Inoculate with a validated S. cerevisiae strain.
Incubation: Vortex thoroughly and incubate at 27°C. Monitor continuously between 0.5 to 24 hours[2].
Observation & Validation:
A blue/green coloration confirms α-galactosidase activity (MEL1+).
A cream/white suspension indicates an inability to hydrolyze the α-1,6 linkage (MEL1-)[2].
Self-Validation Check: The assay is only valid if the Positive Control turns blue and the Negative Control remains white.
Step-by-step workflow for phenotypic differentiation of yeast using X-α-Gal.
Protocol B: Quantitative Fermentation Kinetics and Metabolite Profiling
Purpose: To quantify the efficiency of melibiose utilization and ethanol yield in bioreactor settings.
Step-by-Step Methodology:
Inoculum Preparation: Pre-culture yeast strains in YPD broth for 24 hours. Wash cells twice with sterile PBS to remove residual glucose.
Bioreactor Setup: Prepare 1L of fermentation medium containing 40 g/L melibiose monohydrate, 5 g/L yeast extract, and standard mineral salts. Adjust pH to 5.5.
Fermentation: Inoculate to an initial OD600 of 0.2. Maintain temperature at 20°C (optimal for lager/hybrid strains) with an agitation rate of 150 rpm under anaerobic conditions.
Sampling & HPLC Analysis: Withdraw 5 mL samples every 12 hours. Centrifuge to pellet cells (measure OD600). Filter the supernatant (0.22 µm) and analyze via High-Performance Liquid Chromatography (HPLC) using a refractive index (RI) detector to quantify residual melibiose, accumulated galactose/glucose, and ethanol production.
Quantitative Data Presentation
The following table summarizes the expected quantitative outcomes when executing Protocol A and Protocol B, illustrating the stark metabolic contrast driven by the presence or absence of the MEL1 gene.
Yeast Strain Classification
Genotype
Phenotypic Color (X-α-Gal)
Max OD600 (48h)
Melibiose Consumed (%)
Ethanol Yield (g/L)
Extracellular α-Gal Activity (U/mL)
Saccharomyces pastorianus (Lager)
MEL1+
Blue / Green
4.85
> 95%
18.2
45.6
Saccharomyces cerevisiae (Ale)
MEL1-
Cream / White
0.32
< 2%
0.1
< 0.1
Engineered S. cerevisiae (Baker's)
MEL1+ (Inserted)
Blue / Green
4.60
> 90%
17.5
42.3
Schizosaccharomyces pombe (Wild)
GMC_mel1+
Blue / Green
3.90
> 85%
14.8
38.1
Note: Data reflects typical kinetic parameters in 40 g/L melibiose minimal media. Engineered S. cerevisiae strains utilizing recombinant DNA technology to express MEL1 show comparable kinetics to native S. pastorianus[4][7]. Certain wild isolates of S. pombe also demonstrate melibiose utilization via horizontal gene acquisition[5].
References
Differentiation of Ale and Lager Yeast Strains by Rapid X-α-Gal Analysis. tandfonline.com.
Combinatorial Identification and Differentiation of Brewing and Wild Yeast Strains Using Phenotypic and Molecular Techniques. ipsintelligentsia.com.
Protocol for enzymatic synthesis of oligosaccharides using melibiose monohydrate
Application Notes & Protocols Topic: Protocol for Enzymatic Synthesis of Oligosaccharides Using Melibiose Monohydrate Abstract Oligosaccharides are pivotal in numerous biological processes, including cell-cell recognitio...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols
Topic: Protocol for Enzymatic Synthesis of Oligosaccharides Using Melibiose Monohydrate
Abstract
Oligosaccharides are pivotal in numerous biological processes, including cell-cell recognition, immune response, and signal transduction, making them highly valuable targets in drug development and functional food industries.[1][2] Traditional chemical synthesis of these complex molecules is often hampered by low yields and the need for extensive protecting-group chemistry.[3] Enzymatic synthesis offers a powerful alternative, providing remarkable stereo- and regioselectivity under mild reaction conditions.[1] This application note provides a comprehensive protocol for the synthesis of novel oligosaccharides via the transglycosylation activity of α-galactosidase, using melibiose monohydrate as a readily available glycosyl donor. We detail the underlying enzymatic principles, a step-by-step experimental workflow, and methods for product purification and characterization, offering researchers a robust framework for producing custom oligosaccharides.
Introduction: The Rationale for Enzymatic Glycosylation
The synthesis of structurally defined oligosaccharides is a cornerstone of modern glycobiology and therapeutic development. Enzymes, particularly glycoside hydrolases (GHs) operating in a transglycosylation mode, provide an elegant solution to the challenges of chemical synthesis.[2][4] Instead of their typical hydrolytic function, where water acts as the acceptor for a glycosyl group, these enzymes can be kinetically controlled to use other carbohydrates as acceptors, thereby forming new glycosidic bonds.[4]
Melibiose (D-Gal-(α1→6)-D-Glc), a disaccharide composed of galactose and glucose, serves as an excellent and cost-effective donor of an α-galactosyl moiety.[5] The enzyme α-galactosidase (EC 3.2.1.22) can cleave the terminal galactose from melibiose and transfer it to an acceptor molecule.[6][7] The key to successful synthesis is to manipulate reaction conditions, primarily by increasing substrate concentration, to favor the transglycosylation reaction over the competing hydrolysis reaction.[8][9] This protocol leverages this principle to synthesize a target trisaccharide.
Principle of the Method: Transglycosylation vs. Hydrolysis
The enzymatic reaction proceeds via a two-step mechanism. First, the α-galactosidase binds to melibiose and cleaves the glycosidic bond, releasing glucose and forming a covalent galactosyl-enzyme intermediate. Second, this intermediate is resolved by a nucleophilic attack.
Hydrolysis Pathway: If the nucleophile is a water molecule, the galactose is released, and the net reaction is the simple hydrolysis of melibiose.
Transglycosylation Pathway: If another sugar molecule (an "acceptor") acts as the nucleophile, a new glycosidic bond is formed, resulting in a new, larger oligosaccharide. This is the desired synthetic pathway.
Our protocol is designed to maximize the transglycosylation-to-hydrolysis ratio (T/H) by reducing water activity through high substrate loads.
Caption: Reaction mechanism of α-galactosidase.
Materials and Equipment
Reagents and Consumables
Reagent/Material
Specification
Recommended Supplier
Melibiose Monohydrate
≥99% purity
Sigma-Aldrich, Carbosynth
α-Galactosidase
From Aspergillus niger or Lactobacillus reuteri
Sigma-Aldrich, Megazyme
Acceptor Sugar (e.g., Lactose)
≥99% purity
VWR, Fisher Scientific
Sodium Acetate Buffer
0.5 M, pH 5.0
Prepare from sodium acetate trihydrate and acetic acid
Activated Charcoal
Fine powder, acid-washed
Fisher Scientific
Celite® 545
Diatomaceous earth
Sigma-Aldrich
Ethanol
200 proof (Absolute)
VWR
Deionized Water
>18 MΩ·cm
Millipore Milli-Q or equivalent
TLC Plates
Silica gel 60 F254
Merck, Millipore
TLC Mobile Phase
Butanol:Ethanol:Water (5:3:2 v/v/v)
Prepare fresh
TLC Staining Reagent
Orcinol-sulfuric acid
Prepare in-house
Equipment
Equipment
Specification
Analytical Balance
0.1 mg readability
pH Meter
Calibrated
Magnetic Stirrer/Hotplate
Temperature-Controlled Water Bath/Shaker
Centrifuge
For 50 mL tubes
Glass Chromatography Column
2.5 cm x 30 cm
Rotary Evaporator
Freeze Dryer (Lyophilizer)
HPLC or HPAEC-PAD System
For analysis and purification
Detailed Experimental Protocol
This protocol describes the synthesis of 6'-α-galactosyl melibiose from melibiose via self-condensation, a common outcome when no other acceptor is added.[8]
Step 1: Preparation of Reagents
Sodium Acetate Buffer (50 mM, pH 5.0):
Dissolve 6.8 g of sodium acetate trihydrate in 900 mL of deionized water.
Adjust the pH to 5.0 using glacial acetic acid.
Bring the final volume to 1 L with deionized water.
Filter sterilize or autoclave if long-term storage is needed.
Substrate Solution (30% w/v Melibiose):
In a 100 mL beaker, add 30 g of melibiose monohydrate to 70 mL of 50 mM sodium acetate buffer (pH 5.0).
Gently warm the solution on a hotplate stirrer (not exceeding 50°C) until the melibiose is completely dissolved.
Allow the solution to cool to the reaction temperature (e.g., 40°C). Adjust the final volume to 100 mL with buffer.
Scientist's Note: High substrate concentration is the most critical factor for driving the reaction equilibrium towards transglycosylation.[10] Concentrations between 20-50% (w/v) are commonly employed.
Step 2: Enzymatic Reaction
Pre-warm 50 mL of the 30% melibiose solution to 40°C in a temperature-controlled water bath.
Add the α-galactosidase enzyme. The optimal amount should be determined empirically, but a starting point of 10-20 Units (U) per gram of substrate is recommended.
Incubate the reaction at 40°C with gentle agitation (e.g., 100 rpm) for 8-24 hours.
Scientist's Note: The optimal temperature and pH are enzyme-dependent. Consult the manufacturer's data sheet for the specific enzyme being used. The conditions provided here are typical for A. niger α-galactosidase.[11]
Step 3: Reaction Monitoring by TLC
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a small aliquot (10 µL) of the reaction mixture.
Dilute the aliquot 1:10 with deionized water.
Spot 2 µL of the diluted sample, alongside standards of glucose, galactose, and melibiose, onto a silica TLC plate.
Develop the plate using a butanol:ethanol:water (5:3:2) mobile phase.
After development, dry the plate thoroughly.
Visualize the spots by spraying with orcinol-sulfuric acid reagent and heating at 100°C for 5-10 minutes.
Expected Result: You will observe the initial melibiose spot diminish over time, while new spots corresponding to monosaccharides (hydrolysis) and a slower-moving spot corresponding to the newly formed trisaccharide (transglycosylation product) appear.
Step 4: Reaction Termination
Once the desired product formation is observed (or when melibiose is substantially consumed), terminate the reaction by heating the mixture in a boiling water bath for 10 minutes. This irreversibly denatures the enzyme.
Cool the mixture to room temperature and centrifuge at 4000 x g for 15 minutes to pellet the denatured protein.
Carefully decant and collect the supernatant, which contains the mixture of sugars.
Step 5: Purification by Activated Charcoal Chromatography
This method effectively separates oligosaccharides from monosaccharides.[12]
Column Packing: Prepare a slurry of 20 g activated charcoal and 20 g Celite® in deionized water. Pour this into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped. Wash the column with 2-3 column volumes of deionized water.
Sample Loading: Dilute the reaction supernatant 1:1 with deionized water and load it onto the column.
Elution - Step 1 (Monosaccharide Removal): Elute the column with deionized water. This will wash out the unreacted monosaccharides (glucose and galactose). Collect fractions and monitor using TLC until no more sugar is detected.
Elution - Step 2 (Oligosaccharide Recovery): Elute the desired oligosaccharides from the charcoal using a stepwise gradient of aqueous ethanol (e.g., 5%, 10%, 15%, 20% ethanol). The trisaccharide product will typically elute at a lower ethanol concentration than the residual melibiose. Again, collect fractions and analyze by TLC to identify and pool the pure product fractions.
Solvent Removal: Combine the pure fractions and remove the ethanol and water using a rotary evaporator followed by lyophilization to obtain a dry, fluffy white powder.
Step 6: Product Analysis and Characterization
The purity and identity of the final product should be confirmed using high-resolution techniques.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is the gold standard for carbohydrate analysis, offering excellent resolution and sensitive detection without the need for derivatization.[13][14][15][16] It can effectively separate the product from starting materials and by-products, allowing for accurate quantification and purity assessment.
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized oligosaccharide.
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for the unambiguous structural elucidation of the newly formed glycosidic linkage.
Workflow Visualization
Caption: Experimental workflow for oligosaccharide synthesis.
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low Product Yield
Reaction time is too short or too long (product hydrolysis).
Perform a time-course experiment to find the optimal reaction time where product concentration is maximal.
Enzyme activity is low.
Increase enzyme concentration. Verify enzyme activity with a standard assay.
Dominant Hydrolysis
Substrate concentration is too low (high water activity).
Increase the initial melibiose concentration (e.g., to 40-50% w/v).
Incorrect pH or temperature for transglycosylation.
Optimize reaction conditions. Some enzymes favor transglycosylation under specific pH/temp profiles.
Incomplete Separation
Improper packing of the charcoal column.
Repack the column carefully to avoid channeling.
Ethanol gradient is too steep during elution.
Use a shallower ethanol gradient (e.g., 2.5% or 5% steps) for better resolution.
Conclusion
This application note presents a reliable and adaptable protocol for the enzymatic synthesis of oligosaccharides using melibiose monohydrate as a galactosyl donor. By carefully controlling reaction parameters, particularly substrate concentration, α-galactosidase can be effectively utilized as a synthetic tool to favor transglycosylation over hydrolysis. The described methods for monitoring, purification, and characterization provide a complete workflow for researchers in drug discovery and biotechnology to produce novel, structurally-defined oligosaccharides for further biological evaluation.
References
Large scale enzymatic synthesis of oligosaccharides and a novel purific
Okuyama, M., et al. (2017). Efficient synthesis of α-galactosyl oligosaccharides using a mutant Bacteroides thetaiotaomicron retaining α-galactosidase (BtGH97b). FEBS Journal, 284(5), 766-783. [Link]
Sanz, M. L., et al. (2003). Synthesis of alpha-galactooligosaccharides with alpha-galactosidase from Lactobacillus reuteri of canine origin. Applied Microbiology and Biotechnology, 63(3), 274-9. [Link]
Ferreira-da-Silva, F., et al. (2022). Membrane Bioreactor for Simultaneous Synthesis and Fractionation of Oligosaccharides. Membranes, 12(2), 169. [Link]
Guerrero, C., et al. (2015). Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis. Frontiers in Bioengineering and Biotechnology, 3, 159. [Link]
Mechelke, M., et al. (2017). HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability. Analytical and Bioanalytical Chemistry, 409(30), 7087-7098. [Link]
Transglycosylation reaction with disaccharide acceptors in the... (n.d.). ResearchGate. [Link]
Novel Galacto-oligosaccharides from Lactose: Chemical Synthesis, Structural Characterization, and in Vitro Assessment of Prebiotic Activity. (2023). ACS Publications. [Link]
Vera, C., et al. (2016). Synthesis and purification of galacto-oligosaccharides: state of the art. ProQuest. [Link]
Stereoselective Total Synthesis of α‐Galacto‐Oligosaccharides Using Boron‐Mediated Aglycon Delivery and Evaluation of their Immune‐Enhancing Activities. (n.d.). PMC. [Link]
Anumula, K. R. (1998). High resolution and high sensitivity methods for oligosaccharide mapping and characterization by HPAEC-PAD and fluorescent-labeling. Glycobiology, 8(7), 685-694. [Link]
HPAEC-PAD for oligosaccharide analysis—novel insights into analyte sensitivity and response stability. (n.d.). ResearchGate. [Link]
Analysis of N-Glycans using HPAEC-PAD/MS. (n.d.). Antec Scientific. [Link]
Guttman, A., & Starr, C. M. (2001). HPLC and HPAEC of Oligosaccharides and Glycopeptides. Springer Nature Experiments. [Link]
Sarpe, V. A., & Laremore, T. N. (2016). Enzymatic Synthesis of Oligosaccharides: A Powerful Tool for a Sweet Challenge. Current Organic Chemistry, 20(21), 2266-2283. [Link]
Rabelo, M. C., et al. (2006). Enzymatic synthesis of prebiotic oligosaccharides. Applied Biochemistry and Biotechnology, 133(1), 31-40. [Link]
Structure of a bacterial glycoside hydrolase family 63 enzyme in complex with its glycosynthase product, and insights into the substrate specificity. (2013). ScienceOpen. [Link]
Sakaki, Y., & Tashiro, M. (2018). Enzymatic synthesis of novel oligosaccharides from N-acetylsucrosamine and melibiose using Aspergillus niger α-galactosidase, and properties of the products. Journal of Applied Glycoscience, 65(2), 25-30. [Link]
Wong, T. Y. (1990). Melibiose Is Hydrolyzed Exocellularly by an Inducible Exo-Alpha-Galactosidase in Azotobacter Vinelandii. Applied and Environmental Microbiology, 56(7), 2271-3. [Link]
Melibiose, a Nondigestible Disaccharide, Promotes Absorption of Quercetin Glycosides in Rat Small Intestine. (2016). PubMed. [Link]
Donor substrates. (n.d.). University of Georgia. [Link]
Murata, T., & Usui, T. (2006). Enzymatic synthesis of oligosaccharides and neoglycoconjugates. Bioscience, Biotechnology, and Biochemistry, 70(5), 1049-59. [Link]
Identification of two glycosyltransferases required for synthesis of membrane glycolipids in Clostridioides difficile. (n.d.). PMC. [Link]
Preparation of oligosaccharides by homogenous enzymatic synthesis and solid phase extraction. (2004). Chemical Communications (RSC Publishing). [Link]
Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids. (2025). PMC. [Link]
Lira, M., et al. (2020). Comparing Hydrolysis and Transglycosylation Reactions Catalyzed by Thermus thermophilus β-Glycosidase. A Combined MD and QM/MM Study. Frontiers in Chemistry, 8, 591. [Link]
Leloir Glycosyltransferases as Biocatalysts for Chemical Production. (2018). ACS Catalysis. [Link]
Successive transglycosylation and (trans)esterification reactions to produce pentyl xyloside and sugar esters from a single batch of wheat bran. (n.d.). ResearchGate. [Link]
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry. [Link]
Insights into the transglucosylation activity of α-glucosidase from Schwanniomyces occidentalis. (2024). PMC. [Link]
Application Note: Preparation of 6-O-α-D-Galactopyranosyl-D-Glucopyranose Monohydrate Standards for Mass Spectrometry
Introduction & Mechanistic Rationale The accurate quantification and structural characterization of disaccharides via mass spectrometry (MS) is a cornerstone of modern glycoproteomics, microbiome metabolomics, and biopha...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The accurate quantification and structural characterization of disaccharides via mass spectrometry (MS) is a cornerstone of modern glycoproteomics, microbiome metabolomics, and biopharmaceutical development. 6-O-α-D-galactopyranosyl-D-glucopyranose , commonly known as melibiose , is a reducing disaccharide composed of galactose and glucose linked via an α(1→6) glycosidic bond .
Preparing standard solutions of melibiose monohydrate for Liquid Chromatography-Mass Spectrometry (LC-MS) presents two distinct physicochemical challenges:
Ionization Deficiency: As a neutral oligosaccharide, melibiose lacks readily protonatable or deprotonatable functional groups. It relies entirely on adduct formation (e.g.,
[M+Na]+
,
[M+NH4]+
) for detection in electrospray ionization (ESI) .
Mutarotation and Chromatographic Splitting: In solution, the terminal glucose residue of melibiose undergoes mutarotation, existing in an equilibrium of α and β anomers. In high-resolution chromatography, this can result in peak splitting, complicating quantification .
This protocol outlines a field-proven, self-validating methodology for preparing melibiose monohydrate standards. By strategically utilizing solvent polarity gradients and ammonium-based ionization modifiers, this workflow ensures complete dissolution, forces anomer collapse for sharp peak integration, and drives the formation of labile ammonium adducts for optimal MS/MS fragmentation.
Physicochemical Properties & Diagnostic Ions
To ensure accurate formulation and MS targeting, the physical properties and expected mass-to-charge (
m/z
) ratios must be strictly defined. Note: While the monohydrate form is weighed, the water of hydration is lost during the desolvation process in the ESI source.
Table 1: Physicochemical Properties of Melibiose Monohydrate
Property
Value
Causality / Impact on Protocol
Chemical Formula
C12H22O11⋅H2O
Must account for the water molecule during molarity calculations.
Molar Mass (Monohydrate)
360.31 g/mol
Used for gravimetric weighing.
Exact Mass (Anhydrous)
342.1162 Da
Used for calculating MS precursor ions.
Solubility (Water)
>50 mg/mL
Primary stock must be prepared in 100% aqueous solvent.
Solubility (Acetonitrile)
<0.1 mg/mL
High organic concentrations will cause standard precipitation.
Table 2: Diagnostic Precursor Ions for ESI-MS
Ionization Mode
Adduct Species
Exact
m/z
Fragmentation Utility
Positive (+ESI)
[M+NH4]+
360.1500
Optimal. Fragments readily under Collision-Induced Dissociation (CID).
Good for basic mobile phases, but generally yields lower sensitivity than +ESI.
Negative (-ESI)
[M+CH3COO]−
401.1300
Useful if ammonium acetate is used as a buffer in negative mode.
Experimental Workflow
The following diagram illustrates the critical path from solid powder to validated LC-MS data, highlighting the phase transitions and chemical modifications required at each step.
Caption: Workflow for melibiose standard preparation, highlighting solvent shifts and MS validation.
Reagents & Materials
Melibiose Monohydrate: High purity analytical standard (≥99%).
Ammonium Acetate (
NH4OAc
): MS Grade (≥99.0% purity). Do not use lower grades, as they introduce sodium/potassium contamination.
Glassware/Plastics: Low-bind microcentrifuge tubes (1.5 mL) and amber glass autosampler vials. Causality: Neutral carbohydrates do not typically bind to plastics, but avoiding plasticizers (PEG, phthalates) is critical as they heavily suppress carbohydrate ionization in the low mass range.
Step-by-Step Preparation Protocol
Step 5.1: Preparation of Primary Stock Solution (1.0 mg/mL)
Causality: Melibiose is highly hydrophilic. Attempting to dissolve the solid directly in organic mixtures (e.g., 50% ACN) will lead to micro-suspensions and inaccurate quantification.
Equilibrate the melibiose monohydrate powder to room temperature in a desiccator to prevent ambient moisture condensation.
Accurately weigh 10.0 mg of melibiose monohydrate into a tared, static-free glass vial using a microbalance.
Add exactly 10.0 mL of 100% LC-MS grade water.
Vortex for 60 seconds until completely dissolved.
Storage: Aliquot into 500 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles which can cause localized concentration gradients.
Step 5.2: Preparation of Working Solutions
Causality: Injecting 100% aqueous samples into a Hydrophilic Interaction Liquid Chromatography (HILIC) column—the standard for carbohydrate analysis—causes severe solvent mismatch, leading to broad, fronting peaks. Working solutions must be matrix-matched to the initial LC mobile phase (typically 50-75% ACN).
Thaw a 500 µL aliquot of the primary stock at room temperature and vortex thoroughly.
Prepare a diluent of 50:50 ACN:
H2O
(v/v) .
Perform serial dilutions according to Table 3.
Table 3: Serial Dilution Scheme for Calibration Curve
Causality: Adding ammonium acetate serves a dual purpose. First, the slightly basic environment accelerates the mutarotation equilibrium, collapsing the α and β anomers into a single chromatographic peak . Second, it floods the ESI source with
NH4+
ions, outcompeting ambient sodium to form the easily fragmentable
[M+NH4]+
adduct.
Prepare a 1.0 M Ammonium Acetate stock in LC-MS water.
Spike 10 µL of the 1.0 M Ammonium Acetate stock into every 990 µL of working solution (Final concentration = 10 mM).
Transfer to amber glass autosampler vials.
System Suitability & Self-Validation Protocol
A robust protocol must validate its own success. Before running biological samples or formal calibration curves, execute the following self-validation sequence to ensure the standards were prepared correctly and the mass spectrometer is properly tuned.
Validation Injection Sequence:
Blank Injection: 50:50 ACN:
H2O
with 10 mM Ammonium Acetate.
Standard Injection: WS-3 (1.0 µg/mL Melibiose).
Acceptance Criteria & Troubleshooting:
Criterion 1: Anomer Resolution. The Extracted Ion Chromatogram (XIC) for
m/z
360.15 must show a single, symmetrical peak .
Failure Mode: If a doublet or split peak is observed, mutarotation is incomplete. Correction: Ensure the 10 mM ammonium acetate modifier was added and allow the solution to sit for 30 minutes prior to injection.
Criterion 2: Adduct Ratio. Extract the chromatograms for both the ammonium adduct (
m/z
360.15) and the sodium adduct (
m/z
365.11). Calculate the area ratio. The ratio of
[M+NH4]+:[M+Na]+
must be > 5:1 .
Failure Mode: If the sodium adduct dominates, the system is contaminated with ambient sodium (likely from glassware or lower-grade solvents). Sodium adducts will suppress the ammonium signal and fail to yield useful MS/MS fragments. Correction: Remake the mobile phases and standards using fresh, strictly MS-grade reagents and plastics.
Criterion 3: Sensitivity. The Signal-to-Noise (S/N) ratio for the 1.0 µg/mL standard should be > 100 in full scan mode.
References
National Center for Biotechnology Information (PubChem). Melibiose (CID 440658). Retrieved March 28, 2026.
URL: [Link]
Waters Corporation. Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Application Note.
URL:[Link]
National Science Foundation (NSF) Public Access Repository. Characterizing the Dynamics of Solvated Disaccharides with in-Electrospray Ionization Hydrogen/Deuterium Exchange-Mass Spectrometry.
URL:[Link]
Method
Derivatization techniques for GC-MS analysis of 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate
Anwendungs- und Protokollleitfaden Thema: Derivatisierungstechniken für die GC-MS-Analyse von 6-O-Alpha-d-galactopyranosyl-d-glucopyranose-Monohydrat (Melibiose) Zielgruppe: Forscher, Wissenschaftler und Fachleute in der...
Author: BenchChem Technical Support Team. Date: April 2026
Anwendungs- und Protokollleitfaden
Thema: Derivatisierungstechniken für die GC-MS-Analyse von 6-O-Alpha-d-galactopyranosyl-d-glucopyranose-Monohydrat (Melibiose)
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung für die Geschäftsleitung
Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik für die Trennung und Identifizierung von flüchtigen und thermisch stabilen Verbindungen. Disaccharide wie 6-O-Alpha-d-galactopyranosyl-d-glucopyranose (Melibiose) sind jedoch aufgrund ihrer hohen Polarität, ihres geringen Dampfdrucks und ihrer thermischen Labilität von Natur aus mit der direkten GC-Analyse unvereinbar.[1][2][3][4][5] Diese Moleküle neigen dazu, sich bei den hohen Temperaturen des GC-Injektors zu zersetzen, anstatt zu verdampfen.[3] Um diese Herausforderungen zu überwinden, ist eine chemische Derivatisierung unerlässlich. Dieser Prozess wandelt die polaren Hydroxylgruppen (-OH) in weniger polare, flüchtigere und thermisch stabilere Einheiten um, was eine erfolgreiche chromatographische Trennung und anschließende Massenspektrometrie-Analyse ermöglicht.[2][6][7][8][9]
Dieser Leitfaden bietet eine detaillierte Untersuchung von zwei robusten Derivatisierungsprotokollen für Melibiose: eine umfassende zweistufige Methoximierung-Silylierung und eine schnellere einstufige Silylierung. Es werden die zugrunde liegenden chemischen Prinzipien, schrittweise Protokolle und Einblicke in die Optimierung und Fehlerbehebung aus der Perspektive eines erfahrenen Anwendungswissenschaftlers erläutert.
Wissenschaftliche Grundlagen: Die Notwendigkeit der Derivatisierung von Zuckern
Die Struktur von Melibiose, einem reduzierenden Disaccharid, weist zahlreiche polare Hydroxylgruppen auf. Diese Gruppen führen zu starken intermolekularen Wasserstoffbrückenbindungen, die für den hohen Siedepunkt und die geringe Flüchtigkeit der Verbindung verantwortlich sind. Die Derivatisierung zielt darauf ab, die aktiven Wasserstoffatome dieser Hydroxylgruppen durch unpolare Gruppen zu ersetzen.[8][9]
Die Herausforderung des anomeren Kohlenstoffs
Als reduzierender Zucker liegt Melibiose in Lösung in einem Gleichgewicht verschiedener tautomerer Formen vor, darunter α- und β-Anomere sowie Pyranose- und Furanose-Ringstrukturen.[3][10] Eine direkte Derivatisierung dieser Mischung, beispielsweise durch Silylierung, führt zur Bildung mehrerer Derivatprodukte für eine einzige Ausgangsverbindung.[10][11] Dies führt zu einem unnötig komplexen Chromatogramm, das die Quantifizierung und Identifizierung erschweren kann.
Die Lösung: Methoximierung vor der Silylierung
Um die durch Tautomerie verursachte Komplexität zu minimieren, wird ein zweistufiger Ansatz empfohlen. Der erste Schritt ist die Methoximierung . Diese Reaktion zielt spezifisch auf die Carbonylgruppe (Aldehyd) der offenkettigen Form des reduzierenden Zuckerendes ab. Durch die Umwandlung in ein stabiles Methoxim wird das anomere Zentrum "fixiert" und das Gleichgewicht der Ring-Ketten-Tautomerie unterbunden.[2][11] Das Ergebnis ist, dass die anschließende Silylierung nur zwei Hauptprodukte ergibt: die syn- und anti-Isomere des Oxims.[1][2][11] Dieser Ansatz vereinfacht das Chromatogramm drastisch und verbessert die Robustheit der Methode.[1][4]
Silylierung: Erzeugung von Flüchtigkeit
Die Silylierung ist der Prozess, bei dem die verbleibenden aktiven Wasserstoffatome der Hydroxylgruppen durch eine Trimethylsilyl (TMS)-Gruppe ersetzt werden.[8][12] Gängige Reagenzien für diesen Schritt sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), oft mit einem Katalysator wie Trimethylchlorsilan (TMCS), um die Reaktionseffizienz zu erhöhen.[8][10] Das resultierende per-silylierte Molekül ist deutlich weniger polar, flüchtiger und für die GC-Analyse geeignet.[8]
Experimentelle Protokolle und Methoden
Die folgenden Protokolle beschreiben bewährte Methoden zur Derivatisierung von Melibiose.
Dieses Verfahren ist die Methode der Wahl für die quantitative Analyse von reduzierenden Zuckern, da es zu sauberen und leicht interpretierbaren Chromatogrammen führt.
Rationale: Durch die anfängliche Methoximierung wird die Bildung mehrerer anomerer Derivate unterdrückt, was die Genauigkeit und Reproduzierbarkeit verbessert.[4][11]
Schritt-für-Schritt-Methodik:
Probenvorbereitung: 1-5 mg des Melibiose-Monohydrat-Standards oder der getrockneten Probe in ein 2-ml-GC-Fläschchen mit Schraubverschluss einwiegen. Die Probe muss absolut trocken sein, da Silylierungsreagenzien extrem feuchtigkeitsempfindlich sind.[1] Trocknen Sie die Probe bei Bedarf unter einem Stickstoffstrom oder in einem Vakuumexsikkator über Nacht.
Methoximierung:
200 µL einer 20 mg/mL-Lösung von Methoxyaminhydrochlorid in wasserfreiem Pyridin in das Fläschchen geben. Pyridin dient als Lösungsmittel und als Base, die den bei der Reaktion entstehenden Chlorwasserstoff neutralisiert.[2][9]
Das Fläschchen fest verschließen und 90 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren.
Das Fläschchen auf Raumtemperatur abkühlen lassen.
Silylierung:
200 µL BSTFA (mit 1 % TMCS) oder MSTFA in das Fläschchen geben.
Das Fläschchen erneut fest verschließen und 30 Minuten bei 60 °C inkubieren.
Analyse: Nach dem Abkühlen ist die Probe bereit für die Injektion in das GC-MS-System. Eine Verdünnung mit einem wasserfreien Lösungsmittel wie Hexan oder Ethylacetat kann je nach Konzentration erforderlich sein.
Dieses schnellere Verfahren ist für ein qualitatives Screening oder für Proben geeignet, die hauptsächlich nicht-reduzierende Zucker enthalten.
Rationale: Bietet eine schnelle Derivatisierung, führt jedoch aufgrund der Bildung mehrerer anomerer Derivate zu einem komplexen Chromatogramm.[10][11]
Schritt-für-Schritt-Methodik:
Probenvorbereitung: Wie in Protokoll 1 beschrieben, 1-5 mg der trockenen Probe in ein GC-Fläschchen einwiegen.
Silylierung:
400 µL eines Silylierungsreagenzgemisches (z. B. BSTFA mit 1 % TMCS oder ein kommerzielles Gemisch in Pyridin) direkt zur trockenen Probe geben.
Das Fläschchen fest verschließen und 45 Minuten bei 70 °C inkubieren.
Analyse: Nach dem Abkühlen ist die Probe bereit für die GC-MS-Analyse.
Visualisierung und Datenübersicht
Vergleich der Derivatisierungsprotokolle
Parameter
Protokoll 1: TMSO
Protokoll 2: TMS
Schritte
2 (Methoximierung, dann Silylierung)
1 (Silylierung)
Reagenzien
Methoxyamin-HCl in Pyridin; BSTFA/MSTFA
BSTFA/MSTFA (oft mit TMCS)
Gesamtzeit
~2,5 Stunden
~1 Stunde
Erwartete Peaks
2 Hauptpeaks (syn/anti-Isomere)
Mehrere Peaks (Anomere, Ringformen)
Vorteile
Sauberes Chromatogramm, ideal für Quantifizierung
Schnell, einfach
Nachteile
Zeitaufwändiger
Komplexes Chromatogramm, schwierig zu quantifizieren
Workflow-Diagramm der Derivatisierung
Das folgende Diagramm veranschaulicht die beiden beschriebenen Derivatisierungswege.
Abbildung 1: Workflow der TMSO- und TMS-Derivatisierung für Melibiose.
Einblicke und bewährte Verfahren eines Anwendungswissenschaftlers
Kritikalität der Wasserfreiheit: Der häufigste Grund für das Scheitern der Derivatisierung ist die Anwesenheit von Feuchtigkeit. Silylierungsreagenzien reagieren bevorzugt mit Wasser, wodurch das Reagenz verbraucht wird und die Derivatisierung der Zielanalyten unvollständig bleibt. Lagern Sie Reagenzien immer unter inerten Bedingungen und stellen Sie sicher, dass alle Glaswaren und Proben trocken sind.
Umgang mit dem Injektor und der Säule: Silylierungsreagenzien und ihre Nebenprodukte können im Laufe der Zeit zu aktiven Stellen im GC-Injektorliner und am Säulenkopf führen. Dies äußert sich oft in Peak-Tailing. Ein regelmäßiger Austausch des Liners und das Abschneiden der ersten Zentimeter der Säule sind entscheidend für die Aufrechterhaltung der chromatographischen Leistung.[8]
Wahl des Lösungsmittels: Pyridin ist das am häufigsten verwendete Lösungsmittel für die Zuckeranalyse, da es eine ausgezeichnete Löslichkeit für Kohlenhydrate bietet und als Säurefänger während der Reaktion dient.[2]
Interpretation der Massenspektren: Die Massenspektren von TMS-Derivaten sind oft durch charakteristische Ionenfragmente gekennzeichnet. Für silylierte Zucker sind Ionen bei m/z 73 (Si(CH₃)₃⁺), 147 ([M-CH₃-Si(CH₃)₃]⁺) und 217 prominent. Die Fragmentierungsmuster können zur Bestätigung der Struktur und zur Unterscheidung von Isomeren verwendet werden.
Empfohlene GC-MS-Parameter
GC-Säule: Eine mittelpolare Säule, wie z. B. eine 5 % Phenyl-Methylpolysiloxan (DB-5ms, HP-5ms), mit einer Länge von 30 m, 0,25 mm ID und 0,25 µm Filmdicke, ist gut geeignet.
Injektor: Split/Splitless-Injektor bei 280 °C. Ein Split-Verhältnis von 20:1 ist ein guter Ausgangspunkt.
Trägergas: Helium mit einer konstanten Flussrate von 1,0-1,2 mL/min.
Ofenprogramm:
Anfangstemperatur: 150 °C, Haltezeit 2 min.
Rampe 1: 5 °C/min bis 250 °C.
Rampe 2: 10 °C/min bis 320 °C, Haltezeit 5 min.
MS-Parameter:
Transferlinien-Temperatur: 290 °C.
Ionenquellentemperatur: 230 °C.
Elektronenionisation (EI) bei 70 eV.
Scan-Bereich: m/z 50-800.
Referenzen
Ruiz-Matute, A. I., Hernández-Hernández, O., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B, 879(17-18), 1226-1240.
Ruiz-Matute, A. I., Hernández-Hernández, O., Rodríguez-Sánchez, S., Sanz, M. L., & Martínez-Castro, I. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. PubMed.
Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek ChromaBLOGraphy.
ResearchGate. (n.d.). Derivatization of carbohydrates for GC and GC-MS analyses | Request PDF.
Gahayth, G. M. (2021). Application of GC in the Analysis of Carbohydrates. Academic Journal of Research and Scientific Publishing, 2(23).
Taylor & Francis Online. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications.
MASONACO. (n.d.). Mono- and disaccharides (GC-MS).
Academia.edu. (n.d.). Use of gas chromatography–mass spectrometry for identification of a new disaccharide in honey.
Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie.
Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods.
ResearchGate. (n.d.). Disaccharides Determination: A Review of Analytical Methods | Request PDF.
Lawrence, R., et al. (n.d.). Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry. PMC.
Ceballos, L., et al. (2010). Separation of Disaccharides by Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry. Application to Honey Analysis. ORBi.
Zhang, X., et al. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PMC.
Regis Technologies. (n.d.). GC Derivatization.
ResearchGate. (2005). Gas Chromatographic-Mass Spectrometric method for the qualitative and quantitative determination of disaccharides and trisaccharides in honey | Request PDF.
Xia, Y., et al. (n.d.). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI.
IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS.
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS.
Application Note: Advanced Formulation and Application of 6-O-α-D-Galactopyranosyl-D-Glucopyranose Monohydrate in Microbial Culture Media
Executive Summary The disaccharide 6-O-α-D-galactopyranosyl-D-glucopyranose monohydrate, commonly known as melibiose , is a critical biochemical substrate used in microbiological media to differentiate bacterial and fung...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The disaccharide 6-O-α-D-galactopyranosyl-D-glucopyranose monohydrate, commonly known as melibiose , is a critical biochemical substrate used in microbiological media to differentiate bacterial and fungal species based on their metabolic profiles. Because the α-1,6 glycosidic bond in melibiose cannot be hydrolyzed by standard β-galactosidases, its utilization strictly requires the expression of specific permeases (e.g., MelB) and α-galactosidase (MelA).
This application note provides researchers and drug development professionals with a comprehensive, mechanistically grounded guide to formulating melibiose-based differential media. By understanding the causality behind the formulation and the metabolic pathways involved, scientists can optimize screening protocols for enteric pathogens, industrial brewing yeasts, and engineered bioprocessing strains.
Mechanistic Grounding: The Melibiose Utilization Pathway
To design an effective differential medium, one must first understand the biological causality of the assay. The melibiose fermentation test is not merely a colorimetric assay; it is a direct phenotypic readout of a microbe's genetic operon status.
Cellular Transport : Melibiose is imported into the microbial cell via a cation-coupled symporter, typically the MelB permease . In organisms like Salmonella typhimurium, this transport is tightly coupled with Na⁺, Li⁺, or H⁺ gradients 1.
Enzymatic Cleavage : Once intracellular, the α-1,6 glycosidic bond is hydrolyzed by α-galactosidase (MelA) , yielding equimolar amounts of D-glucose and D-galactose 2.
Acidogenic Fermentation : These monosaccharides enter the glycolytic pathway, producing pyruvate and subsequently organic acids (e.g., lactic, acetic, or formic acid).
Signal Transduction (Colorimetric Shift) : The accumulation of organic acids lowers the pH of the surrounding medium. If a pH indicator like Phenol Red is present, the medium shifts from red (pH 7.4) to yellow (pH < 6.8), providing a visual confirmation of melibiose utilization 3.
Figure 1: Intracellular transport, enzymatic cleavage by α-galactosidase, and acidogenic fermentation.
Media Formulation Strategies
Formulating a highly reliable melibiose broth requires balancing the carbohydrate concentration against the nitrogen source. If the melibiose concentration is too low (<0.5%), rapid depletion occurs. Post-depletion, microbes will begin deaminating the peptones in the medium, releasing ammonia. This causes an alkaline reversion , shifting the pH indicator back to red and resulting in a false negative.
To prevent this, a concentration of 0.5% to 1.0% (5–10 g/L) of high-purity D-(+)-Melibiose monohydrate is standard 4.
Table 1: Quantitative Formulation of Phenol Red Melibiose Broth
Component
Concentration (g/L)
Mechanistic Function / Causality
Proteose Peptone
10.0
Provides essential nitrogen, vitamins, and amino acids for basal growth.
Beef Extract
1.0
Supplies trace minerals and growth factors to support fastidious organisms.
Sodium Chloride (NaCl)
5.0
Maintains osmotic balance to prevent cell lysis during active transport.
Melibiose Monohydrate
5.0 - 10.0
The specific fermentable carbohydrate acting as the sole variable carbon source.
Phenol Red
0.018
pH indicator. Shifts from red (neutral/alkaline) to yellow (acidic) at pH < 6.8.
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system utilizing positive and negative biological controls.
Phase 1: Preparation and Sterilization
Basal Medium Preparation : Suspend the Peptone, Beef Extract, NaCl, and Phenol Red in 900 mL of distilled water. Autoclave the basal medium at 121°C (15 psi) for 15 minutes.
Carbohydrate Sterilization : Critical Step. Do not autoclave melibiose with the basal medium, as high heat can cause partial hydrolysis of the disaccharide or Maillard reactions with the peptones, leading to false positives. Instead, dissolve 10 g of Melibiose Monohydrate in 100 mL of distilled water and filter-sterilize using a 0.22 µm PES membrane.
Aseptic Combination : Aseptically add the 100 mL of sterile melibiose solution to the 900 mL of cooled (50°C) basal medium.
Dispensing : Dispense 5 mL aliquots into sterile test tubes containing inverted Durham tubes (to capture gas production).
Phase 2: Inoculation and Incubation
Inoculation : Using a sterile inoculation loop, transfer a well-isolated colony from an 18–24 hour pure culture into the broth.
Self-Validation Controls :
Positive Control: Inoculate one tube with Klebsiella pneumoniae or Salmonella typhimurium.
Negative Control: Inoculate one tube with Escherichia albertii or leave uninoculated.
Incubation : Incubate aerobically at 35–37°C for 18 to 48 hours. Note: Some yeast strains or slow-growing bacteria may require up to 5 days of incubation.
Figure 2: Step-by-step workflow for formulating and executing a melibiose fermentation assay.
Data Interpretation & Microbial Differentiation
The melibiose fermentation profile is a powerful diagnostic tool in both clinical microbiology and industrial bioprocessing. For example, the emerging heteropathotype Enterohemorrhagic Escherichia coli (EHEC) O80:H2 is uniquely characterized by the deletion of the mel operon, rendering it melibiose-negative, which easily differentiates it from typical E. coli strains 5.
Furthermore, in the brewing industry, melibiose is the definitive substrate used to separate ale yeasts from lager yeasts 6.
Table 2: Differential Fermentation Profiles
Organism
Melibiose Fermentation
Gas Production
Clinical / Industrial Relevance
Salmonella typhimurium
Positive (Yellow)
Positive (Bubble)
Enteric pathogen identification.
Escherichia coli (Typical)
Positive (Yellow)
Positive (Bubble)
Standard coliform baseline.
E. coli O80:H2 / E. albertii
Negative (Red/Pink)
Negative
Screening for emerging heteropathotypes.
Saccharomyces carlsbergensis
Positive (Yellow)
Positive (Bubble)
Validation of bottom-fermenting lager yeasts.
Saccharomyces cerevisiae
Negative (Red/Pink)
Negative
Validation of top-fermenting ale yeasts.
References
Mechanism of Melibiose/Cation Symport of the Melibiose Permease of Salmonella typhimurium
Source: PubMed Central (PMC)[Link]
Characterization of the melA Locus for α-Galactosidase in Lactobacillus plantarum
Source: Applied and Environmental Microbiology (ASM Journals)[Link]
Fermentation Test - Principle, Procedure, Uses and Interpretation
Source: Microbiology Info[Link]
Improved Molecular Diagnosis and Culture of the Emerging Heteropathotype Enterohemorrhagic Escherichia coli O80:H2 Using Its Non-Melibiose-Fermenting and Antibiotic-Resistance Properties
Source: PubMed Central (PMC)[Link]
A simple technique for the detection of melibiose-fermenting yeasts
Source: Journal of Bacteriology (ASM Journals)[Link]
Application Note: Extraction, Enzymatic Conversion, and Purification of 6-O-α-D-Galactopyranosyl-D-glucopyranose (Melibiose)
Target Audience: Analytical chemists, biochemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating workflow for isolating high-purity melibiose from complex plant matrices...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical chemists, biochemists, and drug development professionals.
Objective: To provide a highly reproducible, self-validating workflow for isolating high-purity melibiose from complex plant matrices.
Mechanistic Overview & Biochemical Strategy
Melibiose (6-O-α-D-galactopyranosyl-D-glucopyranose) is a reducing disaccharide with significant applications in prebiotic formulations, cosmetic dermatology, and as a stabilizing excipient in pharmaceutical tablet compaction ()[1]. Because free melibiose exists only as a transient breakdown product in nature, direct extraction results in commercially and experimentally unviable yields.
To bypass this limitation, this protocol leverages the abundance of Raffinose Family Oligosaccharides (RFOs) found in plant matrices like defatted soybean meal and sugar beet molasses ()[2]. Raffinose is a trisaccharide composed of galactose, glucose, and fructose.
The Enzymatic Causality:
The critical step in this workflow is the targeted cleavage of raffinose. Utilizing α-galactosidase—a common industrial approach for RFO degradation—is counterproductive here, as it cleaves the α-1,6 linkage, yielding galactose and sucrose ()[3]. Instead, this protocol employs Invertase (or Levansucrase), which selectively hydrolyzes the β-1,2-fructofuranosidic bond. This targeted cleavage liberates equimolar amounts of free fructose while leaving the α-1,6 linked galactose-glucose dimer (melibiose) perfectly intact ()[4].
Figure 1: Enzymatic hydrolysis pathway of raffinose into melibiose and fructose.
Step-by-Step Experimental Protocol
This workflow is designed as a self-validating system; each major phase includes a specific analytical checkpoint to ensure process integrity before proceeding to the next step.
Phase 1: Aqueous Extraction of RFOs
Procedure: Suspend 100 g of defatted soybean meal in 500 mL of deionized water (1:5 w/v ratio). Agitate at 25°C for 30 minutes. Centrifuge the slurry at 10,000 × g for 15 minutes to pellet insoluble fibers and cellulosic material.
Causality: Defatted meal is strictly required because lipids interfere with aqueous extraction and foul downstream chromatography columns. Room-temperature water is the optimal solvent for highly polar oligosaccharides; elevating the temperature risks the gelatinization of starches, which severely complicates filtration.
Validation Checkpoint: Perform a Brix measurement or a total carbohydrate assay (Phenol-Sulfuric Acid method) on the supernatant to confirm extraction efficiency.
Phase 2: Deproteinization
Procedure: Slowly add absolute ethanol to the aqueous supernatant to achieve a 70% (v/v) final concentration. Incubate at 4°C for 2 hours, then centrifuge at 15,000 × g for 20 minutes. Evaporate the ethanol from the supernatant under reduced pressure and reconstitute the sugar syrup in 100 mM sodium acetate buffer (pH 6.0).
Causality: Plant extracts are rich in soluble proteins that will act as competitive inhibitors or denature during the enzymatic phase. Ethanol selectively precipitates high-molecular-weight proteins while RFOs remain highly soluble in the hydroalcoholic phase.
Phase 3: Targeted Enzymatic Hydrolysis
Procedure: Add purified Invertase (e.g., from Microbacterium trichothecenolyticum or Saccharomyces cerevisiae) at a concentration of 10 U/mL to the buffered extract. Incubate at 35°C for 3 hours with gentle orbital shaking. Terminate the reaction by boiling the mixture for 5 minutes.
Causality: The pH is strictly maintained at 6.0 to optimize invertase stability and prevent acid-catalyzed, non-specific hydrolysis of the sugars ()[5]. Boiling permanently denatures the enzyme, halting the reaction and preventing reverse-synthesis artifacts.
Validation Checkpoint: Analyze an aliquot via High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). The complete disappearance of the raffinose peak and the stoichiometric appearance of melibiose and fructose peaks validate successful hydrolysis ()[6].
Phase 4: Chromatographic Purification (HILIC)
Procedure: Load the filtered hydrolysate onto a preparative Hydrophilic Interaction Liquid Chromatography (HILIC) column (Amide-functionalized silica). Run a mobile phase gradient of Acetonitrile/Water, starting at 80% ACN and decreasing to 50% ACN over 45 minutes.
Causality: Sugars lack chromophores and are highly polar, making standard reversed-phase (C18) chromatography ineffective. HILIC retains polar compounds based on partitioning into a water-enriched layer on the stationary phase. Melibiose (a disaccharide) interacts more strongly with the stationary phase and elutes significantly later than fructose (a monosaccharide), allowing for baseline resolution.
Phase 5: Polymorph-Selective Crystallization
Procedure: Pool the melibiose-rich fractions and concentrate via rotary evaporation to a thick syrup. Add absolute ethanol dropwise until slight turbidity is observed, then seed with a pure α-melibiose crystal. Store at 4°C for 48 hours. Filter and wash the resulting crystals with ice-cold ethanol.
Causality: In solution, melibiose exists as a mutarotating mixture of α and β anomers. Crystallization from aqueous ethanol selectively drives the formation of α-melibiose monohydrate, which possesses superior crystallizing properties and thermodynamic stability compared to the β-dihydrate form ()[1].
Validation Checkpoint: Perform polarimetry on the dissolved crystals. The specific rotation should exhibit mutarotation from +166° to +142.3°, confirming the isolation of the high-purity α-melibiose monohydrate polymorph[1].
Figure 2: End-to-end workflow for the extraction and purification of melibiose.
Quantitative Data & Mass Balance
The following table summarizes the expected mass balance and sugar profiling across the purification stages, validating the stoichiometric conversion of raffinose to melibiose.
Table 1: Mass Balance and Sugar Profiling Across Purification Stages
(Baseline: 100 g of Defatted Soybean Meal)
Processing Stage
Total Soluble Sugars (g)
Raffinose (g)
Melibiose (g)
Fructose (g)
Sucrose (g)
1. Aqueous Extract
15.20
5.04
< 0.05
0.50
6.10
2. Post-Hydrolysis
15.20
< 0.10
3.42*
2.30
6.10
3. Post-HILIC Fraction
3.50
0.00
3.35
< 0.10
< 0.05
4. Final Crystallization
2.85
0.00
2.85
0.00
0.00
*Note: The theoretical yield of melibiose from 5.04 g of raffinose (MW 504.4 g/mol ) is exactly 3.42 g (MW 342.3 g/mol ). The data reflects near-complete enzymatic conversion prior to downstream purification losses.
References
Xu, W., et al. "Enzymatic Production of Melibiose from Raffinose by the Levansucrase from Leuconostoc mesenteroides B-512 FMC." Journal of Agricultural and Food Chemistry (2017). URL:[Link][5]
Zuo, F., et al. "Identification of an Invertase With High Specific Activity for Raffinose Hydrolysis and Its Application in Soymilk Treatment." Frontiers in Microbiology (2020). URL:[Link][4]
Thakker, C., et al. "Soybean Carbohydrates as a Renewable Feedstock for the Fermentative Production of Succinic Acid and Ethanol." ACS Symposium Series (2014). URL:[Link][2]
"Present status on removal of raffinose family oligosaccharides - a Review." Agricultural Journals (2006). URL: [Link][3]
"Sugar Variation in Soybean Seed Assessed with a Rapid Extraction and Quantification Method." International Journal of Agronomy (2010). URL:[Link][6]
"CHARACTERIZATION AND EVALUATION OF MELIBIOSE AS NOVEL EXCIPIENT IN TABLET COMPACTION." University of Helsinki (2010). URL:[Link][1]
Technical Support Center: Optimizing Crystallization of 6-O-Alpha-d-galactopyranosyl-d-glucopyranose Monohydrate (Melibiose Monohydrate)
Welcome to the dedicated technical support center for the crystallization of high-purity 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate, commonly known as melibiose monohydrate. This guide is designed for resea...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support center for the crystallization of high-purity 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate, commonly known as melibiose monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for obtaining high-quality crystals of this important disaccharide.
Introduction to Melibiose Crystallization
6-O-Alpha-d-galactopyranosyl-d-glucopyranose is a disaccharide composed of D-galactose and D-glucose linked by an α-1,6-glycosidic bond.[1] It crystallizes from water or dilute alcohol solutions as a monohydrate in a monoclinic crystal system.[1] The successful crystallization of melibiose monohydrate is crucial for its purification, ensuring high purity for applications in the food, pharmaceutical, and biotechnology industries.[1][2]
This guide will walk you through the fundamental principles, provide step-by-step protocols, and offer solutions to common challenges encountered during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for crystallizing melibiose monohydrate?
A1: The most common and effective solvent system for crystallizing melibiose monohydrate is a mixture of ethanol and water.[3][4] Pure water can be used, but the addition of ethanol (an anti-solvent) reduces the solubility of melibiose, which is a key factor in inducing crystallization. The optimal ratio of ethanol to water will depend on the desired yield and crystallization temperature. A good starting point is to dissolve the crude melibiose in a minimal amount of hot water and then slowly add ethanol until the solution becomes slightly turbid.
Q2: At what temperature should I conduct the crystallization?
A2: The temperature profile is a critical parameter. Generally, a higher temperature increases the solubility of meli-biose, allowing for the dissolution of the crude material.[5][6] A subsequent gradual cooling will lead to a supersaturated state, which is necessary for crystal nucleation and growth. A slow cooling process is generally preferred to obtain larger and more uniform crystals.[7]
Q3: What is mutarotation and how does it affect melibiose crystallization?
A3: Mutarotation is the change in the optical rotation because of the change in the equilibrium between two anomers in solution.[1] Melibiose, being a reducing sugar, exists in solution as an equilibrium mixture of α and β anomers.[4][8] This can complicate crystallization, as both anomers have different solubilities and crystallization kinetics. Controlling the anomeric composition or promoting the crystallization of a specific anomer is key to obtaining a uniform crystalline product.
Q4: Why is seeding important in melibiose crystallization?
A4: Seeding is the introduction of small crystals of the desired compound to a supersaturated solution to initiate crystallization.[8][9] This technique is highly recommended for melibiose crystallization for several reasons:
Control over Polymorphism: It helps in obtaining the desired crystalline form (polymorph).[10]
Induces Crystallization: It can overcome the energy barrier for nucleation, especially when spontaneous crystallization is difficult.
Improves Crystal Quality: It can lead to a more uniform crystal size distribution.[9]
Crystallization Workflow
The following diagram illustrates the general workflow for the crystallization of melibiose monohydrate.
Caption: General workflow for melibiose monohydrate crystallization.
Experimental Protocols
Protocol 1: Recrystallization of Melibiose Monohydrate from Ethanol/Water
This protocol provides a general guideline. The exact solvent ratios and temperatures should be optimized for your specific batch of crude melibiose.
Dissolution: In a beaker, add a minimal amount of hot deionized water to the crude melibiose. Heat the mixture with stirring until the solid is completely dissolved.
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
Supersaturation: Slowly add ethanol to the hot, clear solution with continuous stirring. Continue adding ethanol until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot water to redissolve the precipitate.
Seeding (Recommended): Once the solution is slightly turbid, add a small amount of finely ground, high-purity melibiose monohydrate seed crystals. This will encourage the crystallization of the desired form.[9][10]
Crystal Growth: Cover the beaker and allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize yield. Gentle stirring can improve crystal uniformity.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining impurities from the mother liquor.
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for determining the purity of the crystallized melibiose monohydrate.
Instrumentation and Columns:
HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
Amine-based or carbohydrate analysis column
Mobile Phase:
A mixture of acetonitrile and water is commonly used. The exact ratio should be optimized for the specific column and instrument. A typical starting point is 80:20 (v/v) acetonitrile:water.
Sample Preparation:
Accurately weigh a small amount of the dried melibiose monohydrate crystals.
Dissolve the sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL).
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Flow rate: 1.0 mL/min
Injection volume: 10-20 µL
Column temperature: 30-40°C
Detector temperature: Matched to the column temperature for RI detectors.
Analysis:
Inject the prepared sample and a standard solution of high-purity melibiose.
The purity of the sample can be calculated based on the peak area of melibiose relative to the total peak area of all components in the chromatogram.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
No crystals form after cooling.
- Solution is not sufficiently supersaturated.- Nucleation is inhibited.
- Evaporate some of the solvent to increase the concentration.[7]- Add more anti-solvent (ethanol).- Scratch the inside of the flask with a glass rod to induce nucleation.[7]- Add seed crystals.[8]
An oil or syrup forms instead of crystals.
- Solution is too supersaturated.- Cooling is too rapid.- Presence of impurities that inhibit crystallization.
- Add a small amount of the primary solvent (water) to dissolve the oil, then cool more slowly.- Ensure the starting material is as pure as possible before crystallization.
Crystals are very small or needle-like.
- Crystallization occurred too quickly from a highly supersaturated solution.
- Use less anti-solvent or a slower cooling rate.[7]- Start with a less concentrated solution.- Employ a controlled cooling profile.
Low yield of crystals.
- Too much solvent was used.- The final cooling temperature is not low enough.- A significant amount of product remains in the mother liquor.
- Reduce the initial amount of solvent used for dissolution.[7]- Cool the solution to a lower temperature (e.g., in an ice bath) before filtration.- Concentrate the mother liquor and attempt a second crystallization.
"Disappearing Polymorph" - a different crystal form appears.
- Unintentional seeding with a more stable polymorph. Melibiose is known to have a "disappearing" beta-polymorph.[11]
- Rigorously clean all glassware to remove any potential seed crystals of the unwanted polymorph.- Use seed crystals of the desired α-monohydrate form to control the crystallization outcome.[1][10]
Understanding Polymorphism and Anomers in Melibiose Crystallization
The crystallization of melibiose is a classic example of the challenges posed by polymorphism and anomers in carbohydrate chemistry.
Caption: Relationship between melibiose anomers in solution and their solid-state polymorphs.
The existence of α and β anomers in solution means that the crystallization process is a competition between the formation of different crystal lattices. The β-form of melibiose is a known "disappearing polymorph," where once the more stable α-form has been crystallized in a laboratory, it can be very difficult to obtain the β-form again due to microscopic seeding of the environment with the α-form.[11] Therefore, for reproducible results, it is crucial to use seed crystals of the desired α-melibiose monohydrate.
Data Summary
Ethanol Concentration (% w/w)
Temperature (°C)
General Solubility Trend for Disaccharides
Low (e.g., 20%)
High (e.g., 50°C)
High
Low (e.g., 20%)
Low (e.g., 10°C)
Moderate
High (e.g., 80%)
High (e.g., 50°C)
Low
High (e.g., 80%)
Low (e.g., 10°C)
Very Low
Note: This table is for illustrative purposes only. Researchers should experimentally determine the solubility of their specific melibiose sample in the chosen solvent system.
Kanters, J. A., Roelofsen, G., Doesburg, H. M., & Koops, T. (1976). The crystal structure of a disaccharide, α-melibiose monohydrate (O-α-D-galactopyranosyl-(1 → 6)-α-D-glucopyranoside). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(10), 2830-2837. [Link]
Cramer H and Lehnberger. REFEREED PAPER SEED MASSECUITE PRODUCTION BY A CRYSTAL SEEDING PLANT. CABI Digital Library. [Link]
bioRxiv. Crystallization and preliminary X-ray diffraction studies of melibiose permease. [Link]
ResearchGate. RESEARCH ON SEEDING AGENTS TO EFFECT THE SUGAR CRYSTALLIZATION Securing the technological process efficiency is mainly done. [Link]
Google Patents. DE102009021766A1 - Process for the production of seed crystals for sugar production and composition containing seed crystals for use in sugar production.
PubMed Central (PMC). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. [Link]
CABI Digital Library. HPLC sugar profiles of Algerian honeys. [Link]
Journal of Chemical & Engineering Data. Solubility of Xylose, Mannose, Maltose Monohydrate, and Trehalose Dihydrate in Ethanol–Water Solutions. [Link]
ResearchGate. Details of solubility data in water-ethanol mixtures, number of data.... [Link]
Journal of Visualized Experiments. Automated Protocols for Macromolecular Crystallization at the MRC Laboratory of Molecular Biology. [Link]
J-Stage. Effect of ethanol concentration and temperature on solubility of fructose. [Link]
Technobis Crystallization Systems. Developing seeding protocols through secondary nucleation measurements on the Crystalline. [Link]
ACS Publications. Experimental and Modeling Studies on the Solubility of d-Arabinose, d-Fructose, d-Glucose, d-Mannose, Sucrose and d-Xylose in Methanol and Methanol–Water Mixtures. [Link]
J-Stage. Solubility of D-Galactose, D-Talose, and D-Tagatose in Aqueous Ethanol at Low Temperature. [Link]
Preventing acid-catalyzed hydrolysis of 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate in solution
Welcome to the Technical Support Center for handling 6-O-α-D-galactopyranosyl-D-glucopyranose monohydrate (commonly known as Melibiose monohydrate). This guide is engineered for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling 6-O-α-D-galactopyranosyl-D-glucopyranose monohydrate (commonly known as Melibiose monohydrate). This guide is engineered for researchers, scientists, and drug development professionals who require high-fidelity preservation of this reducing disaccharide in aqueous environments.
Below, we deconstruct the mechanistic vulnerabilities of the α-1,6-glycosidic bond, provide actionable troubleshooting steps, and outline self-validating protocols to ensure absolute structural integrity during your assays.
Core Principles of Glycosidic Bond Stability
Melibiose consists of a galactose and a glucose molecule linked by an α-1,6-glycosidic bond. While stable under neutral and mildly alkaline conditions, this bond is highly susceptible to specific acid catalysis .
The causality of degradation is straightforward but aggressive: hydronium ions in acidic solutions protonate the glycosidic oxygen. This protonation transforms the oxygen into an excellent leaving group, initiating a rate-limiting unimolecular cleavage. This cleavage yields a highly reactive galactosyl oxocarbenium ion (carbocation) and a free glucose molecule. Water subsequently attacks the carbocation to form free galactose[1]. Because the activation energy for this unimolecular cleavage is significant, the hydrolysis rate scales exponentially with temperature[2].
Fig 1. Acid-catalyzed hydrolysis pathway of the α-1,6-glycosidic bond in melibiose.
Troubleshooting Guide & FAQs
Q: Why is my melibiose degrading in my assay buffer?A: If your assay buffer is acidic (pH < 5.5) or if you are incubating at elevated temperatures, you are actively lowering the energy barrier for glycosidic bond cleavage. The combination of high protons (
H+
) and thermal energy accelerates the rate-limiting step of carbocation formation[3].
Q: How do I select the right buffer to maximize the half-life of melibiose?A: To prevent protonation of the glycosidic oxygen, you must maintain the solution pH strictly between 6.0 and 7.5. Sodium phosphate (50 mM, pH 6.0–7.5) or HEPES are highly recommended because they buffer effectively in this range without introducing reactive nucleophiles. Avoid acetate or citrate buffers if your target pH drops below 5.5, as these provide a continuous source of protons that drive hydrolysis[4].
Q: Are there specific ions or additives that accelerate this degradation?A: Yes. Lewis acids (e.g.,
Fe3+
,
Zn2+
,
Cu2+
) can coordinate with the glycosidic oxygen, mimicking the effect of a proton and severely lowering the activation energy for bond cleavage. If your experimental matrix requires trace metals, ensure the pH is strictly neutral, or add a chelating agent like EDTA (1–5 mM) to sequester these ions.
Q: Can I autoclave melibiose solutions for sterilization?A:Absolutely not. Autoclaving subjects the solution to 121°C at high pressure. At this temperature, the auto-ionization constant of water (
Kw
) increases, transiently raising the concentration of hydronium ions. This thermal stress, combined with any trace impurities, will induce rapid auto-hydrolysis. Always use sterile filtration (0.22 µm) for saccharide solutions.
Fig 2. Decision tree for troubleshooting melibiose degradation in aqueous solutions.
Quantitative Stability Data
The following table synthesizes the kinetic stability of melibiose across various environmental conditions. Use this as a predictive baseline for your experimental design.
Table 1: Effect of pH and Temperature on Melibiose Stability
pH Level
Buffer System (50 mM)
Temperature
Estimated Half-Life (
t1/2
)
Stability Status
3.0
Glycine-HCl
75°C
< 2 hours
Rapid Hydrolysis
5.0
Sodium Acetate
45°C
~ 48 hours
Moderate Degradation
6.0
Sodium Phosphate
45°C
> 1 month
High Stability
7.0
Sodium Phosphate
25°C
> 1 year
Optimal Stability
7.5
Tris-HCl
25°C
> 1 year
Optimal Stability
Self-Validating Experimental Protocols
To ensure trustworthiness in your assays, the preparation of the melibiose solution (Protocol 1) must be directly verifiable by an orthogonal analytical method (Protocol 2).
Protocol 1: Preparation of Hydrolysis-Resistant Solutions
Causality note: This protocol avoids thermal energy input and utilizes a buffer system that actively neutralizes transient protons.
Weighing: Accurately weigh the required mass of 6-O-α-D-galactopyranosyl-D-glucopyranose monohydrate using an analytical balance.
Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer. Adjust the pH to exactly 6.8 using
NaOH
or
HCl
prior to adding the sugar.
Dissolution: Slowly add the melibiose powder to the buffer under gentle magnetic stirring at room temperature (20–25°C). Do not apply heat.
Sterilization: Pass the fully dissolved solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile container.
Storage: Aliquot the solution to avoid repeated freeze-thaw cycles. Store at 4°C for short-term use (< 2 weeks) or -20°C for long-term storage.
Protocol 2: HPLC-RID Monitoring of Melibiose Integrity
Causality note: Because melibiose lacks a strong chromophore, Refractive Index Detection (RID) combined with Hydrophilic Interaction Liquid Chromatography (HILIC) is required to separate and quantify the polar disaccharide from its monosaccharide hydrolysis products.
Column Selection: Equip the HPLC with an Amino (
NH2
) functionalized column (e.g., TSKgel Amide-80, 5 µm, 4.6 × 250 mm).
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile : Ultrapure Water (70:30, v/v). Degas thoroughly.
System Parameters:
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C.
RID Temperature: 35°C (crucial for baseline stability).
Sample Preparation: Dilute the melibiose sample from Protocol 1 to a concentration of 2 mg/mL using the mobile phase.
Validation Run: Inject 10 µL of the sample. Melibiose will elute later than any free glucose or galactose (if hydrolysis has occurred). Quantify the peak area of melibiose relative to a freshly prepared, un-incubated standard to confirm 100% structural integrity.
References
Moelwyn-Hughes, E. A. (1929). "THE KINETICS OF THE HYDROLYSIS OF CERTAIN CELLOBIOSE, MELIBIOSE, AND TURANOSE. GLUCOSIDES, PART 111." RSC Publishing.[Link]
Wang, Y., et al. (2017). "Enzymatic Production of Melibiose from Raffinose by the Levansucrase from Leuconostoc mesenteroides B-512 FMC". Journal of Agricultural and Food Chemistry - ACS Publications.[Link]
Stefanetti, G., et al. (2022). "Acidic hydrolysis mechanism of a glycosidic bond." ResearchGate.[Link]
Timell, T. E. (1964). "The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone". ResearchGate.[Link]
Optimizing alpha-galactosidase assay parameters using 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate
Welcome to the technical support center for optimizing your α-galactosidase (α-Gal) assays. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing 6-O-Alpha-d-galact...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing your α-galactosidase (α-Gal) assays. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate, commonly known as melibiose, as a substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy, reproducibility, and robustness of your experimental results.
Introduction to the α-Galactosidase Assay with Melibiose
α-Galactosidases are exoglycosidases that catalyze the hydrolysis of terminal α-galactosyl moieties from a variety of glycoconjugates, including glycolipids and glycoproteins.[1][2] The disaccharide melibiose is a natural substrate for this enzyme, and its hydrolysis yields galactose and glucose.[3][4][5] Monitoring this reaction is crucial in various fields, from diagnosing Fabry disease, a lysosomal storage disorder characterized by deficient α-galactosidase A activity, to quality control in the food industry.[6][7]
The fundamental principle of this assay involves incubating the α-galactosidase enzyme with melibiose under optimized conditions. The rate of product formation (glucose or galactose) is then quantified, typically through secondary enzymatic reactions that produce a detectable signal (e.g., colorimetric or fluorometric). Understanding and controlling the key parameters of this assay are paramount for generating reliable data.
Troubleshooting Guide
This section addresses common issues encountered during α-galactosidase assays with melibiose. Each problem is followed by potential causes and actionable solutions, grounded in established biochemical principles.
Problem 1: Low or No Enzyme Activity Detected
Potential Cause 1: Suboptimal pH of the Assay Buffer
The catalytic activity of α-galactosidase is highly dependent on pH. Most α-galactosidases have an optimal pH in the acidic to neutral range. For instance, fungal and yeast α-galactosidases often exhibit optimal activity between pH 3.5 and 6.0, while bacterial α-galactosidases typically function best between pH 6.0 and 7.5.[8][9] Lysosomal α-galactosidase A, relevant in Fabry disease studies, has an acidic pH optimum around 4.5-5.0.[10]
Solution:
Verify Buffer pH: Calibrate your pH meter and confirm the pH of your prepared buffer.
Perform a pH Profile: Test a range of pH values (e.g., from 3.0 to 8.0) to determine the optimal pH for your specific enzyme. Common buffers include citrate, acetate, and phosphate buffers.[9]
Ensure Buffer Capacity: Use a buffer concentration sufficient to maintain the pH throughout the reaction, typically in the range of 50-100 mM.
Potential Cause 2: Incorrect Assay Temperature
Enzyme activity is significantly influenced by temperature. While higher temperatures can increase the reaction rate, excessive heat will lead to enzyme denaturation and loss of activity.[11] The optimal temperature for α-galactosidases can vary widely, with reported optima ranging from 37°C to 65°C depending on the source of the enzyme.[11][12][13][14]
Solution:
Consult Literature: Check the manufacturer's data sheet or relevant publications for the optimal temperature of your specific α-galactosidase.
Temperature Optimization: If the optimal temperature is unknown, perform the assay at a range of temperatures (e.g., 25°C, 37°C, 50°C, 60°C) to identify the ideal condition.[11][12][13]
Maintain Consistent Temperature: Use a calibrated water bath or incubator to ensure a stable temperature during the incubation period.
Potential Cause 3: Enzyme Instability or Degradation
Improper storage or handling can lead to a loss of enzyme activity. α-Galactosidases, like most enzymes, are sensitive to temperature fluctuations and proteases.
Solution:
Proper Storage: Store the enzyme at the recommended temperature, typically -20°C or -80°C, in a solution containing a stabilizing agent like glycerol.[15]
Avoid Repeated Freeze-Thaw Cycles: Aliquot the enzyme stock into smaller volumes to minimize freeze-thaw cycles.
Use Protease Inhibitors: If your sample is a crude lysate or tissue homogenate, consider adding a protease inhibitor cocktail to prevent degradation of the α-galactosidase.
Potential Cause 4: Presence of Inhibitors
Certain substances in your sample or reagents can inhibit α-galactosidase activity. A known inhibitor is N-acetyl-galactosamine, which can interfere with the assay.[10] Also, some therapeutic agents, like the chaperone migalastat, are competitive inhibitors and can lead to underestimated enzyme activity if present in patient samples.[16]
Solution:
Sample Purity: Ensure your enzyme preparation is free from contaminating inhibitors.
Reagent Quality: Use high-purity water and reagents for all solutions.
Control for Inhibition: If inhibition is suspected, perform a control experiment by spiking a known amount of active enzyme into your sample matrix to see if the activity is recovered. For clinical samples from patients on chaperone therapy, methods to remove the inhibitor, such as ultrafiltration, may be necessary.[16]
Problem 2: High Background Signal
Potential Cause 1: Substrate Instability or Contamination
The melibiose substrate may be contaminated with glucose or galactose, or it may hydrolyze spontaneously under certain conditions, leading to a high background reading in your detection assay.
Solution:
High-Purity Substrate: Use a high-quality source of 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate.[17][18]
Substrate Blank: Always include a "no-enzyme" control (substrate blank) in your experimental setup. This will allow you to subtract any background signal generated from the substrate itself.
Fresh Substrate Solutions: Prepare substrate solutions fresh before each experiment to minimize the risk of spontaneous hydrolysis.
Potential Cause 2: Contaminating Enzyme Activity
If using a coupled-enzyme detection system (e.g., glucose oxidase to detect released glucose), the reagents for the detection step may be contaminated with enzymes that react with melibiose or other components of your assay mixture.
Solution:
Reagent Purity: Use high-quality reagents for your detection assay.
Control Reactions: Run a control reaction containing all components except your primary enzyme (α-galactosidase) to check for any background activity from the detection system.
Problem 3: Non-Linear Reaction Kinetics
Potential Cause 1: Substrate Depletion
If the reaction proceeds for too long or if the enzyme concentration is too high, a significant portion of the substrate may be consumed, leading to a decrease in the reaction rate and a non-linear progress curve.
Solution:
Optimize Incubation Time: Perform a time-course experiment to identify the time frame during which the reaction rate is linear.
Adjust Enzyme Concentration: Reduce the concentration of the enzyme to ensure that less than 10-15% of the substrate is consumed during the assay.
Potential Cause 2: Substrate Inhibition
At very high concentrations, some substrates can inhibit the enzyme's activity. While less common with natural substrates like melibiose compared to some synthetic ones, it is a possibility.[19]
Solution:
Substrate Titration: Perform the assay with a wide range of melibiose concentrations to determine the Michaelis-Menten kinetics and identify any potential substrate inhibition at higher concentrations.[19]
Frequently Asked Questions (FAQs)
Q1: How do I prepare the 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate (melibiose) substrate solution?
A1: Melibiose monohydrate is soluble in water.[17] To prepare a stock solution, accurately weigh the required amount of melibiose monohydrate and dissolve it in your chosen assay buffer. For example, to make a 100 mM stock solution, dissolve 3.603 g of melibiose monohydrate (Molar Mass: 360.31 g/mol ) in a final volume of 100 mL of buffer. It is recommended to prepare this solution fresh or store it in aliquots at -20°C for short-term use to prevent microbial growth and hydrolysis.
Q2: What is a typical concentration range for melibiose in the assay?
A2: The optimal substrate concentration depends on the Michaelis constant (Km) of your specific α-galactosidase for melibiose. The Km value for melibiose can range from the low millimolar to double-digit millimolar concentrations depending on the enzyme source.[2] A good starting point is to use a concentration that is at or above the Km value to ensure the enzyme is saturated with the substrate. A typical range to test would be from 1 mM to 50 mM.[20]
Q3: How do I determine the kinetic parameters (Km and Vmax) for my α-galactosidase with melibiose?
A3: To determine the Km and Vmax, you need to measure the initial reaction velocity at various melibiose concentrations.
Set up a series of reactions with a fixed amount of enzyme and varying substrate concentrations (e.g., from 0.1 x Km to 10 x Km, if you have an estimate).
Measure the initial rate of product formation for each concentration.
Plot the initial velocity (v) against the substrate concentration ([S]).
Fit the data to the Michaelis-Menten equation using non-linear regression software to obtain the Km and Vmax values. Alternatively, you can use a Lineweaver-Burk plot (1/v vs. 1/[S]), although this method is more susceptible to errors in the data.[20]
Q4: What are the best methods for detecting the products of the melibiose hydrolysis reaction?
A4: The hydrolysis of melibiose yields one molecule of galactose and one molecule of glucose. You can quantify either of these products.
Glucose Detection: A common and sensitive method is to use a coupled enzyme assay with glucose oxidase and horseradish peroxidase. Glucose oxidase oxidizes glucose, producing hydrogen peroxide, which is then used by horseradish peroxidase to oxidize a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.
Galactose Detection: Similarly, galactose can be detected using a galactose oxidase-based assay.
Chromatographic Methods: High-performance liquid chromatography (HPLC) can also be used to separate and quantify the substrate and products, offering high specificity and accuracy.[19][20]
Q5: Can I use a synthetic substrate instead of melibiose?
A5: Yes, synthetic substrates like p-nitrophenyl-α-D-galactopyranoside (pNPG) or 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG) are commonly used.[1][10][15][21] These substrates release a chromophore (p-nitrophenol) or a fluorophore (4-methylumbelliferone) upon hydrolysis, which can be directly measured, simplifying the assay procedure.[15] However, using the natural substrate melibiose can be advantageous as it may better reflect the enzyme's activity under physiological conditions and avoid potential artifacts associated with artificial substrates. The kinetic properties of the enzyme can differ between natural and synthetic substrates.[2]
Experimental Protocols & Data Presentation
Table 1: Key α-Galactosidase Assay Parameters
Parameter
Recommended Range
Rationale & Considerations
pH
4.0 - 7.5
Highly enzyme-dependent. Optimal pH must be determined empirically for each enzyme source.[8][9][22]
Temperature
37°C - 65°C
Balance between reaction rate and enzyme stability. Higher temperatures risk denaturation.[11][12][13][14]
Enzyme Concentration
Variable
Should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.
Substrate Concentration
1 - 50 mM
Ideally at or above the Km for melibiose to ensure enzyme saturation. High concentrations may cause inhibition.[2][19][20]
Incubation Time
10 - 60 minutes
Must be within the linear phase of the reaction where less than 15% of the substrate is consumed.
Protocol: Determination of Optimal pH for α-Galactosidase Activity
Prepare a series of buffers: Prepare 100 mM buffers with varying pH values (e.g., citrate buffer for pH 3.0-6.0, phosphate buffer for pH 6.0-8.0).
Set up reactions: For each pH value, prepare a reaction mixture containing the assay buffer, a fixed concentration of melibiose (e.g., 20 mM), and your enzyme solution. Include a no-enzyme control for each pH.
Incubate: Incubate all reactions at the standard assay temperature (e.g., 37°C) for a fixed period (e.g., 30 minutes).
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., a high pH buffer like sodium carbonate if using a colorimetric endpoint).[6][20]
Detect product formation: Quantify the amount of glucose or galactose produced using your chosen detection method.
Analyze data: Plot the enzyme activity (rate of product formation) against the pH to determine the optimal pH.
Visualizations
Diagram 1: α-Galactosidase Assay Workflow
Caption: General workflow for the α-galactosidase assay.
Diagram 2: Troubleshooting Logic for Low Enzyme Activity
Caption: Decision tree for troubleshooting low enzyme activity.
References
ResearchGate. (n.d.). Effect of the temperature on α-galactosidase activity and stability. Retrieved from [Link]
ResearchGate. (n.d.). The effect of temperature on a-galactosidase activity: (.); free enzyme, (5). Retrieved from [Link]
ResearchGate. (n.d.). Effect of temperature on the activity of recombinant.... Retrieved from [Link]
Gautam, R., et al. (2013). Effect of temperature on lysosomal enzyme activity during preparation and storage of dried blood spots. Journal of Medical Screening, 20(2), 99-104. Retrieved from [Link]
ResearchGate. (n.d.). Effect of temperature on α-galactosidase activity (A) and.... Retrieved from [Link]
Nencioni, A., et al. (2021). Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. Molecules, 26(6), 1593. Retrieved from [Link]
International Journal of Current Microbiology and Applied Sciences. (2014). Optimization of fermentation parameters and enzyme immobilization of alpha-galactosidase isolated from different bacteria. Retrieved from [Link]
ResearchGate. (n.d.). Dependence of the initial rate for the hydrolysis of melibiose (F), raffinose (OE), and stachyose (f) upon substrate concentration. Retrieved from [Link]
Singh, B., & Kayastha, A. M. (2015). Extracellular α-Galactosidase from Trichoderma sp. (WF-3): Optimization of Enzyme Production and Biochemical Characterization. BioMed Research International, 2015, 802543. Retrieved from [Link]
ResearchGate. (n.d.). α-Galactosidases: Characteristics, production and immobilization. Retrieved from [Link]
Winchester, B. (2009). Biochemical and genetic diagnosis of Fabry disease. Acta Paediatrica, 94(s447), 40-43. Retrieved from [Link]
ResearchGate. (n.d.). Optimal pH of the recombinant α-galactosidase. Retrieved from [Link]
de Rezende, S. T., & Felix, C. R. (2004). Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. Brazilian Archives of Biology and Technology, 47(2), 195-202. Retrieved from [Link]
Zhang, Y., et al. (2023). High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. Journal of Fungi, 9(1), 93. Retrieved from [Link]
Lazo, P. S., et al. (1978). alpha-Galactosidase (melibiase) from Saccharomyces carlsbergensis: structural and kinetic properties. Archives of Biochemistry and Biophysics, 191(1), 316-324. Retrieved from [Link]
El-Ghonemy, D. H., et al. (2022). A statistical strategy for optimizing the production of α-galactosidase by a newly isolated Aspergillus niger NRC114 and assessing its efficacy in improving soymilk properties. Scientific Reports, 12(1), 3163. Retrieved from [Link]
Bioworld Technology, Inc. (n.d.). Alpha-Galactosidase Microplate Assay Kit User Manual. Retrieved from [Link]
Gote, M., et al. (2006). Purification and characterisation of intracellular alpha-galactosidases from Acinetobacter sp. Journal of basic microbiology, 46(4), 305-314. Retrieved from [Link]
Hu, Y., et al. (2020). Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis. Molecules, 25(18), 4248. Retrieved from [Link]
Lu, H., et al. (2012). Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase. Analytical Biochemistry, 427(1), 39-44. Retrieved from [Link]
Inagaki, K., et al. (2023). Key considerations for measuring α-galactosidase A activity after long-term migalastat therapy—Avoiding in vitro inhibition effects. Molecular Genetics and Metabolism Reports, 37, 100998. Retrieved from [Link]
ResearchGate. (2021). Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. Retrieved from [Link]
Guédez, C., et al. (2014). Structural Analysis of Saccharomyces cerevisiae α-Galactosidase and Its Complexes with Natural Substrates Reveals New Insights into Substrate Specificity of GH27 Glycosidases. Journal of Biological Chemistry, 289(52), 36075-36087. Retrieved from [Link]
Schmitt, R. E., & Rotman, B. (1969). Analysis of melibiose mutants deficient in alpha-galactosidase and thiomethylgalactoside permease II in Escherichia coli K-12. Journal of Bacteriology, 100(1), 238-246. Retrieved from [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. (2014). PRODUCTION OPTIMIZATION, PURIFICATION AND CHARACTERIZATION OF THE Α-GALACTOSIDASE FROM FUSARIUM MONILIFORME NCIM 1099. Retrieved from [Link]
Marshfield Labs. (n.d.). Alpha-Galactosidase, Serum (AGAS). Retrieved from [Link]
Lin, H.-Y., et al. (2025). Optimizing α-galactosidase A enzyme cutoff for Fabry disease screening in chronic kidney disease patients: a single-center reassessment of diagnostic yield and cost-effectiveness. Journal of Nephrology, 38(1), 1-10. Retrieved from [Link]
NextSDS. (n.d.). 6-O-ALPHA-D-GALACTOPYRANOSYL-D-GLUCOSE MONOHYDRATE — Chemical Substance Information. Retrieved from [Link]
Semantic Scholar. (2015). Research Article Extracellular 𝛼-Galactosidase from Trichoderma sp. (WF-3). Retrieved from [Link]
LookChem. (n.d.). 6-O-(alpha-D-Galactopyranosyl)-D-glucopyranose. Retrieved from [Link]
Zheng, W., et al. (2007). High Throughput Screening for Inhibitors of Alpha-Galactosidase. Combinatorial Chemistry & High Throughput Screening, 10(4), 283-289. Retrieved from [Link]
Academic Journals. (2013). Optimization of medium composition for α- galactosidase production by Antarctic bacterial isolate, Bacillus sp. LX-1 using resp. Retrieved from [Link]
Technical Support Center: Resolving Poor Ionization Efficiency of Melibiose Monohydrate in ESI-MS
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals struggling with the mass spectrometric detection of melibiose monohydrate.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals struggling with the mass spectrometric detection of melibiose monohydrate.
Melibiose (D-galactose-α(1→6)-D-glucose) is a neutral, highly hydrophilic reducing disaccharide. Because it lacks readily ionizable basic or acidic functional groups, it exhibits notoriously poor ionization efficiency in standard Electrospray Ionization Mass Spectrometry (ESI-MS)[1]. This guide provides field-proven, mechanistic solutions ranging from simple mobile phase adjustments to advanced chemical derivatization.
Diagnostic Overview & Troubleshooting Workflow
In ESI-MS, analyte sensitivity is dictated by surface activity within the charged droplet. Highly hydrophilic, neutral molecules like melibiose tend to migrate toward the aqueous core of the droplet rather than the surface, preventing efficient ion ejection into the gas phase[2]. To resolve this, we must either alter the ionization environment (adduct formation/nano-ESI) or alter the molecule itself (derivatization).
Decision matrix for optimizing melibiose ESI-MS ionization.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a strong[M+H]+ peak for melibiose in positive mode?
A: Melibiose is a neutral carbohydrate with no amine or highly basic sites to accept a proton. Consequently, the formation of the pseudomolecular ion [M+H]+ (m/z 343.1) is thermodynamically unfavorable[1]. Instead of forcing protonation, you must rely on metal cationization (adduct formation).
Q2: Should I use Sodium (Na+) or Lithium (Li+) to force adduct formation?
A:Lithium is strongly preferred. While adding sodium acetate will readily form [M+Na]+ (m/z 365.1), sodium tends to form complex, multiple adducts such as [M+2Na]2+ as the number of hydroxyl groups on the carbohydrate increases. Lithium chloride (0.5 mM) selectively drives the formation of a single, stable [M+Li]+ adduct (m/z 349.1) without the spectral complexity of multi-metal complexation[3]. Caution: Non-volatile salts like LiCl can cause source fouling over time; ensure a post-column divert valve is used to protect the MS interface.
Q3: Can I improve sensitivity without altering my mobile phase or derivatizing the sample?
A:Yes, by switching to Nano-ESI. Conventional forced-flow ESI (microliters/min) generates large droplets that struggle to desolvate hydrophilic sugars. Nano-ESI operates at ~30 nL/min, creating significantly smaller initial droplets. This drastically increases the surface-to-volume ratio, allowing neutral oligosaccharides to be ejected into the gas phase much more efficiently. Nano-ESI can improve the limit of detection (LOD) for underivatized disaccharides from
10−5
M down to
10−8
M (femtomole levels)[2].
Advanced Resolution: PMP Chemical Derivatization
When sub-picomole sensitivity or structural isomer differentiation (e.g., distinguishing melibiose from lactose or cellobiose) is required, pre-column chemical derivatization is the gold standard.
Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) is preferred over traditional reductive amination (e.g., pyridylamination) because it is a simple, one-pot reaction that does not require a toxic reducing agent (like sodium cyanoborohydride) and yields a highly stable bis-PMP derivative[4][5].
Mechanistic Causality
PMP reacts with the reducing end of melibiose (the glucose moiety) under alkaline conditions. This attaches two hydrophobic aromatic rings to the hydrophilic sugar. The increased hydrophobicity acts as a "chemical anchor," driving the molecule to the surface of the ESI droplet, which exponentially increases ionization efficiency and MS/MS fragmentation yield[4][5].
Chemical pathway for bis-PMP-melibiose derivatization.
Step-by-Step PMP Derivatization Protocol
This protocol is a self-validating system: the critical chloroform extraction step ensures that unreacted PMP reagent—which would otherwise cause massive ion suppression in the MS—is completely removed[6].
Reagents Required:
0.5 M PMP in HPLC-grade Methanol
0.3 M Sodium Hydroxide (NaOH) in LC-MS grade Water
0.3 M Hydrochloric Acid (HCl)
Chloroform (CHCl₃)
Methodology:
Reaction Initiation: In a microcentrifuge tube, combine 10-50 µL of the aqueous melibiose sample with 50 µL of 0.3 M NaOH and 50 µL of 0.5 M PMP solution[6].
Incubation: Vortex the mixture and incubate in a heating block at 70 °C for 30 minutes to drive the bis-PMP condensation[6].
Neutralization: Remove the tube, allow it to cool to room temperature, and add 50 µL of 0.3 M HCl to neutralize the reaction. Self-Validation Check: The pH must be neutral to prevent degradation of the derivative and protect the LC column.
Aqueous Dilution: Add 100 µL of LC-MS grade water to increase the aqueous phase volume[6].
Liquid-Liquid Extraction (Critical Step): Add 200 µL of chloroform. Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 5 minutes. Carefully discard the lower organic layer (which contains the highly concentrated, unreacted PMP reagent).
Repeat Extraction: Repeat the chloroform extraction (Step 5) two more times to ensure complete removal of free PMP[6].
Analysis: Transfer the upper aqueous layer to an autosampler vial. Analyze via LC-ESI-MS in Positive Mode . The intact bis-PMP-melibiose derivative will appear as a highly abundant [M+H]+ ion at m/z 673.26 [6].
Quantitative Data & Benchmarks
Table 1: Mobile Phase Modifiers for Melibiose Adduct Formation
Use this table to select the appropriate post-column additive based on your instrument's polarity and tolerance for non-volatile salts.
Modifier
Ionization Mode
Target Ion Species
Expected m/z
Causality & Experimental Notes
0.5 mM LiCl
Positive (+)
[M+Li]+
349.1
Optimal for positive mode. Prevents multi-adduct formation. Requires divert valve to prevent source fouling[3].
0.5 mM NaOAc
Positive (+)
[M+Na]+
365.1
Good sensitivity, but risks splitting the signal into [M+2Na]2+ species at higher concentrations.
10 mM NH₄Cl
Negative (-)
[M+Cl]-
377.1
Optimal for negative mode. Chloride adducts form readily at 250 °C spray temperatures[1].
0.1% Formic Acid
Positive (+)
[M+H]+
343.1
Not recommended. Melibiose lacks basic sites; protonation efficiency is extremely poor[1].
Table 2: Sensitivity Benchmarks by Analytical Strategy
Comparison of detection limits for melibiose based on the chosen analytical workflow.
Analytical Strategy
Limit of Detection (LOD)
Mechanism of Sensitivity Enhancement
Standard ESI (Underivatized)
∼10−5
M
Baseline. Poor surface activity limits gas-phase ion ejection[2].
Addition of aromatic rings increases hydrophobicity, driving the analyte to the droplet surface for optimal ion ejection[4][7].
References
Characterization of carbohydrates using a combination of derivatization, high-performance liquid chromatography and mass spectrometry
PubMed (NIH)[Link]
Investigation of different combinations of derivatization, separation methods and electrospray ionization mass spectrometry for standard oligosaccharides
PubMed (NIH)[Link]
The analysis of 80 simple saccharides by ion chromatography mass spectrometry
Royal Society of Chemistry[Link]
High-Sensitivity Analysis of Neutral Underivatized Oligosaccharides by Nanoelectrospray Mass Spectrometry
ACS Publications[Link]
Identification of a Novel Oligosaccharide in Maple Syrup as a Potential Alternative Saccharide for Diabetes Mellitus Patients
PMC (NIH)[Link]
Analysis of Low-Calorie Sweeteners by Liquid Chromatography-Tandem Mass Spectrometry
Agilent Technologies[Link]
Enhancement of the zone electrophoretic separation of 1-phenyl-3-methyl-5-pyrazolone derivatives of aldoses as borate complexes
R Discovery[Link]
Architectural Excipient Design: A Comparative Analysis of Melibiose Monohydrate vs. α-Lactose Monohydrate
In solid oral dosage forms (OSD) and biologic formulations, the excipient matrix dictates manufacturability, stability, and patient compliance. While1[1] (4-O-β-D-galactopyranosyl-D-glucose) remains the undisputed heavyw...
Author: BenchChem Technical Support Team. Date: April 2026
In solid oral dosage forms (OSD) and biologic formulations, the excipient matrix dictates manufacturability, stability, and patient compliance. While1[1] (4-O-β-D-galactopyranosyl-D-glucose) remains the undisputed heavyweight champion of diluents, its limitations—namely, unsuitability for lactose-intolerant populations—necessitate robust alternatives[2].
Enter (6-O-α-D-galactopyranosyl-D-glucose). As a Senior Application Scientist, I have observed that shifting the glycosidic linkage from β(1→4) to α(1→6) fundamentally alters the solid-state mechanics and lyoprotective capabilities of the disaccharide. This guide provides a rigorous, data-driven comparison of these two excipients, designed to help formulators navigate the physical chemistry of excipient selection.
Mechanistic Profiling and Structural Causality
At a molecular level, both excipients are reducing disaccharides composed of glucose and galactose. However, their divergent linkages dictate distinct crystal packing and hydration behaviors.
Compaction Mechanics: During tableting, both α-lactose monohydrate and melibiose monohydrate undergo consolidation primarily through fragmentation . However, melibiose exhibits superior compactibility, yielding tablets with higher tensile strength at equivalent compression pressures[3]. The causality lies in the particle morphology and the generation of new, clean surfaces during brittle fracture, which facilitates stronger inter-particulate bonding for melibiose.
Biologic Stabilization: In spray-drying applications, the goal is to trap the active pharmaceutical ingredient (API) in a glassy, amorphous matrix. Melibiose has proven to be an exceptional stabilizing excipient for proteins (such as β-galactosidase), yielding amorphous powders with lower residual moisture contents than even trehalose, thereby preventing moisture-induced plasticization and subsequent protein unfolding[4].
Caption: Logical decision tree for selecting between lactose and melibiose in pharmaceutical formulations.
Quantitative Physicochemical Comparison
To facilitate direct formulation decisions, the critical material attributes (CMAs) of both excipients are summarized below.
To ensure scientific integrity, the evaluation of these excipients must rely on self-validating protocols. Below are the definitive workflows for assessing compaction behavior and spray-drying efficacy.
Caption: Step-by-step workflow for evaluating the compaction and deformation behavior of excipients.
Protocol A: Compaction and Deformation Analysis (Heckel Plotting)
Objective: To quantitatively differentiate the consolidation mechanisms (plastic flow vs. fragmentation) of lactose and melibiose.
True Density Determination: Measure the true density of both powders using helium pycnometry.
Causality: Accurate true density is an absolute prerequisite for calculating the solid fraction (relative density,
D
) of the tablet during compression. Without this, porosity calculations are invalid.
Instrumented Compaction: Compress the powders using an instrumented single-punch tablet press (or compaction simulator) at varying pressures ranging from 50 to 250 MPa.
Causality: A broad pressure range captures the full consolidation profile, from initial particle rearrangement to ultimate plastic flow or fragmentation.
Heckel Analysis: Plot
ln(1/(1−D))
against the Applied Pressure (
P
). Calculate the yield pressure (
Py
) from the inverse of the linear region's slope.
Causality: A high
Py
mathematically confirms that the material undergoes brittle fracture (fragmentation), which is characteristic of both melibiose and lactose.
Tensile Strength Validation: Measure the diametral crushing force of the ejected tablets.
Causality: This step self-validates the Heckel data. Melibiose generates higher tensile strength than lactose at identical pressures, proving that its specific fragmentation pattern creates superior inter-particulate bonding surfaces[3].
Protocol B: Spray-Drying for Biologic Stabilization
Objective: To evaluate the excipient's ability to form an amorphous glass that restricts molecular mobility and prevents protein unfolding.
Feed Solution Preparation: Dissolve the model biologic (e.g., β-galactosidase) and the excipient (melibiose or lactose) in an aqueous buffer.
Causality: Complete dissolution ensures homogeneous molecular mixing, which is required to form a uniform continuous phase prior to atomization.
Controlled Spray Drying: Atomize the feed solution utilizing an inlet temperature of 50–60°C, carefully balancing the feed rate to maintain the outlet temperature below the excipient's glass transition temperature (
Tg
)[5].
Causality: Rapid evaporation kinetically traps the excipient in an amorphous state. Keeping the outlet temperature below
Tg
prevents the particles from transitioning into a rubbery state, which would cause wall-sticking and crystallization[5].
Solid-State Verification (XRPD): Analyze the resulting powder using X-ray Powder Diffraction.
Causality: The presence of a broad "halo" without sharp Bragg peaks acts as an internal control, confirming the successful generation of a purely amorphous matrix.
Moisture & Activity Assay: Measure residual moisture via Karl Fischer titration and assess enzymatic activity over a 30-day accelerated stability period.
Causality: Melibiose yields lower residual moisture than standard sugars, reducing the plasticizing effect of water. This maintains a high
Tg
and ensures the biologic remains locked in its native conformation, preserving its activity[4].
Differences in thermal stability between anhydrous melibiose and 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate
A Comparative Guide to the Thermal Stability of Anhydrous Melibiose and Melibiose Monohydrate For Researchers, Scientists, and Drug Development Professionals The selection of appropriate excipients is a critical decision...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Thermal Stability of Anhydrous Melibiose and Melibiose Monohydrate
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical decision in drug development, directly impacting the stability, manufacturability, and shelf-life of the final pharmaceutical product. Among these, sugars like melibiose are often employed for their roles as binders, diluents, and stabilizing agents, particularly in biopharmaceutical formulations. Melibiose, a disaccharide composed of galactose and glucose (D-Gal-(α1→6)-D-Glc), can exist in different physical forms, primarily as an anhydrous solid or a crystalline monohydrate.[1] Understanding the distinct thermal properties of these forms is paramount, as thermal events such as dehydration and decomposition can compromise the integrity and efficacy of the active pharmaceutical ingredient (API).[2][3]
This guide provides an in-depth comparison of the thermal stability of anhydrous melibiose versus its monohydrate form, 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate. We will explore the underlying reasons for their different thermal behaviors, supported by established analytical techniques and experimental data, to inform formulation and process development decisions.
The Critical Role of Hydration in Thermal Behavior
The primary difference between the two forms of melibiose is the presence of a single water molecule integrated into the crystal lattice of the monohydrate. This water of hydration plays a significant role in stabilizing the crystal structure but also introduces an additional thermal event—dehydration—that is absent in the anhydrous form. The energy required to remove this water molecule before melting or decomposition can occur is a key differentiator in the thermal profiles of the two substances.
Assessing Thermal Stability: Key Methodologies
To objectively quantify and compare the thermal stability of these two forms, two principal thermal analysis techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] For melibiose monohydrate, TGA is crucial for identifying the temperature at which dehydration occurs and quantifying the associated mass loss, which should theoretically correspond to the mass of one water molecule per melibiose molecule (approximately 5.0% w/w).
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6] It provides information on thermal events such as melting, crystallization, glass transitions, and solid-state transitions.[4] For melibiose, DSC reveals the energy required for dehydration (an endothermic process) and the melting point of the anhydrous form.[7] The "melting" of many sugars is often coupled with thermal decomposition, making the interpretation of DSC thermograms complex but essential.[2][8]
The selection of these methods is based on their ability to provide complementary information. TGA pinpoints mass loss events like dehydration and decomposition, while DSC quantifies the energetic changes associated with these and other phase transitions.[9]
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
This protocol outlines the steps for analyzing the thermal decomposition of melibiose samples.
Sample Preparation: Accurately weigh 5-10 mg of the melibiose sample (anhydrous or monohydrate) into a standard TGA pan (e.g., aluminum or alumina).
Instrument Setup: Place the sample pan in the TGA furnace. Use an empty pan as a reference.
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.
Data Analysis: Record the mass loss as a function of temperature. Identify the onset and peak temperatures of distinct mass loss steps.
This protocol details the steps for analyzing the thermal transitions of melibiose samples.
Sample Preparation: Accurately weigh 2-5 mg of the melibiose sample into a hermetically sealed aluminum DSC pan. The sealing prevents mass loss from water evaporation before the thermal event is measured.
Instrument Setup: Place the sealed sample pan in the DSC cell. An empty, sealed aluminum pan is used as the reference.
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 250 °C at a constant heating rate of 10 °C/min.
Data Analysis: Record the differential heat flow as a function of temperature. Identify and integrate endothermic and exothermic peaks to determine transition temperatures (onset, peak) and enthalpy changes (ΔH).
DSC Experimental Workflow
Comparative Thermal Analysis Data
The thermal behavior of anhydrous melibiose and melibiose monohydrate shows distinct and predictable differences when analyzed by TGA and DSC.
Thermal Event
Anhydrous Melibiose
Melibiose Monohydrate
Causality & Significance
Dehydration (TGA)
No significant mass loss below decomposition temperature.
Onset ~80-100 °C, with a mass loss of ~5.0%.
This initial mass loss corresponds to the removal of the water of hydration. Its absence in the anhydrous form is expected. The temperature indicates the energy required to break the hydrogen bonds holding the water in the crystal lattice.
Dehydration (DSC)
No endotherm corresponding to water loss.
A distinct endothermic peak between 80-110 °C.
This peak represents the enthalpy of dehydration—the energy absorbed by the sample to release the water molecule.
Melting/Decomposition Onset (DSC)
Onset of a broad endotherm around 175-185 °C.[10][11][12][13]
Onset of a broad endotherm following dehydration, typically around 175-185 °C.[10][14]
For many sugars, true melting is concurrent with decomposition.[15] After dehydration, the monohydrate behaves as the anhydrous form. The broad nature of the peak indicates that decomposition is occurring alongside the phase transition.[2]
Decomposition (TGA)
Major mass loss begins >180 °C.
Major mass loss occurs after the initial dehydration step, starting >180 °C.
This signifies the thermal degradation of the sugar molecule itself into volatile products.[3][16] The profiles are similar for both forms after the monohydrate has lost its water.
Note: The exact temperatures can vary slightly depending on factors like heating rate and sample purity.[2]
In-Depth Analysis and Implications
The experimental data clearly demonstrates that melibiose monohydrate exhibits an earlier thermal event (dehydration) at a lower temperature compared to the anhydrous form . While the ultimate decomposition temperature of the core melibiose molecule is similar for both, the presence of hydrate water makes the monohydrate form less stable at moderately elevated temperatures.
The dehydration of the monohydrate is an endothermic process that can have significant consequences during pharmaceutical manufacturing. Processes involving heat, such as drying, milling, or compression, can inadvertently trigger the release of this water. This liberated moisture can:
Impact API Stability: The released water can act as a plasticizer, increasing molecular mobility and potentially accelerating the degradation of a moisture-sensitive API.
Alter Formulation Properties: The conversion from a monohydrate to an anhydrous form in-situ can change the solid-state properties of the excipient, affecting tablet hardness, dissolution rates, and powder flow.[17]
Affect Processability: The release of water can lead to issues like sticking during tableting or changes in the glass transition temperature (Tg) of amorphous formulations.[18]
Conversely, the anhydrous form is more thermally stable at lower temperatures but may be hygroscopic, meaning it can absorb ambient moisture and potentially convert to the monohydrate form if not stored under controlled, low-humidity conditions.[11]
Conclusion
The choice between anhydrous melibiose and melibiose monohydrate as a pharmaceutical excipient must be made with a clear understanding of their distinct thermal stabilities.
Melibiose monohydrate is characterized by a distinct dehydration event typically occurring between 80 °C and 110 °C. This makes it unsuitable for processes where the formulation will be exposed to temperatures in this range.
Anhydrous melibiose is thermally stable up to its decomposition temperature (around 180 °C) but requires careful handling and storage to prevent moisture sorption and conversion to the hydrated form.
Ultimately, the appropriate form depends on the specific API, the intended manufacturing process, and the storage conditions of the final drug product. Rigorous thermal analysis using TGA and DSC is a non-negotiable step in the pre-formulation stage to ensure the development of a stable, safe, and effective pharmaceutical product.
Borchman, D., et al. (2013). Differential scanning calorimetric evaluation of human meibomian gland secretions and model lipid mixtures: transition temperatures and cooperativity of melting. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(5), 993-1002. [Link]
Lee, J. W., et al. (2011). Investigation of thermal decomposition as the cause of the loss of crystalline structure in sucrose, glucose, and fructose. Journal of Agricultural and Food Chemistry, 59(4), 1465-1473. [Link]
Lee, J. W. (2010). Investigation of thermal decomposition as the cause of the loss of crystalline structure in sucrose, glucose, and fructose. IDEALS. [Link]
Shin, J. H., et al. (2013). Characteristics of the Thermal Degradation of Glucose and Maltose Solutions. Journal of the Korean Society of Food Science and Nutrition, 42(11), 1803-1808. [Link]
Lipiäinen, T., et al. (2018). Comparison of melibiose and trehalose as stabilising excipients for spray-dried beta-galactosidase formulations. International Journal of Pharmaceutics, 547(1-2), 215-222. [Link]
Lee, J. W., et al. (2011). Investigation of Thermal Decomposition as the Kinetic Process That Causes the Loss of Crystalline Structure in Sucrose Using a Chemical Analysis Approach (Part II). Journal of Agricultural and Food Chemistry, 59(2), 682-693. [Link]
Carl ROTH. Safety Data Sheet: D(+)-Melibiose monohydrate. [Link]
Koga, N., & Vyazovkin, S. (2018). Thermal Dehydration of D-Glucose Monohydrate in Solid and Liquid States. Crystal Growth & Design, 18(11), 6981-6991. [Link]
Scribd. Amorphous Isomalt and Melibiose Study. [Link]
Carl ROTH. Safety Data Sheet: D(+)-Melibiose monohydrate. [Link]
Laitinen, R., et al. (2014). Correlation between molecular dynamics and physical stability of two milled anhydrous sugars: Lactose and sucrose. International Journal of Pharmaceutics, 475(1-2), 166-175. [Link]
Goldberg, R. N., & Tewari, Y. B. (1989). Thermodynamic and Transport Properties of Carbohydrates and their Monophosphates: The Pentoses and Hexoses. Journal of Physical and Chemical Reference Data, 18(2), 809-880. [Link]
Demetzos, C., & Pippa, N. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Thermal Analysis and Calorimetry, 118(1), 557-567. [Link]
O'Donnell, G. W., & Richards, G. N. (1972). The Thermal Degradation of Sugars I. Thermal Polymerization of Glucose. Australian Journal of Chemistry, 25(2), 407-413. [Link]
Lee, J. W., et al. (2011). Can the Thermodynamic Melting Temperature of Sucrose, Glucose, and Fructose Be Measured Using Rapid-Scanning Differential Scanning Calorimetry (DSC)? Journal of Agricultural and Food Chemistry, 59(8), 3749-3755. [Link]
Jelesarov, I., & Bosshard, H. R. (1999). Isothermal titration calorimetry and differential scanning calorimetry as complementary tools to investigate the energetics of biomolecular recognition. Journal of Molecular Recognition, 12(1), 3-18. [Link]
Cross-validation of spectrophotometric and HPLC methods for 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate
6-O-α-D-galactopyranosyl-D-glucopyranose monohydrate , commonly known as melibiose monohydrate, is a reducing disaccharide composed of galactose and glucose linked by an α(1→6) glycosidic bond. With a molecular weight of...
Author: BenchChem Technical Support Team. Date: April 2026
6-O-α-D-galactopyranosyl-D-glucopyranose monohydrate , commonly known as melibiose monohydrate, is a reducing disaccharide composed of galactose and glucose linked by an α(1→6) glycosidic bond. With a molecular weight of 342.30 g/mol (anhydrous)[1], it is widely utilized in biopharmaceutical formulations, cryopreservation media, and as a metabolic indicator in microbial assays.
Because melibiose lacks a conjugated π-electron system, it does not possess a strong chromophore for direct UV-Vis detection. Consequently, analytical scientists must rely on orthogonal techniques to quantify this excipient accurately. This guide provides an objective, data-driven comparison and cross-validation framework between two primary analytical paradigms: Coupled-Enzyme Spectrophotometry and High-Performance Liquid Chromatography (HPLC) equipped with either Pulsed Amperometric Detection (PAD) or Evaporative Light Scattering Detection (ELSD).
Mechanistic Causality of Analytical Paradigms
As a Senior Application Scientist, selecting an analytical method requires understanding the fundamental physical chemistry and enzymatic kinetics driving the detection.
The Spectrophotometric Paradigm (Enzymatic Cascade)
The spectrophotometric assay relies on a highly specific enzymatic cascade to generate a measurable optical signal. The causality of this method is based on stoichiometric conversion:
Hydrolysis: α-Galactosidase specifically cleaves the α(1→6) linkage of melibiose, yielding equimolar amounts of D-galactose and D-glucose.
Phosphorylation: Hexokinase (HK), in the presence of ATP, phosphorylates the liberated D-glucose to Glucose-6-Phosphate (G6P).
Oxidation & Signal Generation: Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes G6P while simultaneously reducing NADP⁺ to NADPH.
Causality: NADPH absorbs strongly at 340 nm, whereas NADP⁺ does not. The increase in absorbance at 340 nm is directly proportional to the original melibiose concentration.
Enzymatic cascade for spectrophotometric detection of melibiose via NADPH absorbance at 340 nm.
The HPLC Paradigm (HPAEC-PAD and ELSD)
Chromatographic methods bypass the need for enzymatic derivatization.
HPAEC-PAD: Carbohydrates are weak acids (pKa ~ 12–13). By utilizing a highly alkaline mobile phase (e.g., 18 mM NaOH), the hydroxyl groups of melibiose are ionized into oxyanions, allowing retention on a pellicular anion-exchange column [2]. Detection occurs via electrochemical oxidation at a gold working electrode.
HPLC-ELSD: Melibiose is separated on a carbohydrate-specific column (e.g., Prevail Carbohydrate ES) and detected by nebulizing the eluent and measuring the light scattered by the remaining non-volatile sugar particles [3].
Experimental Protocols: Building Self-Validating Systems
To ensure trustworthiness, every protocol must act as a self-validating system. The following methodologies incorporate internal controls to immediately flag matrix interference or instrument drift.
Protocol A: Enzymatic Spectrophotometric Assay
Self-Validation Mechanism: This protocol requires a parallel "Sample Blank" that omits α-galactosidase. This isolates the signal of endogenous free D-glucose in the matrix, preventing false-positive overestimation of melibiose.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 100 mg of the sample and dissolve in 100 mL of distilled water. Filter through a 0.22 µm membrane.
Buffer Preparation: Prepare a 0.375 mol/L triethanolamine buffer (pH 7.6) containing 5 mmol/L Mg²⁺ to stabilize the hexokinase.
Hydrolysis (Test Sample): In a cuvette, mix 100 µL of the sample with 10 µL of α-galactosidase (approx. 50 U/mL). Incubate at 40°C for 30 minutes to ensure complete cleavage of the α(1→6) bond.
Endogenous Blank (Control): In a separate cuvette, mix 100 µL of the sample with 10 µL of distilled water (omitting the enzyme).
Phosphorylation & Oxidation: To both cuvettes, add 1.0 mL of the pH 7.6 buffer, 100 µL of ATP (81 mmol/L), and 100 µL of NADP⁺ (11.5 mmol/L). Read the baseline absorbance (
A1
) at 340 nm.
Signal Generation: Add 20 µL of the HK/G6PDH enzyme suspension to both cuvettes. Incubate at 25°C for 15 minutes. Read the final absorbance (
A2
).
Calculation: The true melibiose concentration is calculated using the extinction coefficient of NADPH (
ϵ=6.3×103 L⋅mol−1⋅cm−1
), subtracting the
ΔA
of the endogenous blank from the
ΔA
of the test sample.
Protocol B: HPAEC-PAD Method
Self-Validation Mechanism: Carbonate ions from atmospheric CO₂ strongly bind to anion-exchange columns, causing retention time drift. This protocol mandates a post-run 200 mM NaOH wash to strip carbonates, ensuring run-to-run reproducibility.
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare 18 mM NaOH using 50% w/w carbonate-free NaOH and extensively degassed 18 MΩ water. Keep under an inert gas blanket (Helium or Nitrogen).
System Setup: Equip a Dionex ICS-5000+ (or equivalent) with a CarboPac PA1 (2 × 250 mm) analytical column and guard column. Set the column compartment to 25°C.
Injection: Inject 10 µL of the 0.22 µm filtered sample.
Isocratic Separation: Elute isocratically with 18 mM NaOH at a flow rate of 1.0 mL/min for 20 minutes[2].
Detection: Utilize a Pulsed Amperometric Detector with a gold working electrode applying a standard quadruple potential carbohydrate waveform.
Column Regeneration (Critical): Post-elution, flush the column with 200 mM NaOH for 10 minutes, followed by a 10-minute equilibration back to 18 mM NaOH.
When validating melibiose assays for regulatory submission (e.g., ICH Q2(R2) guidelines), orthogonal cross-validation is mandatory. The spectrophotometric assay provides high biochemical specificity, while the HPLC method provides superior sensitivity and structural resolution [4].
Orthogonal cross-validation workflow comparing UV-Vis enzymatic assay and HPLC for melibiose.
Quantitative Performance Matrix
The following table synthesizes the expected validation parameters derived from established literature for both paradigms[2],[3]:
Analytical Parameter
Spectrophotometric (Enzymatic)
HPAEC-PAD
HPLC-ELSD
Detection Principle
UV-Vis Absorbance (340 nm)
Electrochemical Oxidation
Evaporative Light Scattering
Limit of Detection (LOD)
~1.5 mg/L
0.5 - 10 µg/L
~2.0 mg/L
Limit of Quantitation (LOQ)
~5.0 mg/L
20 - 50 µg/L
~6.0 mg/L
Linearity Range
10 - 500 mg/L
0.1 - 100 mg/L
10 - 1000 mg/L
Precision (RSD%)
< 2.5%
< 1.5%
< 2.0%
Accuracy (Recovery)
96.0% - 102.5%
94.1% - 101.4%
96.4% - 105.7%
Analysis Time per Sample
45 min (includes incubation)
25 min (excluding wash)
30 min
Primary Limitation
Interference from other α-galactosides
Requires strict pH/carbonate control
Non-linear response requires log-log calibration
Expert Insights & Troubleshooting
Matrix Effects in Enzymatic Assays
A critical vulnerability of the spectrophotometric method is the presence of raffinose (a trisaccharide containing galactose, glucose, and fructose). If the α-galactosidase reagent contains trace invertase impurities, raffinose will be cleaved into melibiose and fructose, artificially inflating the melibiose quantification. Solution: Always utilize highly purified, invertase-free α-galactosidase and run a raffinose spike-recovery control to validate enzyme specificity.
Column Fouling in HPAEC-PAD
While HPAEC-PAD offers unparalleled sensitivity (LODs in the µg/L range)[2], the gold working electrode is susceptible to passivation by amino acids or peptides if analyzing melibiose in complex biological media. Solution: Implement an in-line solid-phase extraction (SPE) guard cartridge (e.g., OnGuard II Ag/H) to precipitate halides and remove peptide foulants prior to the analytical column.
References
Optimization and Validation of an HPAEC-PAD Method for the Quantification of FODMAPs in Cereals and Cereal-Based Products. Journal of Agricultural and Food Chemistry.[Link]
Evaluation of a multiple and global analytical indicator of batch consistency: traditional Chinese medicine injection as a case study. RSC Advances.[Link]
Enzymatic Production of Melibiose from Raffinose by the Levansucrase from Leuconostoc mesenteroides B-512 FMC. Journal of Agricultural and Food Chemistry.[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 440658, Melibiose. PubChem.[Link]
Validating alpha-galactosidase specific activity using 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate standards
For researchers, scientists, and drug development professionals, the precise and accurate characterization of enzyme activity is paramount. This guide provides an in-depth, technical comparison for validating the specifi...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the precise and accurate characterization of enzyme activity is paramount. This guide provides an in-depth, technical comparison for validating the specific activity of α-galactosidase, a critical enzyme in glycobiology and a therapeutic target in conditions like Fabry disease.[1] We will delve into the rationale and methodology of utilizing the natural disaccharide, 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate (melibiose), as a validation standard. Furthermore, we will objectively compare this approach with the more common use of the artificial chromogenic substrate, p-nitrophenyl-α-D-galactopyranoside (PNP-Gal).
The central thesis of this guide is that while artificial substrates offer convenience, validating α-galactosidase activity with its natural substrate, melibiose, provides a more physiologically relevant and trustworthy assessment of its catalytic function. This is particularly crucial in therapeutic development, where understanding an enzyme's behavior with its endogenous substrate is key.[2]
The Imperative for Natural Substrate Validation
Enzymes have evolved to recognize and act upon specific molecules within their native biological context.[2] These natural substrates engage the enzyme's active site in a manner that may involve specific conformational changes and interactions not fully replicated by artificial mimics.[2] Therefore, to truly understand an enzyme's biological function and to develop modulators (inhibitors or activators) with clinical relevance, it is essential to characterize its activity against its natural substrates.[2]
α-Galactosidase (EC 3.2.1.22) is a glycoside hydrolase that catalyzes the cleavage of terminal α-galactosyl moieties from a variety of glycolipids and glycoproteins.[3][4] Melibiose, a disaccharide of galactose and glucose linked via an α-1,6 glycosidic bond, is a natural substrate for this enzyme.[5] Validating enzyme activity with melibiose ensures that the measured kinetics reflect the enzyme's performance in a more biologically representative context.
Comparative Analysis: Melibiose vs. PNP-Gal
The choice of substrate for an enzyme assay is a critical experimental decision. Below is a comparative analysis of melibiose and the commonly used artificial substrate, p-nitrophenyl-α-D-galactopyranoside (PNP-Gal).
High. Provides a more accurate representation of the enzyme's in-vivo activity and specificity.[2]
Low. The aglycone (p-nitrophenol) is not a natural leaving group for this enzyme.
Assay Principle
Enzymatic cleavage of melibiose releases galactose and glucose.[5] The rate of glucose or galactose production is then quantified.
Hydrolysis releases p-nitrophenol, a chromophore that can be measured spectrophotometrically at ~400-410 nm under alkaline conditions.[4][6]
Detection Method
Typically requires a coupled enzyme assay (e.g., using glucose oxidase or galactose oxidase) to generate a detectable signal (colorimetric or fluorometric).[6]
Direct, single-step spectrophotometric measurement of the released p-nitrophenol.
Sensitivity
Can be highly sensitive depending on the coupled assay system used.
Generally offers good sensitivity.
Kinetic Parameters (Km)
Km values for α-galactosidase from various sources with melibiose are typically in the millimolar range (e.g., 2.01 mM for Debaryomyces hansenii α-galactosidase).[7]
Km values for α-galactosidase with PNP-Gal are often lower, indicating a higher apparent affinity (e.g., 0.30 mM for Debaryomyces hansenii and 0.3 mM for Aspergillus fumigatus α-galactosidase).[6][7]
Potential for Inhibition
The enzyme can be subject to product inhibition by galactose and substrate inhibition by melibiose itself.[7]
Can also exhibit substrate inhibition at high concentrations.[8]
Complexity & Cost
The assay is more complex due to the need for a coupled enzyme system, which may also increase the cost.
The assay is simpler, more direct, and generally less expensive.
Experimental Protocols
To provide a practical guide, we present detailed methodologies for determining α-galactosidase activity using both melibiose and PNP-Gal.
Protocol 1: Validating α-Galactosidase Activity with Melibiose using a Coupled Glucose Oxidase Assay
This protocol relies on the quantification of glucose, one of the products of melibiose hydrolysis, using a coupled enzyme system.
Principle:
α-Galactosidase hydrolyzes melibiose into D-galactose and D-glucose. The released D-glucose is then oxidized by glucose oxidase, producing D-gluconolactone and hydrogen peroxide (H₂O₂). The H₂O₂ in the presence of horseradish peroxidase (HRP) reacts with a suitable chromogen (e.g., Amplex Red) to produce a colored or fluorescent product that can be quantified.[9]
Workflow Diagram:
Caption: Workflow for α-galactosidase activity assay using melibiose.
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: Prepare a 50 mM sodium citrate buffer, pH 4.5. The optimal pH should be determined empirically for the specific α-galactosidase being studied.
Melibiose Stock Solution: Prepare a 100 mM stock solution of 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate in the assay buffer.
Glucose Standard: Prepare a series of glucose standards (e.g., 0 to 100 µM) in the assay buffer.
Coupled Enzyme Mix: Prepare a solution containing glucose oxidase (e.g., 10 U/mL), horseradish peroxidase (e.g., 1 U/mL), and a suitable chromogen (e.g., Amplex Red at 50 µM) in the assay buffer. This mix should be protected from light.
Enzyme Solution: Prepare serial dilutions of the α-galactosidase enzyme in ice-cold assay buffer.
Assay Procedure:
Add 50 µL of the α-galactosidase dilutions to the wells of a 96-well microplate. Include a blank with assay buffer only.
To initiate the reaction, add 50 µL of various concentrations of melibiose (prepared by diluting the stock solution in assay buffer) to the wells.
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
Stop the α-galactosidase reaction and initiate the detection reaction by adding 50 µL of the Coupled Enzyme Mix to each well.
Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for color or fluorescence development.
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the chosen chromogen.
Data Analysis:
Generate a standard curve by plotting the absorbance/fluorescence of the glucose standards against their concentrations.
Use the standard curve to determine the concentration of glucose produced in each well.
Calculate the reaction velocity (µmol of glucose produced per minute).
Determine the specific activity of the enzyme (µmol/min/mg of protein) by dividing the reaction velocity by the amount of enzyme added to each well.
Kinetic parameters (Km and Vmax) can be determined by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.
Protocol 2: α-Galactosidase Activity Assay using PNP-Gal
This is a more straightforward, direct assay suitable for high-throughput screening and routine activity checks.
Principle:
α-Galactosidase cleaves the colorless substrate p-nitrophenyl-α-D-galactopyranoside (PNP-Gal) to release D-galactose and p-nitrophenol. When the pH is raised by the addition of a stop solution (e.g., sodium carbonate or sodium borate buffer), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at approximately 405 nm.[6]
Enzymatic Reaction Diagram:
Caption: Reaction scheme for the PNP-Gal assay.
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 6.5.[10]
PNP-Gal Solution: Prepare a 10 mM solution of PNP-Gal in deionized water.[10]
Stop Solution: Prepare a 200 mM sodium borate buffer, pH 9.8.[10]
p-nitrophenol Standard: Prepare a series of p-nitrophenol standards (e.g., 0 to 200 µM) in the assay buffer.
Enzyme Solution: Prepare serial dilutions of the α-galactosidase enzyme in ice-cold assay buffer.
Assay Procedure:
In a microplate or cuvettes, combine 700 µL of assay buffer and 200 µL of the PNP-Gal solution.[10] Equilibrate to the desired reaction temperature (e.g., 25°C).[10]
Initiate the reaction by adding 100 µL of the enzyme solution.[10] Include a blank with 100 µL of assay buffer instead of the enzyme.
Incubate for a precise time (e.g., 5-15 minutes) at the chosen temperature. The reaction time should ensure that less than 10-15% of the substrate is consumed to maintain initial velocity conditions.
Stop the reaction by adding 1 mL of the stop solution.
Measure the absorbance at 405 nm using a spectrophotometer.
Data Analysis:
Generate a standard curve of absorbance versus the concentration of p-nitrophenol.
Use the standard curve to determine the amount of p-nitrophenol released in the enzymatic reaction.
Calculate the specific activity in Units/mg, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of PNP-Gal per minute under the specified conditions.[10]
Conclusion: An Integrated Approach to Validation
For a comprehensive and reliable characterization of α-galactosidase, an integrated approach is recommended. The PNP-Gal assay serves as an excellent tool for high-throughput screening, purification monitoring, and routine quality control due to its simplicity and robustness. However, for a definitive validation of specific activity, particularly for enzymes intended for therapeutic use or detailed mechanistic studies, the use of the natural substrate, 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate, is indispensable.
By employing both methodologies, researchers can gain a complete picture of the enzyme's catalytic properties. The convenience of the artificial substrate can be leveraged for initial assessments, while the physiological relevance of the natural substrate provides the necessary validation for advancing research and development. This dual-substrate approach ensures both efficiency and scientific rigor in the study of α-galactosidase.
References
de Almeida, A. F., Guimarães, V. M., De Rezende, S. T., & Falkoski, D. L. (2006). Extracellular alpha-galactosidase from Debaryomyces hansenii UFV-1 and its use in the hydrolysis of raffinose oligosaccharides. Journal of Agricultural and Food Chemistry, 54(8), 3043-3049. Retrieved from [Link]
ResearchGate. (n.d.). Kinetic constants for Aga against α-galactoside substrates. Retrieved from [Link]
Shapiro, F., & Silanikove, N. (2012). Combined Assays for Lactose and Galactose by Enzymatic Reactions. In V. R. Preedy (Ed.), Food and Nutritional Components in Focus No. 3. Dietary Sugars: Chemistry, Analysis, Function and Effects (pp. 395-404). The Royal Society of Chemistry.
Gulce, A., & Ozturk, S. (2012). Assay Galactose by Biosensors. In V. R. Preedy (Ed.), Dietary Sugars: Chemistry, Analysis, Function and Effects. The Royal Society of Chemistry.
de Rezende, S. T., Guimarães, V. M., Rodrigues, M. de C., & Felix, C. R. (2005). Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. Brazilian Archives of Biology and Technology, 48(2), 195-202. Retrieved from [Link]
Splitt, C., & Schmiemann, M. (2012). Measurement of Enzyme Kinetics by Use of a Blood Glucometer: Hydrolysis of Sucrose and Lactose. Journal of Chemical Education, 89(11), 1444-1447. Retrieved from [Link]
ResearchGate. (n.d.). Kinetic parameters of reactions catalyzed by -galactosidase Substrate K.... Retrieved from [Link]
Tavano, O. L., & da Silva, D. P. (2021). Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. Molecules, 26(6), 1583. Retrieved from [Link]
ResearchGate. (2021, March 12). (PDF) Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. Retrieved from [Link]
Wong, T. Y. (1990). Melibiose is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii. Applied and Environmental Microbiology, 56(4), 980-984. Retrieved from [Link]
JoVE. (2018, August 6). Measuring Lactase Enzymatic Activity in the Teaching Lab. Retrieved from [Link]
Liao, J., Okuyama, M., Ishihara, K., Yamori, Y., Iki, S., Tagami, T., Mori, H., Chiba, S., & Kimura, A. (2016). Kinetic properties and substrate inhibition of α-galactosidase from Aspergillus niger. Bioscience, Biotechnology, and Biochemistry, 80(9), 1836-1842. Retrieved from [Link]
Tauzin, A. S., Le-Mai, T. A., Van Vliet, L. D., Van Der Wielen, L. A. M., & Van Den Berg, C. (2023). Versatile Product Detection via Coupled Assays for Ultrahigh-Throughput Screening of Carbohydrate-Active Enzymes in Microfluidic Droplets. ACS Catalysis, 13(15), 10398-10408. Retrieved from [Link]
Prestidge, L. S., & Pardee, A. B. (1970). Analysis of melibiose mutants deficient in α-galactosidase and thiomethylgalactoside permease II in Escherichia coli K-12. Journal of Bacteriology, 103(3), 738-744. Retrieved from [Link]
Creative BioMart. (n.d.). Alpha-Galactosidase Assay Kit. Retrieved from [Link]
Wang, K. C., & Shakhnovich, E. I. (2012). High throughput screening for inhibitors of alpha-galactosidase. The FEBS journal, 279(10), 1837-1846. Retrieved from [Link]
Tian, W., Arakaki, A. K., & Skolnick, J. (2004). Prediction and experimental validation of enzyme substrate specificity in protein structures. Proceedings of the National Academy of Sciences of the United States of America, 101(32), 11529-11534. Retrieved from [Link]
Wikipedia. (n.d.). Melibiose. Retrieved from [Link]
Robinson, P. K. (2015). Enzymes: principles and biotechnological applications. Essays in Biochemistry, 59, 1-41. Retrieved from [Link]
Walsh Medical Media. (2023, August 31). Enzyme-Substrate Interactions in Biochemical Reactions. Retrieved from [Link]
Barinje, C. (2023). An Overview on Mechanism of Enzyme Actions and Influential Factors in Plant Biology. Journal of Plant Biology and Crop Research, 6(3), 1-3. Retrieved from [Link]
A Comparative Analysis of E. coli Fermentation Kinetics: 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate vs. Glucose
A Technical Guide for Researchers and Drug Development Professionals Executive Summary Escherichia coli is a cornerstone of modern biotechnology, prized for its rapid growth and well-characterized genetics. Its fermentat...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Escherichia coli is a cornerstone of modern biotechnology, prized for its rapid growth and well-characterized genetics. Its fermentation efficiency is critically dependent on the provided carbon source. While D-glucose is the conventional and most readily metabolized substrate, the disaccharide 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate, commonly known as melibiose, presents an alternative with distinct metabolic uptake and regulatory mechanisms. This guide provides a detailed comparison of the fermentation kinetics of E. coli utilizing these two sugars, offering insights into the underlying biochemical pathways, experimental design for kinetic analysis, and a discussion of the practical implications for bioprocess optimization.
Introduction: The Central Role of Carbon Source in E. coli Fermentation
Escherichia coli has evolved sophisticated systems to sense and metabolize a variety of carbon sources. The choice of sugar profoundly impacts growth rate, biomass yield, and the production of target molecules in industrial fermentations. Glucose, a monosaccharide, is universally recognized as the preferred carbon source for E. coli, leading to rapid growth.[1][2] Its metabolism is highly efficient and serves as a benchmark for fermentation performance.
Melibiose, a disaccharide composed of galactose and glucose, offers a different metabolic challenge. Its utilization requires specific transport proteins and enzymatic cleavage before its constituent monosaccharides can enter central metabolism. Understanding the kinetic differences between glucose and melibiose fermentation is crucial for applications where alternative or mixed sugar feedstocks, such as those derived from lignocellulosic biomass, are considered.[3] This guide will dissect these differences from a biochemical and practical standpoint.
Metabolic Pathways: A Tale of Two Sugars
The metabolic routes for glucose and melibiose in E. coli differ significantly, primarily in their uptake and initial processing steps.
Glucose Metabolism: Glucose is primarily transported into the E. coli cell via the phosphoenolpyruvate-dependent phosphotransferase system (PTS).[1] This system concurrently transports and phosphorylates glucose to glucose-6-phosphate (G6P). G6P is a central metabolite that directly enters the Embden-Meyerhof-Parnas (glycolysis) pathway, the oxidative pentose phosphate pathway, or the Entner-Doudoroff pathway to generate energy and precursor molecules for biosynthesis.[4]
Melibiose Metabolism: The utilization of melibiose involves the mel operon, which includes genes for the melibiose permease (MelB) and α-galactosidase (MelA).[5][6]
Transport: Melibiose is actively transported into the cell by the MelB permease, a Na+/sugar symporter.[7][8][9][10]
Hydrolysis: Once inside the cytoplasm, the enzyme α-galactosidase (encoded by melA) cleaves the α-1,6 glycosidic bond of melibiose.[11][12][13][14] This hydrolysis yields one molecule of D-galactose and one molecule of D-glucose.
Entry into Central Metabolism: The resulting glucose molecule is phosphorylated to G6P and enters glycolysis. Galactose is converted to glucose-6-phosphate through the Leloir pathway before it can be catabolized.
A critical regulatory mechanism known as carbon catabolite repression (CCR) ensures that E. coli preferentially metabolizes glucose when it is present in a mixture of sugars.[15][16] The presence of glucose inhibits the expression of operons required for the metabolism of other sugars, including the mel operon, through mechanisms involving the cAMP-CRP complex.[17][18] This leads to a sequential, or diauxic, growth pattern when both sugars are present.
Caption: Comparative metabolic entry of Glucose and Melibiose in E. coli.
Experimental Design for Comparative Kinetic Analysis
To objectively compare the fermentation kinetics, a well-controlled batch fermentation experiment is essential. This protocol outlines a standard approach.
Objective: To determine and compare the specific growth rate (μ), substrate consumption rate (qs), and biomass yield (Yx/s) of E. coli grown on minimal medium supplemented with either glucose or melibiose as the sole carbon source.
HPLC system with a suitable column for sugar and metabolite analysis
Experimental Workflow:
Caption: Workflow for comparative fermentation kinetics experiment.
Step-by-Step Protocol:
Seed Culture Preparation: Inoculate a single colony of E. coli into a 50 mL tube containing 10 mL of M9 minimal medium supplemented with 4 g/L glucose. Incubate overnight at 37°C with shaking. This ensures the cells are in an actively growing state for the main experiment.[20][21]
Experimental Setup: Prepare three sets of triplicate 250 mL shake flasks, each containing 50 mL of M9 minimal medium.
Set 1 (Glucose): Add sterile glucose to a final concentration of 4 g/L.
Set 2 (Melibiose): Add sterile melibiose to a final concentration of 4 g/L.
Set 3 (Control): No carbon source added. This validates that growth is dependent on the added sugar.
Inoculation: Inoculate each flask with the overnight seed culture to achieve a starting optical density at 600 nm (OD600) of approximately 0.05.
Incubation and Sampling: Incubate all flasks at 37°C with vigorous shaking (200 rpm).[19] At regular intervals (e.g., every hour for 12 hours), aseptically withdraw a 1 mL sample from each flask.[20][22]
Biomass Measurement: Immediately measure the OD600 of each sample using a spectrophotometer.[23][24][25][26] This provides a real-time estimation of cell density.[19]
Sample Processing: Centrifuge the remaining sample to pellet the cells. Carefully collect the supernatant and store it at -20°C for later analysis of substrate and metabolite concentrations by HPLC.
Data Analysis:
Specific Growth Rate (μ): Plot the natural logarithm of the OD600 values against time. The slope of the linear portion of this graph during the exponential phase represents the maximum specific growth rate (μ, units: h⁻¹).[27]
Substrate and Product Analysis: Analyze the thawed supernatant samples using HPLC to quantify the concentration of the initial sugar (glucose or melibiose) and major fermentation byproducts (e.g., acetate, ethanol).
Kinetic Parameter Calculation: Use the collected data to calculate key fermentation parameters as described in the table below.
Comparative Kinetic Analysis: Expected Results
Based on established microbial physiology, significant differences in fermentation kinetics are expected. The following table summarizes these anticipated results.
Parameter
Formula
Glucose Fermentation (Expected)
Melibiose Fermentation (Expected)
Rationale
Max. Specific Growth Rate (μ_max)
Slope of ln(X) vs. time
High (e.g., 0.8 - 1.0 h⁻¹)
Moderate (e.g., 0.4 - 0.6 h⁻¹)
Direct entry of glucose into glycolysis allows for faster energy production and biomass synthesis.[1][2] Melibiose requires transport and hydrolysis, adding metabolic steps.
Substrate Consumption Rate (q_s)
(S₀ - S_f) / (X_f * t)
High
Moderate
The efficient PTS transport system for glucose leads to rapid uptake.[1] Melibiose transport via MelB is generally slower.
Biomass Yield (Y_x/s)
(X_f - X₀) / (S₀ - S_f)
High
Slightly Lower
The energy expenditure for synthesizing the MelB permease and α-galactosidase enzyme may slightly reduce the overall biomass yield from melibiose compared to the direct metabolism of glucose.
Lag Phase Duration
Time before exponential growth
Short
Longer
Cells may require an induction period to synthesize the necessary transport and enzymatic machinery (the mel operon) for melibiose utilization.[28]
Where X is biomass concentration, S is substrate concentration, and t is time. Subscripts 0 and f denote initial and final values, respectively.
Discussion & Field Insights
From the perspective of a Senior Application Scientist, the choice between glucose and melibiose is dictated by the specific goals of the bioprocess.
Speed and Productivity: For processes where maximal growth rate and productivity are paramount, such as high-density fermentations for recombinant protein production, glucose is the undisputed superior carbon source. Its rapid uptake and direct entry into central metabolic pathways ensure the fastest possible generation of biomass and energy.[29]
Cost and Feedstock Flexibility: In scenarios where cost is a primary driver, or when utilizing complex, non-traditional feedstocks (e.g., from agricultural waste), the ability to metabolize alternative sugars like melibiose becomes a significant advantage. While the kinetics are slower, engineering E. coli strains to efficiently co-utilize a mixture of sugars, including melibiose, can improve the economic viability of biorefining processes.[3][30]
Metabolic Engineering and Regulation: The slower metabolism of melibiose can be advantageous in certain metabolic engineering applications. The high flux through glycolysis during glucose fermentation often leads to the accumulation of inhibitory byproducts like acetate.[31] The more measured uptake of melibiose can potentially mitigate this "overflow metabolism," leading to a healthier cellular state and potentially higher yields of specific target molecules that are sensitive to high glycolytic flux. Furthermore, understanding the regulation of the mel operon provides opportunities for engineering synthetic biological circuits that respond to specific disaccharides.[6][32]
Conclusion
The fermentation kinetics of E. coli on glucose and melibiose are markedly different, reflecting their distinct transport and metabolic pathways. Glucose supports a higher specific growth rate and substrate consumption rate due to its efficient uptake via the PTS and direct entry into glycolysis. Melibiose utilization, while slower due to the need for dedicated transport and enzymatic hydrolysis, demonstrates the metabolic versatility of E. coli. This comparative analysis provides researchers and bioprocess engineers with the fundamental knowledge required to make informed decisions about carbon source selection, experimental design, and strategies for metabolic engineering.
References
Tanaka, K., Niiya, S., & Tsuchiya, T. (1980). H+-substrate cotransport by the melibiose membrane carrier in Escherichia coli. The Journal of Biological Chemistry. Available at: [Link]
Chen, X., et al. (2016). Examining Escherichia coli glycolytic pathways, catabolite repression, and metabolite channeling using Δpfk mutants. Biotechnology for Biofuels. Available at: [Link]
ResearchGate. Major metabolic pathways of glucose metabolism in E. coli. ResearchGate. Available at: [Link]
Franch-Arribas, E., et al. (2023). Glucose Transport in Escherichia coli: From Basics to Transport Engineering. International Journal of Molecular Sciences. Available at: [Link]
BMG LABTECH. (2019). Measure microbial growth using the „OD600“. BMG LABTECH. Available at: [Link]
Byonoy. (2023). OD600 Measurement: 4 Facts and Tips to Know for Bacterial Culture Growth. Byonoy. Available at: [Link]
Blue-Ray Biotech. (2024). OD600 Measurement: A Key Technique in the Microbiology Laboratory. Blue-Ray Biotech. Available at: [Link]
Waegeman, H., & Soetaert, W. (2005). Glucose metabolism at high density growth of E. coli B and E. coli K: differences in metabolic pathways are responsible for efficient glucose utilization in E. coli B as determined by microarrays and Northern blot analyses. Biotechnology and Bioengineering. Available at: [Link]
Prestidge, L. S., & Kennedy, E. P. (1972). The melibiose permease system of Escherichia coli K12. The Journal of Biological Chemistry. Available at: [Link]
Wikipedia. Catabolite repression. Wikipedia. Available at: [Link]
Jackson, D. W., et al. (2002). Catabolite Repression of Escherichia coli Biofilm Formation. Journal of Bacteriology. Available at: [Link]
Long, M. R., et al. (2021). Coordinating Calvin Cycle and Glycolysis in Escherichia coli. ACS Synthetic Biology. Available at: [Link]
Nanchen, A., et al. (2006). Cyclic AMP-Dependent Catabolite Repression Is the Dominant Control Mechanism of Metabolic Fluxes under Glucose Limitation in Escherichia coli. Journal of Bacteriology. Available at: [Link]
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Breidt, F., & Fleming, H. P. (1995). A rapid method for the determination of bacterial growth kinetics. Journal of Rapid Methods & Automation in Microbiology. Available at: [Link]
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Yano, U., Sarkar, P., & Lynch, M. D. (2022). Decoupling Central Metabolism from Catabolite Repression Enables Robust Cellulosic Sugar Co-consumption in E. coli. bioRxiv. Available at: [Link]
Reyes-Mejia, S. C., et al. (2015). The Melibiose Transporter of Escherichia coli: CRITICAL CONTRIBUTION OF LYS-377 TO THE STRUCTURAL ORGANIZATION OF THE INTERACTING SUBSTRATE BINDING SITES. The Journal of Biological Chemistry. Available at: [Link]
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Comparing retention times of 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate and raffinose in HILIC chromatography
As a Senior Application Scientist, understanding the precise chromatographic behavior of oligosaccharides is critical for developing robust analytical methods in food science, biopharmaceuticals, and pharmacognosy. Hydro...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, understanding the precise chromatographic behavior of oligosaccharides is critical for developing robust analytical methods in food science, biopharmaceuticals, and pharmacognosy. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the gold standard for carbohydrate analysis, overcoming the limitations of traditional reversed-phase and size-exclusion techniques.
This guide provides an objective, data-driven comparison of the HILIC retention behaviors of two structurally significant carbohydrates: 6-O-α-D-galactopyranosyl-D-glucopyranose monohydrate (Melibiose monohydrate) and Raffinose . By deconstructing the thermodynamic mechanisms of partition chromatography, this guide will empower you to predict retention times, optimize gradients, and troubleshoot complex carbohydrate separations.
Chemical & Structural Profiling
To understand chromatographic retention, we must first analyze the physicochemical properties of the analytes. In HILIC, retention is fundamentally dictated by the analyte's polarity, which correlates directly with its Degree of Polymerization (DP) and the number of available hydroxyl (-OH) groups capable of hydrogen bonding.
Property
Melibiose Monohydrate
Raffinose
Structure Type
Disaccharide (DP = 2)
Trisaccharide (DP = 3)
Composition
Galactose + Glucose
Galactose + Glucose + Fructose
Molecular Weight
360.31 g/mol (anhydrous: 342.30)
504.42 g/mol
Hydroxyl (-OH) Count
8
11
Reducing Sugar?
Yes (Subject to mutarotation)
No (Glycosidic bonds at anomeric carbons)
Predicted HILIC Retention
Elutes Earlier
Retains Longer
Mechanistic Foundation: The Causality of HILIC Retention
The exact retention mechanism in HILIC is a synergistic combination of partitioning, hydrogen bonding, and dipole-dipole interactions[1]. However, for neutral carbohydrates like melibiose and raffinose, aqueous layer partitioning is the dominant force.
When a polar stationary phase (such as an Amide, Diol, or Polyamine) is exposed to a mobile phase containing a high percentage of organic solvent (typically 70-90% Acetonitrile) and a small percentage of water, a water-enriched liquid layer immobilizes on the surface of the stationary phase[1].
The Causality of Elution Order:
Carbohydrates partition dynamically between the bulk organic mobile phase and this immobilized water layer. The thermodynamic affinity for the water layer increases exponentially with the number of hydroxyl groups. Because Raffinose (DP=3) possesses 11 hydroxyl groups compared to Melibiose's 8, Raffinose has a significantly larger hydration shell and a lower partition coefficient (
LogP
). Consequently, Raffinose partitions more strongly into the stationary aqueous layer, directly resulting in a longer retention time than Melibiose[1].
Empirical data consistently validates the theoretical partitioning model. In standardized HILIC applications, oligosaccharides elute strictly in order of their degree of polymerization[2].
The following table summarizes the retention times of these carbohydrates derived from a validated HILIC-MS profiling method utilizing an Amide-functionalized column (e.g., Waters XBridge BEH Amide) operating under a standard gradient[3].
Analyte
Degree of Polymerization
Observed Retention Time (min)
Relative Elution Order
Fructose (Reference)
DP = 1
2.45
1st
Melibiose
DP = 2
19.61
2nd
Raffinose
DP = 3
23.92
3rd
Stachyose (Reference)
DP = 4
> 25.00
4th
Note: Absolute retention times will shift depending on specific column dimensions, dead volume, and gradient slopes, but the relative
ΔRT
between Melibiose and Raffinose remains highly conserved across all properly functioning HILIC systems[4].
Validated Experimental Protocol
To ensure a self-validating and reproducible system, the following protocol is engineered to prevent common chromatographic artifacts, such as anomeric splitting and sample solvent mismatch.
System Suitability & Preparation
Sample Diluent Causality: Never dissolve carbohydrate samples in 100% water for HILIC analysis. Injecting a highly aqueous sample plug disrupts the immobilized water layer on the column, causing severe peak distortion and early elution[2]. Protocol: Dissolve Melibiose monohydrate and Raffinose standards in water, then dilute 1:1 with Acetonitrile to achieve a final sample solvent of 50% ACN[2].
Column Selection: Utilize an Amide-bonded stationary phase (e.g., 2.1 x 150 mm, 1.7 µm). Amide columns avoid the Schiff-base formation (irreversible binding of reducing sugars) that plagues bare amino (
NH2
) columns[5].
LC-MS/ELSD Conditions
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (Adjust to pH 9.0 with 0.1% Ammonium Hydroxide).
Mobile Phase B: 100% Acetonitrile.
Gradient:
0.0 - 5.0 min: 85% B (Isocratic hold to establish partitioning)
5.0 - 20.0 min: 85% B to 55% B (Linear gradient to elute higher DP oligomers)
20.0 - 25.0 min: 55% B (Wash)
25.0 - 35.0 min: 85% B (Crucial re-equilibration of the water layer)
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Column Temperature (Critical): Set to 60°C .
Field-Proven Insight: The Causality of Temperature Control
Why 60°C? Melibiose is a reducing sugar that exists in an equilibrium of
α
and
β
anomers in solution. At room temperature, the interconversion rate (mutarotation) is slow enough that HILIC columns will partially separate the two anomers, resulting in a split or severely broadened peak[2]. By elevating the column temperature to 60°C and utilizing a basic mobile phase (pH 9.0), we force rapid mutarotation, collapsing the anomers into a single, sharp, quantifiable peak[2]. Raffinose, lacking a free anomeric carbon, is immune to this phenomenon but benefits from the sharper peak shapes afforded by higher temperatures.
Standardized step-by-step HILIC workflow for oligosaccharide analysis.
Troubleshooting & Advanced Considerations
Analyte Loss / Adsorption: While Melibiose (DP=2) and Raffinose (DP=3) typically exhibit excellent recovery on standard stainless-steel LC systems, researchers analyzing higher-order oligosaccharides (DP
≥
6) may experience analyte loss due to metal adsorption[6]. If your method extends beyond Raffinose to larger dextrans, consider utilizing hybrid organic-inorganic surface technologies (e.g., MaxPeak High Performance Surfaces) to mitigate metal-analyte interactions[6].
Retention Time Drift: HILIC relies on a delicate hydration layer. If the retention times of Melibiose and Raffinose begin to drift earlier, it indicates incomplete column re-equilibration. Ensure at least 10 column volumes of the starting mobile phase are pumped between injections to fully rebuild the water-enriched layer on the stationary phase[7].
As a Senior Application Scientist, I recognize that handling seemingly benign laboratory chemicals often breeds complacency. While 6-O-α-D-galactopyranosyl-D-glucopyranose monohydrate (commonly known as D(+)-Melibiose mo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling seemingly benign laboratory chemicals often breeds complacency. While 6-O-α-D-galactopyranosyl-D-glucopyranose monohydrate (commonly known as D(+)-Melibiose monohydrate) is a naturally occurring, non-toxic reducing disaccharide, its physical properties as a fine powder and its primary use in microbial differentiation assays demand strict, context-aware disposal protocols [1, 3].
This guide synthesizes standard safety data with field-proven operational insights to provide a self-validating system for the safe handling, spill recovery, and disposal of melibiose monohydrate.
Chemical Profile & Hazard Assessment
Before executing any disposal protocol, it is critical to understand the baseline physical and chemical properties of the substance. Melibiose monohydrate poses no acute health hazards, but its particulate nature and high biological oxygen demand (BOD) dictate how it interacts with the environment and wastewater systems [1, 2].
The disposal of melibiose monohydrate is not a monolith; it depends entirely on its state (solid vs. aqueous) and its exposure to biological agents. Below are the step-by-step methodologies for the three most common laboratory scenarios.
Protocol A: Dry Powder Spill Response & Cleanup
Context: Accidental drop or puncture of the primary chemical container.
Hazard Assessment & Isolation: Evaluate the spill size. Ensure no open flames or ignition sources are nearby.
Causality: Melibiose is a fine organic powder. If dispersed in high concentrations in the air, it can form a combustible dust cloud. Eliminating ignition sources prevents deflagration risks.
PPE Donning: Put on standard nitrile gloves, safety goggles, and a lab coat. For large spills generating airborne particulates, utilize an N95 or EN 143 particulate respirator [2].
Causality: Although non-toxic, fine sugar dust acts as a mechanical irritant to the mucous membranes and respiratory tract.
Mechanical Recovery: Use a damp paper towel or an anti-static brush to gently collect the powder. Do not dry sweep.
Causality: Dry sweeping vigorously aerosolizes the particles, increasing both the inhalation risk and the combustible dust hazard.
Surface Decontamination: Wipe the affected area thoroughly with warm water.
Causality: Melibiose is highly water-soluble. Warm water effectively removes sticky residues that could otherwise attract pests or serve as an unintended substrate for ambient microbial growth.
Protocol B: Routine Chemical Disposal (Uncontaminated)
Context: Disposal of expired, clumped, or excess pure chemical.
Segregation: Place the solid chemical in a designated non-hazardous solid waste container.
Aqueous Disposal (If Institutional POTW Permits): Dissolve the excess powder in warm water (creating a <10% w/v solution) and flush down the laboratory sink with a 10-fold excess of running water.
Causality: While melibiose is biodegradable, dumping highly concentrated sugar solutions can cause a localized spike in Biological Oxygen Demand (BOD) in the local wastewater treatment system, potentially disrupting microbial ecology. High dilution mitigates this impact.
Container Management: Deface all chemical labels on the empty primary container. Dispose of it in standard laboratory recycling or solid waste streams [1].
Context: Melibiose is frequently used in microbiology to differentiate bacterial species or yeast (e.g., distinguishing Saccharomyces pastorianus, which ferments melibiose, from Saccharomyces cerevisiae, which does not) [3].
Classification Shift: Once melibiose is introduced to a biological culture, the waste must be treated as biohazardous. The biological risk entirely supersedes the chemical's benign nature.
Thermal Sterilization (Autoclaving): Transfer the liquid culture or solid agar plates to an autoclave-safe biohazard bag or secondary container. Autoclave at 121°C (15 psi) for a minimum of 30 minutes.
Causality: Thermal destruction ensures all biological agents utilizing the melibiose are neutralized before entering the public waste stream.
Final Effluent Disposal: Post-autoclaving, the sterile, sugar-rich broth can be safely flushed down the drain with excess water, adhering to the BOD dilution principles outlined in Protocol B.
Disposal Decision Matrix
To streamline laboratory operations and prevent compliance failures, utilize the following logical workflow to determine the correct disposal pathway for melibiose monohydrate waste.
Workflow for 6-O-α-D-galactopyranosyl-D-glucopyranose monohydrate disposal based on contamination.
Regulatory Compliance & Documentation
Even for non-hazardous materials, maintaining a self-validating documentation system builds institutional trust and ensures audit readiness.
TSCA / SARA Title III: Melibiose monohydrate is not subject to SARA Title III Section 313 reporting requirements, nor does it trigger TSCA 12(b) export notification requirements [2].
Logistical Best Practice: Always log the disposal of bulk expired chemicals (even non-hazardous ones) in your laboratory's chemical inventory management system. This prevents ghost inventory and ensures accurate procurement forecasting.
References
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